5-Bromo-3-chloro-2-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMIWRKHBJSAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716661 | |
| Record name | 5-Bromo-3-chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-97-7 | |
| Record name | 5-Bromo-3-chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-chloro-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-chloro-2-fluorophenol
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application. This guide provides a detailed technical overview of 5-Bromo-3-chloro-2-fluorophenol (CAS No. 1305322-97-7), a halogenated aromatic intermediate with significant potential in the synthesis of complex molecular architectures. While extensive experimental data for this specific compound is not widely published, this document synthesizes high-quality computed data, draws expert comparisons with structurally related analogs, and provides standardized protocols for its empirical characterization.
Core Molecular Identity and Structure
This compound is a polysubstituted phenol characterized by a unique arrangement of three different halogen atoms and a hydroxyl group on the benzene ring. This substitution pattern is key to its reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1305322-97-7 | [1][2][3][4] |
| Molecular Formula | C₆H₃BrClFO | [2][3] |
| Molecular Weight | 225.44 g/mol | [1][2][3] |
| Canonical SMILES | C1=C(C=C(C(=C1O)F)Cl)Br | [1] |
| InChIKey | GXMIWRKHBJSAJB-UHFFFAOYSA-N | [1] |
The strategic placement of electron-withdrawing halogen atoms (F, Cl, Br) and an electron-donating hydroxyl group creates a molecule with distinct regions of electron density, influencing its acidity, lipophilicity, and reactivity in synthetic transformations.
Caption: 2D structure of this compound.
Physicochemical Properties: A Calculated and Comparative Analysis
| Property | Predicted/Calculated Value | Source |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1][2] |
| Octanol-Water Partition Coeff. (XLogP3) | 2.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
Acidity (pKa)
The acidity of the phenolic proton is significantly influenced by the inductive and resonance effects of the halogen substituents. All three halogens exert a strong electron-withdrawing inductive (-I) effect, which stabilizes the resulting phenoxide anion and thus increases acidity (lowers the pKa) compared to phenol (pKa ≈ 10.0).
A comparative look at para-substituted halophenols reveals a non-linear trend: p-fluorophenol (pKa 10.0), p-chlorophenol (pKa 9.4), and p-bromophenol (pKa 9.1).[5] This is due to the competing electron-donating resonance (+R) effect, which is strongest for fluorine and weakest for bromine, counteracting the inductive effect.
For this compound, the cumulative -I effect from three halogens is expected to make it considerably more acidic than phenol. The fluorine at the ortho position will have a particularly strong influence. A precise pKa value would require experimental determination (see Section 5.2), but it can be confidently predicted to be significantly lower than 9.0.
Solubility and Lipophilicity
The calculated octanol-water partition coefficient (XLogP3) of 2.9 indicates that this compound is a lipophilic molecule, exhibiting a preference for non-polar environments over aqueous media.[2] This is expected, as the large, hydrophobic bromine and chlorine atoms and the overall carbon framework outweigh the polarity of the single hydroxyl group.
Based on the properties of similar halogenated phenols, this compound is predicted to have high solubility in polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate (EtOAc), and dichloromethane (DCM), and moderate to high solubility in polar protic solvents such as methanol and ethanol.[6] Its solubility in water is expected to be low. This solubility profile is critical for selecting appropriate solvent systems for chemical reactions, purification (e.g., column chromatography, recrystallization), and formulation.
Caption: Relationship between structure and key physicochemical properties.
Implications for Drug Discovery and Synthesis
Halogenated phenols are crucial building blocks in medicinal chemistry. The specific substitution pattern of this compound offers several strategic advantages:
-
Modulation of Physicochemical Properties: The introduction of halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity of a drug candidate to its target protein.
-
Vector for Synthetic Elaboration: The bromine and chlorine atoms serve as handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bond, allowing for potential regioselective synthesis where the bromine is reacted preferentially under milder conditions.[7] This differential reactivity is a powerful tool for building molecular complexity in a controlled manner.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA) indicate the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[3] In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air.[3] Seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen to prevent oxidation.[2]
Experimental Protocols for Physical Property Determination
Given the absence of published experimental data, the following section provides standardized, self-validating protocols for determining the key physical properties of this compound.
Caption: Workflow for experimental characterization of physical properties.
Protocol: Melting Point Determination (Thomas-Hoover or equivalent)
-
Sample Preparation: Finely powder a small, dry sample of the compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Rapid Scan (Optional): If the melting point is completely unknown, perform a rapid heating scan (10-20 °C/min) to find an approximate range.
-
Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
-
Validation: A sharp melting range (≤ 2 °C) is indicative of high purity.
Protocol: pKa Determination (UV-Vis Spectrophotometry)
Causality: The UV-Vis absorbance spectrum of a phenol differs from its conjugate base (phenoxide). By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which the phenol and phenoxide are present in equal concentrations, which corresponds to the pKa.
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., pH 6.0 to 10.0).
-
Sample Preparation: Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution in a series of cuvettes.
-
Spectral Scan: Scan the full UV-Vis spectrum of the most acidic (fully protonated) and most basic (fully deprotonated) samples to identify the wavelength of maximum absorbance difference (λ_max).
-
Absorbance Measurement: Measure the absorbance of every buffered sample at this λ_max.
-
Data Analysis: Plot absorbance versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve. This can be determined from the inflection point or by fitting the data to the Henderson-Hasselbalch equation.
Protocol: Solubility Determination (Shake-Flask Method)
Trustworthiness: This widely used method ensures that a true equilibrium between the solid solute and the solvent is reached, providing a reliable measure of solubility.
-
System Preparation: Add an excess amount of this compound to several vials, ensuring visible solid remains.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent (e.g., Ethanol, Ethyl Acetate, Toluene) to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours. The extended shaking ensures the solution becomes fully saturated.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze its concentration using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Calculation: Use the determined concentration and the dilution factor to calculate the original solubility in units such as g/100 mL or mg/mL.
References
- Electronic Supplementary Material. The Royal Society of Chemistry.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
- Why is para choro phenol more acidic than para fluro phenol? Quora. (2017-06-10).
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. onlinelibrary.wiley.com.
- This compound. PubChem.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- 5-Bromo-2-chloro-4-fluorophenol. lzchemical.com.
- 5-Bromo-2-chlorophenol. PubChem.
- Is p-bromophenol more acidic than p-chlorophenol? Chemistry Stack Exchange. (2015-04-12).
- 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. researchgate.net.
Sources
An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorophenol
This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-fluorophenol (CAS No. 1305322-97-7), a halogenated aromatic intermediate with significant potential in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights into its properties, synthesis, reactivity, and applications.
Introduction and Strategic Overview
This compound is a polysubstituted phenol whose value lies in the precise arrangement of its functional groups. The presence of three distinct halogens (F, Cl, Br) on the aromatic ring, each with unique electronic properties and reactivity profiles, makes this molecule a highly versatile building block. The phenolic hydroxyl group further adds a key site for derivatization.
This strategic arrangement allows for sequential and site-selective modifications, a critical advantage in the multi-step synthesis of complex target molecules like active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The electron-withdrawing nature of the halogens acidifies the phenol and influences the regioselectivity of subsequent reactions, providing chemists with a powerful tool for molecular design. This guide will deconstruct the molecule's attributes to provide a practical framework for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical properties is the foundation of its successful application in the laboratory. The data for this compound, compiled from various chemical databases and predictive models, are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1305322-97-7 | [3][4] |
| Molecular Formula | C₆H₃BrClFO | [3] |
| Molecular Weight | 225.44 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 240.8±35.0°C at 760 mmHg (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [5] |
| LogP (Predicted) | 2.9472 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 |[5] |
Spectroscopic Characterization
While specific spectra for this compound are proprietary to manufacturers, standard analytical techniques are used for quality control.[6] For any researcher utilizing this compound, it is imperative to validate its identity and purity via the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should exhibit two distinct aromatic protons, likely appearing as doublets or doublet of doublets, with coupling constants characteristic of their meta-relationship. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: Six distinct aromatic carbon signals are expected. The carbons bearing halogens or the hydroxyl group will show characteristic shifts and couplings (e.g., large C-F coupling constants).
-
¹⁹F NMR: A singlet is expected, providing a clear marker for the fluorine-containing species.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl), serving as a definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: The spectrum will be characterized by a broad O-H stretching band (around 3200-3500 cm⁻¹) and sharp C-H aromatic stretching bands (around 3000-3100 cm⁻¹), along with fingerprint region absorptions corresponding to C-O, C-F, C-Cl, and C-Br bonds.
Synthesis and Manufacturing Insights
Proposed Synthetic Workflow
The following diagram outlines a logical and chemically sound workflow for the synthesis of the target compound.
Caption: Proposed multi-step synthesis of this compound.
Exemplary Synthetic Protocol (Conceptual)
This protocol is a conceptual guide. Causality: Each step is designed to install a functional group in a specific position, leveraging directing group effects and standard organic transformations.
Step 1: Synthesis of 5-Bromo-3-chloro-2-fluoroaniline (G)
-
Rationale: Starting with a simpler, commercially available aniline is often more cost-effective. The proposed route involves introducing the fluorine, then a nitro group directed by the existing halogens, followed by reduction to the key aniline intermediate.
-
Procedure:
-
To a solution of 1-bromo-3-chloro-2-fluorobenzene (C) in concentrated sulfuric acid, slowly add a nitrating mixture (HNO₃/H₂SO₄) at 0-5°C.
-
Allow the reaction to warm to room temperature and monitor by TLC/GC-MS until starting material is consumed.
-
Carefully pour the reaction mixture onto ice and extract the product (E) with an organic solvent.
-
The nitro-intermediate (E) is then reduced. Suspend the nitro compound in ethanol and add an excess of stannous chloride (SnCl₂) and concentrated HCl. Reflux the mixture for several hours.
-
After cooling, neutralize the mixture with aqueous NaOH and extract the resulting aniline (G). Purify by column chromatography.
-
Step 2: Diazotization and Hydrolysis to yield this compound (K)
-
Rationale: The Sandmeyer-type reaction is a classic and reliable method for converting anilines to phenols via a diazonium salt intermediate.[8]
-
Procedure:
-
Dissolve the aniline intermediate (G) in a mixture of sulfuric acid and water. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to form the stable diazonium salt (I). The reaction is self-validating; the absence of starting aniline can be checked by TLC.
-
In a separate flask, heat a solution of copper(II) sulfate in water to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue heating for 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the crude phenol (K) with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation or recrystallization.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the differential reactivity of its functional groups.
-
Phenolic -OH Group: This group is acidic and can be readily deprotonated to form a phenoxide. This allows for classic O-alkylation (Williamson ether synthesis) and O-acylation reactions to produce ethers and esters, respectively.[9]
-
Aromatic Ring Halogens: The three halogens offer a platform for sequential cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend C-I > C-Br > C-Cl >> C-F.[10] This provides a critical handle for selective functionalization.
-
C-Br Bond: This is the most reactive site for standard cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. Milder reaction conditions can be employed to selectively modify this position while leaving the C-Cl bond intact.[10]
-
C-Cl Bond: This bond can be activated for cross-coupling using more forcing conditions (higher temperatures, stronger bases, or specialized catalyst/ligand systems) after the C-Br site has been functionalized.
-
C-F Bond: The C-F bond is generally inert to cross-coupling conditions, providing a stable substituent that can enhance the metabolic stability or binding affinity of a final drug molecule.[11]
-
Potential Derivatization Pathways
Caption: Key reactive sites and potential derivatization pathways.
Generalized Protocol: Suzuki-Miyaura Cross-Coupling at the C-Br Site
-
Rationale: This protocol leverages the higher reactivity of the C-Br bond to selectively form a new C-C bond, a cornerstone of modern medicinal chemistry.[10]
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).
-
Heat the mixture to 80-100°C and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Applications in Drug Discovery and Development
While direct applications of this compound in marketed drugs are not documented, its structural motifs are highly relevant to modern drug discovery programs. Halogenated phenols are crucial intermediates for creating molecules with tailored properties.[2][12]
-
Scaffold for Bioactive Molecules: This compound serves as a rigid scaffold onto which pharmacophoric elements can be precisely attached via the derivatization strategies discussed above.
-
Potential as a Precursor for Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The ability to selectively functionalize this phenol makes it an attractive starting point for building such libraries.
-
Analog to Intermediates for CNS Agents: Structurally similar compounds, such as 3-chloro-5-fluorophenol and 3-bromo-5-fluorophenol, are known precursors in the synthesis of Cannabinoid-1 (CB1) receptor antagonists, which have been investigated for treating obesity and related disorders.[10][11] By analogy, this compound represents a novel starting point for exploring new chemical space around such targets.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols must be strictly followed.
Table 2: GHS Hazard Information
| Hazard Code | Description | Source |
|---|---|---|
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation |[3] |
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13]
-
Avoid generating dust. Wash hands thoroughly after handling.[14]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[1][5]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its value is encoded in the differential reactivity of its halogen and hydroxyl functional groups, which permits a high degree of control over molecular construction. While detailed studies on this specific molecule are sparse, its potential can be confidently extrapolated from the well-established chemistry of its analogs. By providing a framework for its synthesis, reactivity, and safe handling, this guide aims to empower researchers to unlock the full potential of this versatile building block in their pursuit of novel chemical entities.
References
- PubChem. This compound.
- MySkinRecipes. This compound. [Link]
- PubChem. 5-Bromo-2-chlorophenol.
- LookChem. Exploring 5-Chloro-2-Fluorophenol: Properties, Applications, and Manufacturing Insights. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 1305322-97-7|this compound|BLD Pharm [bldpharm.com]
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In-Depth Technical Guide: 5-Bromo-3-chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-chloro-2-fluorophenol is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the phenolic ring, provides a versatile scaffold for the development of novel molecules. This guide offers a comprehensive overview of its fundamental properties, synthesis, potential applications, and safety considerations, grounded in established scientific data.
Core Molecular Attributes
The precise molecular architecture of this compound dictates its chemical reactivity and physical properties. Understanding these foundational attributes is critical for its effective application in research and development.
Molecular Weight and Formula
The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for analytical characterization.
-
Monoisotopic Mass: 223.90398 Da[2]
This data is essential for accurate mass spectrometry analysis and for preparing solutions of known concentrations.
Chemical Structure and Identifiers
The spatial arrangement of atoms and the various systems for its identification are fundamental to its study.
-
IUPAC Name: this compound[2]
-
SMILES: C1=C(C=C(C(=C1O)F)Cl)Br[2]
-
InChIKey: GXMIWRKHBJSAJB-UHFFFAOYSA-N[2]
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes key computed physicochemical properties which are predictive of the compound's behavior in various solvent systems and biological environments.
| Property | Value | Source |
| XLogP3-AA | 3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | ChemScene[3] |
| Topological Polar Surface Area | 20.23 Ų | ChemScene[3] |
| Rotatable Bond Count | 0 | ChemScene[3] |
The XLogP3-AA value suggests a moderate level of lipophilicity, which can influence membrane permeability and solubility in organic solvents.
Synthesis and Reactivity (Hypothetical Workflow)
While specific synthetic routes for this compound are proprietary or detailed in specialized literature, a plausible synthetic strategy can be outlined based on established principles of aromatic chemistry. A common approach would involve the electrophilic halogenation of a substituted fluorophenol precursor.
Caption: A generalized workflow for the synthesis of a halogenated phenol.
Causality in Experimental Choices:
-
Starting Material Selection: The choice of precursor is critical. A molecule like 3-chloro-2-fluorophenol would direct the incoming electrophile (bromine) to the C5 position due to the directing effects of the hydroxyl, fluoro, and chloro substituents.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often chosen as a source of electrophilic bromine because it is a solid that is easier and safer to handle than liquid bromine.
-
Purification: Column chromatography is the standard and necessary method to separate the desired product from unreacted starting materials and any potential regioisomeric byproducts, ensuring high purity.
Applications in Research and Drug Development
Halogenated phenols are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where each halogen can be addressed based on its relative reactivity (typically I > Br > Cl).
This compound can serve as a building block for:
-
Active Pharmaceutical Ingredients (APIs): Introducing this moiety into a larger molecule can modulate its metabolic stability, binding affinity, and pharmacokinetic profile.
-
Molecular Probes: The specific substitution pattern can be exploited to design probes for studying biological systems.
-
Materials Science: Used in the synthesis of specialized polymers and other advanced materials.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[2]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
First Aid Measures
Standard first aid protocols should be followed in case of exposure[1]:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Storage and Handling
-
Storage: Store at room temperature under a nitrogen atmosphere to prevent degradation[3].
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- This compound | C6H3BrClFO | CID 54759056. PubChem. [Link]
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An In-Depth Technical Guide to the Proposed Synthesis of 5-Bromo-3-chloro-2-fluorophenol
Abstract
5-Bromo-3-chloro-2-fluorophenol is a highly substituted halogenated phenol, a class of compounds of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The precise arrangement of three different halogen atoms on the phenol ring makes it a valuable and complex building block for the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide provides a detailed, proposed synthetic pathway for this compound, designed for researchers, scientists, and drug development professionals. The proposed multi-step synthesis is grounded in well-established chemical principles and supported by analogous transformations reported in the scientific literature. Each step is elucidated with mechanistic insights, detailed experimental protocols, and visual representations to ensure clarity and reproducibility.
Introduction: The Significance of Polysubstituted Halogenated Phenols
Polysubstituted phenols are crucial intermediates in organic synthesis, finding applications in the production of pharmaceuticals, fine chemicals, and polymers.[2] The introduction of halogen atoms into the phenolic ring can significantly alter the molecule's acidity, reactivity, lipophilicity, and biological activity.[1] Specifically, the combination of bromine, chlorine, and fluorine offers a versatile platform for further chemical modifications. Bromine is particularly useful for metal-catalyzed cross-coupling reactions, while fluorine is often incorporated to enhance metabolic stability and binding affinity in drug candidates.[1] The target molecule, this compound, with its unique substitution pattern, represents a key intermediate for accessing novel chemical space in drug discovery programs.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a pathway originating from a more readily available starting material. A key disconnection is the conversion of an amino group to a hydroxyl group via a Sandmeyer-type reaction, a common strategy for synthesizing phenols.[3][4] This leads back to the corresponding aniline, 5-bromo-3-chloro-2-fluoroaniline. The synthesis of this aniline can be envisioned from a simpler precursor, such as 3-chloro-2-fluoroaniline, through selective bromination.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis involves a two-step sequence starting from 3-chloro-2-fluoroaniline.
Step 1: Electrophilic Bromination of 3-Chloro-2-fluoroaniline
The first step is the selective bromination of 3-chloro-2-fluoroaniline to introduce a bromine atom at the C5 position. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The amino group is a strong activating and ortho-, para-directing group. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. The positions ortho and para to the amino group are C2, C4, and C6. The C2 position is already substituted with fluorine. The C6 position is sterically hindered by the adjacent amino and fluorine groups. Therefore, the para position (C4) and the other ortho position (C6) relative to the amino group are the most likely sites for electrophilic substitution. However, considering the combined directing effects, the position para to the fluorine (C5) and meta to the chlorine is a plausible site for bromination, especially under carefully controlled conditions. To achieve mono-bromination and prevent over-reaction, a mild brominating agent and a non-polar solvent are recommended.[5]
Caption: Proposed bromination of 3-chloro-2-fluoroaniline.
Step 2: Diazotization of 5-Bromo-3-chloro-2-fluoroaniline and Hydrolysis
The second step involves the conversion of the amino group of 5-bromo-3-chloro-2-fluoroaniline into a hydroxyl group. This is a classic transformation achieved via a two-stage, one-pot reaction.[6] First, the aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a stable diazonium salt.[3] The resulting diazonium salt is then carefully hydrolyzed by heating the aqueous solution to yield the desired phenol, this compound.[6][7]
Caption: Proposed diazotization and hydrolysis to the target phenol.
Detailed Experimental Protocols
The following protocols are proposed based on analogous procedures found in the literature for similar transformations.[3][7][8] Optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Synthesis of 5-Bromo-3-chloro-2-fluoroaniline (Proposed)
| Parameter | Value/Description |
| Reactants | 3-Chloro-2-fluoroaniline, Bromine |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Stoichiometry | Bromine (1.0 - 1.1 equivalents) |
Procedure:
-
Dissolve 3-chloro-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-chloro-2-fluoroaniline.
Causality behind Experimental Choices:
-
Anhydrous Dichloromethane: A non-polar aprotic solvent is chosen to avoid side reactions and to moderate the reactivity of bromine.[5]
-
Low Temperature: Initiating the reaction at 0 °C helps to control the exothermicity of the reaction and improve regioselectivity.
-
Slow Addition of Bromine: This prevents localized high concentrations of bromine, which could lead to di-bromination.
-
Sodium Thiosulfate Quench: This is a standard procedure to neutralize excess bromine, a corrosive and hazardous reagent.
Synthesis of this compound (Proposed)
| Parameter | Value/Description |
| Reactants | 5-Bromo-3-chloro-2-fluoroaniline, Sodium Nitrite, Sulfuric Acid |
| Solvent | Water, Sulfuric Acid |
| Temperature | Diazotization: 0-5 °C; Hydrolysis: 80-100 °C |
| Stoichiometry | Sodium Nitrite (1.1 - 1.2 equivalents) |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.
-
Cool the sulfuric acid solution to 0-5 °C in an ice-salt bath.
-
Add 5-bromo-3-chloro-2-fluoroaniline (1.0 eq) portion-wise to the cold sulfuric acid solution while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
To facilitate hydrolysis, slowly and carefully add the diazonium salt solution to a separate flask containing boiling dilute sulfuric acid. Alternatively, the diazonium salt solution can be heated to 80-100 °C until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 100 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude phenol by column chromatography or recrystallization to yield this compound.
Causality behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is critical for their formation and to prevent premature decomposition.[7]
-
Strong Acidic Medium: A strong acid like sulfuric acid is necessary for the in situ generation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[3]
-
Controlled Heating for Hydrolysis: The hydrolysis of the diazonium salt to the phenol requires thermal energy. Gradual heating ensures a controlled release of nitrogen gas and prevents a runaway reaction.
Conclusion
This technical guide outlines a plausible and scientifically grounded synthetic pathway for the preparation of this compound. While this proposed route has not been explicitly reported, it is constructed from well-established and reliable chemical transformations commonly employed in organic synthesis. The detailed protocols and mechanistic rationale provide a solid foundation for researchers to undertake the synthesis of this valuable building block. As with any novel synthetic endeavor, experimental optimization of the proposed conditions will be key to achieving high yields and purity. The successful synthesis of this compound will undoubtedly facilitate the exploration of new chemical entities in the fields of drug discovery and materials science.
References
- The Significance of Halogenated Phenols in Modern Chemistry: A Focus on 2-Bromo-6-fluorophenol - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-04)
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- Troubleshooting low yields in 3-Chloro-5-fluorophenol synthesis - Benchchem
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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-chloro-2-fluorophenol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 5-Bromo-3-chloro-2-fluorophenol. As a highly substituted halogenated phenol, this molecule presents a unique spectroscopic fingerprint that is critical for its unambiguous identification, purity assessment, and the elucidation of its role in synthetic chemistry and drug development. This document moves beyond a simple listing of data, offering in-depth explanations of the underlying principles for each spectroscopic technique and providing detailed, field-tested protocols for data acquisition. The causality behind the predicted spectral features is discussed, grounding the interpretation in the established effects of its constituent functional groups. All quantitative data are summarized in clear, accessible tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility. This guide is intended to be a self-validating resource, empowering researchers to confidently analyze and interpret the spectroscopic data of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a polyhalogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] The precise arrangement of its substituents—a hydroxyl group, a fluorine atom, a chlorine atom, and a bromine atom—on the benzene ring creates a unique electronic and steric environment. This, in turn, dictates its reactivity and potential biological activity. Accurate and thorough spectroscopic analysis is therefore not merely a routine characterization step but a fundamental prerequisite for its application in any research or development endeavor.[4]
The presence of multiple halogens and a hydroxyl group suggests that this compound may serve as a versatile intermediate in cross-coupling reactions or as a precursor to more complex molecular architectures.[4] Given its structure, understanding its spectroscopic properties is essential for reaction monitoring, quality control, and for providing the necessary data for regulatory submissions in drug development pipelines.
This guide will systematically explore the predicted and theoretical spectroscopic data for this compound across a range of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its covalent framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity. For this molecule, we expect to see signals corresponding to the phenolic hydroxyl proton and the two aromatic protons.
-
Aromatic Protons: The two protons on the aromatic ring are in distinct chemical environments and will appear as two separate signals in the aromatic region (typically 6.5-8.0 ppm).[6] Due to spin-spin coupling with each other and potentially with the ¹⁹F nucleus, these signals are expected to be complex multiplets. The proton at position 6 will likely be a doublet of doublets due to coupling to the proton at position 4 and the fluorine at position 2. The proton at position 4 will also be a doublet of doublets, coupling to the proton at position 6 and the fluorine at position 2.
-
Hydroxyl Proton: The phenolic -OH proton will likely appear as a broad singlet.[7] Its chemical shift can vary significantly (typically 4-12 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.[8] A D₂O shake experiment can be used to confirm this peak, as the proton will exchange with deuterium, causing the signal to disappear.[9]
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| Aromatic H | ~7.0 - 7.5 | Doublet of Doublets | J(H-H), J(H-F) | H-4 |
| Aromatic H | ~6.8 - 7.2 | Doublet of Doublets | J(H-H), J(H-F) | H-6 |
| Hydroxyl H | ~4.0 - 12.0 | Broad Singlet | - | -OH |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will be influenced by the attached substituents.[10]
-
C-1 (C-OH): This carbon will be deshielded by the hydroxyl group and will appear at a downfield chemical shift.
-
C-2 (C-F): The carbon directly bonded to the fluorine atom will show a large C-F coupling constant and will be significantly deshielded.[11]
-
C-3 (C-Cl): The chlorine atom will cause a moderate downfield shift.
-
C-4 (C-H): This carbon will be influenced by the adjacent bromine and chlorine atoms.
-
C-5 (C-Br): The carbon attached to bromine will show a chemical shift influenced by the "heavy atom effect."
-
C-6 (C-H): This carbon will be influenced by the adjacent hydroxyl and bromine substituents.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Key Feature |
| C-1 | ~145-155 | Attached to -OH |
| C-2 | ~150-160 | Large ¹J(C-F) coupling |
| C-3 | ~125-135 | Attached to -Cl |
| C-4 | ~115-125 | C-H |
| C-5 | ~110-120 | Attached to -Br |
| C-6 | ~120-130 | C-H |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that will provide a single signal for the fluorine atom in this compound.[12][13] The chemical shift of this signal is highly dependent on the electronic environment of the fluorine atom.[14] The signal will likely be a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).
| Predicted ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Reference Standard |
| C-F | ~ -120 to -140 | Multiplet | CFCl₃ |
Experimental Protocol for NMR Spectroscopy
Causality in Experimental Choices:
-
Deuterated Solvents: Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's proton signals.[15] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[16]
-
Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample.[16] This is essential for obtaining sharp, well-resolved NMR signals.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[17] For this compound, the IR spectrum will be dominated by vibrations of the hydroxyl group and the aromatic ring.
Predicted IR Spectral Features
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.[18] The broadness of this peak is a result of intermolecular hydrogen bonding.[19]
-
Aromatic C-H Stretch: Weaker absorptions are expected just above 3000 cm⁻¹ corresponding to the stretching of the C-H bonds on the aromatic ring.[20]
-
Aromatic C=C Bending: A series of medium to strong absorptions between 1450 and 1600 cm⁻¹ will be present, which are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[6]
-
C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region is indicative of the C-O stretching of the phenol.
-
C-X Stretches (X = F, Cl, Br): The carbon-halogen stretching vibrations will appear in the fingerprint region (below 1300 cm⁻¹). These are often complex and can be difficult to assign individually.
| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydroxyl group |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Aromatic C-H |
| Aromatic C=C Bends | 1450 - 1600 | Medium to Strong | Benzene ring |
| C-O Stretch | 1200 - 1260 | Strong | Phenolic C-O |
| C-F Stretch | 1100 - 1200 | Strong | Carbon-Fluorine |
| C-Cl Stretch | 700 - 850 | Medium to Strong | Carbon-Chlorine |
| C-Br Stretch | 500 - 650 | Medium to Strong | Carbon-Bromine |
Experimental Protocol for IR Spectroscopy (Thin Solid Film)
Causality in Experimental Choices:
-
Salt Plates: Materials like NaCl and KBr are used for the sample plates because they are transparent to infrared radiation in the typical analytical range.[17]
-
Background Spectrum: A background spectrum is collected to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, from the final sample spectrum.[3]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.[21]
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (225.44 g/mol ). Due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The most intense peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes.
-
Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of CO and CHO. Halogenated aromatic compounds can also lose halogen atoms or HX. The exact fragmentation pattern will provide further confirmation of the structure.
| Predicted Mass Spectrometry Data | m/z Value | Interpretation |
| ~224, 226, 228 | Isotopic cluster | Molecular Ion (M⁺) |
| M - 28 | Loss of CO | Fragmentation |
| M - 29 | Loss of CHO | Fragmentation |
| M - X (X=Br, Cl) | Loss of a halogen atom | Fragmentation |
Experimental Protocol for LC-MS
Causality in Experimental Choices:
-
LC Separation: Liquid chromatography is used to separate the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.[22]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like phenols, as it typically results in minimal fragmentation and a strong molecular ion peak.[23]
UV-Visible (UV-Vis) Spectroscopy: Analyzing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[24] Aromatic compounds have characteristic UV absorptions due to their conjugated π-electron systems.[25]
Predicted UV-Vis Spectrum
Benzene exhibits two primary absorption bands around 204 nm and a weaker, secondary band around 256 nm.[25] The substituents on the benzene ring in this compound will cause a bathochromic (red) shift of these absorptions to longer wavelengths.[26] The hydroxyl group, in particular, is an auxochrome that will increase the wavelength and intensity of the absorption bands.
| Predicted UV-Vis Data | λ_max (nm) | Transition |
| ~210-230 | π → π | Primary band |
| ~270-290 | π → π | Secondary band |
Experimental Protocol for UV-Vis Spectroscopy
Causality in Experimental Choices:
-
UV-Transparent Solvent: It is essential to use a solvent that does not absorb significantly in the UV region of interest to avoid interference with the analyte's spectrum.[1]
-
Blank Measurement: The blank measurement is used to subtract the absorbance of the solvent and the cuvette, so that the resulting spectrum is only that of the analyte.[27][28]
Conclusion
The spectroscopic characterization of this compound is a multifaceted process that requires the integration of data from several analytical techniques. This guide has provided a detailed theoretical framework for predicting and interpreting the NMR, IR, MS, and UV-Vis spectra of this compound, grounded in the fundamental principles of spectroscopy and the known effects of its constituent functional groups. The experimental protocols outlined herein are designed to be robust and reproducible, providing a clear path for researchers to obtain high-quality data. By understanding the causality behind the experimental choices and the interpretation of the resulting spectra, scientists and drug development professionals will be well-equipped to unambiguously identify and characterize this important synthetic building block.
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A Technical Guide to the ¹H NMR Spectroscopic Analysis of 5-Bromo-3-chloro-2-fluorophenol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled technique for the structural elucidation of organic molecules.[1][2] This guide provides an in-depth technical examination of the ¹H NMR spectrum of 5-Bromo-3-chloro-2-fluorophenol, a polysubstituted aromatic compound. We will dissect the theoretical principles governing the spectral appearance of this molecule, including the complex interplay of substituent effects on chemical shifts and the nuances of proton-proton and long-range proton-fluorine spin-spin coupling. This document serves not only as a predictive analysis but also as a practical guide, offering detailed, field-proven protocols for sample preparation, data acquisition, and processing. The methodologies are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality, reproducible data.
Introduction: The Structural Challenge
This compound presents a unique structural puzzle. With five different substituents on a benzene ring, the electronic environment is highly complex. The precise assignment of its structure is critical in contexts such as medicinal chemistry, where regioisomers can exhibit vastly different biological activities, and in materials science, where substituent patterns dictate physical properties. ¹H NMR spectroscopy is the primary tool for confirming the substitution pattern and purity of such compounds.[3] This guide will systematically predict the ¹H NMR spectrum of this molecule and provide the robust experimental framework required to obtain and validate it.
Theoretical Principles: Predicting the Spectrum
The ¹H NMR spectrum is governed by three primary factors: chemical shift (δ), spin-spin coupling (J), and integration. For this compound, the aromatic region will contain signals for the two remaining protons, H-4 and H-6. The hydroxyl proton (-OH) will also be present.
Substituent Effects on Chemical Shift
The chemical shift of an aromatic proton is exquisitely sensitive to the electronic nature of the other substituents on the ring.[4][5] Each substituent exerts an influence through inductive and resonance effects, either shielding (upfield shift to lower ppm) or deshielding (downfield shift to higher ppm) the nearby protons.
-
-OH (Hydroxyl): A strongly activating, electron-donating group. It shields protons, particularly at the ortho and para positions.
-
-F (Fluoro): Highly electronegative (inductive withdrawal, deshielding) but also a π-donor through resonance (shielding). The net effect is complex but it generally shields para protons and has a variable effect on ortho and meta protons.
-
-Cl (Chloro): Inductively electron-withdrawing (deshielding) and weakly electron-donating through resonance. The net effect is typically deshielding.
-
-Br (Bromo): Similar to chlorine, it is an inductively withdrawing and weakly resonance-donating group, resulting in a net deshielding effect.
Predicted Chemical Shifts for this compound:
-
H-4: This proton is ortho to the electron-withdrawing chlorine atom and meta to the bromine and hydroxyl groups. It is also para to the fluorine atom. The combined deshielding effects of Cl and Br are expected to dominate, placing this proton relatively downfield.
-
H-6: This proton is positioned ortho to both the strongly electron-donating hydroxyl group and the electron-withdrawing bromine atom. The significant shielding from the -OH group is anticipated to shift this proton upfield relative to H-4.
-
-OH Proton: The chemical shift of the phenolic proton is highly variable, depending on solvent, concentration, and temperature, typically appearing as a broad singlet. Its presence can be confirmed by a D₂O shake experiment, where the proton exchanges with deuterium, causing the signal to disappear.[6]
Spin-Spin (J) Coupling: Deciphering Connectivity
Spin-spin coupling provides direct evidence of through-bond connectivity, manifesting as signal splitting.[2][7] In this molecule, both proton-proton (H-H) and proton-fluorine (H-F) couplings are expected.
-
⁴J_H-H (meta-coupling): The two aromatic protons, H-4 and H-6, are meta to each other. This four-bond coupling is typically small, in the range of 1-3 Hz.[8][9]
-
⁴J_H-F (meta-coupling): H-4 is meta to the fluorine atom. This four-bond coupling is expected to be observable.
-
⁵J_H-F (para-coupling): H-6 is para to the fluorine atom. Five-bond H-F couplings are often observed in aromatic systems and can provide crucial diagnostic information.[10]
The interplay of these couplings will result in complex multiplicities for each proton signal, likely appearing as a doublet of doublets or a more complex multiplet.
Caption: Predicted spin-spin coupling in this compound.
Predicted ¹H NMR Data Summary
Based on the theoretical principles, the following table summarizes the predicted ¹H NMR spectral data. The exact chemical shifts are estimations and will be confirmed by experimental data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-4 | ~7.3 - 7.6 | Doublet of Doublets (dd) | ⁴J_H4-H6 ≈ 2-3 Hz; ⁴J_H4-F ≈ 1-3 Hz | 1H |
| H-6 | ~6.9 - 7.2 | Doublet of Doublets (dd) | ⁴J_H6-H4 ≈ 2-3 Hz; ⁵J_H6-F ≈ 0.5-2 Hz | 1H |
| -OH | ~5.0 - 8.0 (variable) | Broad Singlet (br s) | N/A | 1H |
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, interpretable spectrum requires meticulous attention to experimental detail. This protocol is designed to ensure robust and reliable results.
Step-by-Step Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Solvent Selection: Due to the polar phenolic group, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are suitable solvents. DMSO-d₆ is excellent for dissolving polar compounds and will typically show the -OH proton, whereas in CDCl₃, the -OH signal can be broader and more concentration-dependent.[6]
-
Concentration: Weigh approximately 5-10 mg of this compound for a standard ¹H NMR experiment.[11][12]
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving good spectral resolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Step-by-Step Data Acquisition
These parameters are recommended for a standard 400-600 MHz spectrometer and should be adjusted as necessary.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Poor shimming results in broad and distorted peaks.
-
Set Acquisition Parameters:
-
Pulse Angle (p1): Set to a 30° or 45° flip angle. A 90° pulse provides maximum signal for a single scan but requires a longer relaxation delay. A smaller angle allows for a shorter delay between scans.[13]
-
Acquisition Time (AQ): Set to 3-4 seconds. This ensures sufficient data points are collected to resolve the fine splitting patterns.[14][15]
-
Relaxation Delay (d1): Set to 2-5 seconds. For fully quantitative results where peak integrals are compared, this delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.[16]
-
Number of Scans (NS): Start with 8 or 16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
Referencing: The spectrum will be referenced to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm or CHCl₃ at 7.26 ppm).[6]
-
Execute Experiment: Acquire the Free Induction Decay (FID) data.
Step-by-Step Data Processing
The raw FID must be mathematically processed to generate the frequency-domain spectrum.[17]
-
Fourier Transform (FT): Apply a Fourier transform to the FID to convert the data from the time domain to the frequency domain.
-
Apodization: Multiply the FID by an exponential function (e.g., applying a line broadening of 0.3 Hz) to improve the signal-to-noise ratio, at a slight cost to resolution.
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Integration: Integrate the area under each peak. The relative integrals should correspond to the number of protons giving rise to each signal (1:1 for the aromatic protons).
-
Peak Picking: Identify the precise chemical shift (in ppm) for each peak in the multiplets to accurately calculate the coupling constants.
Data Interpretation and Structural Verification Workflow
The following workflow provides a logical path from the processed spectrum to the confirmed molecular structure.
Caption: A systematic workflow for the acquisition and interpretation of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a powerful signature of its unique chemical structure. A thorough understanding of substituent effects and spin-spin coupling rules allows for an accurate prediction of the spectrum. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can obtain high-fidelity data to unequivocally confirm the identity and purity of this complex molecule. This systematic approach, blending theoretical prediction with robust experimental practice, is fundamental to advancing research in the chemical and pharmaceutical sciences.
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A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 5-Bromo-3-chloro-2-fluorophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-3-chloro-2-fluorophenol, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind each experimental choice. We will delve into the predictive analysis of the ¹³C NMR spectrum based on substituent chemical shift (SCS) effects and carbon-fluorine coupling constants. A detailed, field-tested protocol for sample preparation, data acquisition, and processing is presented. The core of this guide focuses on the logical process of spectral interpretation and peak assignment, validated by proposing advanced 2D NMR techniques. This document is designed to be a self-validating system, ensuring that researchers can confidently elucidate and confirm the structure of this complex molecule with high fidelity.
Introduction: The Challenge of Polysubstituted Aromatics
This compound is a highly functionalized benzene ring, presenting a significant analytical challenge. The precise arrangement of four distinct substituents—hydroxyl, fluorine, chlorine, and bromine—is critical to its chemical reactivity and its function as a building block in pharmaceutical synthesis. While numerous analytical techniques can confirm its elemental composition, only high-resolution NMR spectroscopy can unambiguously determine the specific isomeric structure.
¹³C NMR is an exceptionally powerful tool for this purpose, as each unique carbon atom in the molecule produces a distinct signal, providing a direct map of the carbon skeleton.[1] However, the spectrum of a molecule like this compound is complex. The chemical shift of each carbon is modulated by the cumulative electronic effects (both inductive and resonance) of all four substituents.[2][3][4] Furthermore, the presence of a fluorine atom introduces spin-spin coupling to the carbon nuclei, splitting signals into informative doublet patterns.[5] This guide will systematically deconstruct these effects to build a predictive model, which will then be used to interpret the experimental spectrum.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
A robust analysis begins not at the spectrometer, but with a theoretical prediction of the spectrum. This anticipatory approach transforms spectral analysis from a guessing game into a process of confirmation.
Molecular Structure and Carbon Numbering
For clarity, we will use the standard IUPAC numbering system for the phenol ring, starting from the carbon bearing the hydroxyl group.
Caption: IUPAC numbering for this compound.
Substituent Chemical Shift (SCS) Effects
The chemical shift of a benzene carbon (δ ≈ 128.5 ppm) is altered by substituents. We can estimate the shifts in our target molecule by considering the additive effects of each group (-OH, -F, -Cl, -Br) on the ipso (substituent-bearing), ortho, meta, and para carbons.
-
-OH (Phenol): Strongly activating. Deshields the ipso carbon (C1) significantly but shields the ortho (C2, C6) and para (C4) carbons.[6][7]
-
-F, -Cl, -Br (Halogens): These exert a complex influence. Their high electronegativity causes a strong deshielding (downfield shift) effect on the ipso carbon. This effect diminishes with distance. While inductively withdrawing, they can donate electron density through resonance, which tends to shield ortho and para positions.[4]
The combination of these competing effects from four different substituents makes a simple additive calculation prone to error. However, it provides a crucial starting point for a qualitative prediction.
Carbon-Fluorine (¹³C-¹⁹F) Coupling
The ¹⁹F nucleus has a spin of I=½, just like a proton, and will couple to nearby ¹³C nuclei. This coupling is observed through the bonds and provides invaluable structural information.[5][8] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.
-
¹JCF (one bond): Very large, typically 240-250 Hz. The signal for C2 will be a large doublet.
-
²JCF (two bonds): Significant, typically 20-25 Hz. The signals for C1 and C3 will appear as doublets.
-
³JCF (three bonds): Smaller, typically 5-10 Hz. The signals for C4 and C6 will appear as doublets.[9]
-
⁴JCF (four bonds): Very small, often < 3 Hz. The signal for C5 may show a small splitting or simply be broadened.[9]
Predicted ¹³C NMR Data
By synthesizing the SCS and coupling effects, we can generate a predicted data table. This serves as our hypothesis before acquiring the actual spectrum.
| Carbon | Expected Shift (ppm) | Rationale & Expected Multiplicity (¹³C-¹⁹F Coupling) |
| C1 | ~150 - 155 | Ipso to -OH, ortho to -F and -H. Downfield. Doublet (²JCF ≈ 20 Hz). |
| C2 | ~152 - 158 | Ipso to -F. Very strong deshielding. Doublet (¹JCF ≈ 245 Hz). |
| C3 | ~125 - 130 | Ipso to -Cl, ortho to -F and -H. Downfield. Doublet (²JCF ≈ 22 Hz). |
| C4 | ~120 - 128 | para to -OH, ortho to -Cl and -Br. Doublet (³JCF ≈ 8 Hz). |
| C5 | ~112 - 118 | Ipso to -Br. Doublet (⁴JCF < 3 Hz, may not be resolved). |
| C6 | ~115 - 122 | ortho to -OH, meta to -F and -Cl. Shielded. Doublet (³JCF ≈ 7 Hz). |
Note: These are estimations. The true power of this table lies in the relative ordering of shifts and the distinct coupling patterns. Online prediction tools can also provide a useful, machine-learning-based starting point.[10][11][12]
Experimental Protocol: A Self-Validating Workflow
The integrity of the final data rests entirely on a meticulous and well-justified experimental procedure.
Caption: Standard workflow for ¹³C NMR analysis.
Sample Preparation
The quality of the spectrum is directly dependent on the quality of the sample.
-
Analyte Quantity: Weigh approximately 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR due to its low natural abundance (~1.1%) and lower gyromagnetic ratio compared to ¹H.[13]
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Given the polar phenolic group, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a good solvent and its signal (a septet at ~39.5 ppm) is unlikely to overlap with aromatic signals. Chloroform-d (CDCl₃) is another option, but solubility may be lower.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a universal calibration point for the chemical shift axis.[13]
-
Filtration: To ensure magnetic field homogeneity, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5mm NMR tube.
NMR Spectrometer Setup & Data Acquisition
These parameters are a robust starting point for a 400 MHz spectrometer.
-
Experiment: zgpg30. This is a standard proton-decoupled ¹³C experiment with a 30° pulse angle. A smaller flip angle allows for a shorter relaxation delay between scans.[14]
-
Spectral Width (SW): ~240 ppm. This ensures the entire range of expected organic chemical shifts (0-220 ppm) is captured.[15]
-
Number of Scans (NS): Start with 1024 scans. This number can be increased to improve the signal-to-noise ratio (S/N), which scales with the square root of the number of scans.[15]
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for partial relaxation of the carbon nuclei between pulses. While not strictly quantitative, this is sufficient for routine structural identification. For fully quantitative results, a much longer D1 (5-7 times the longest T₁ relaxation time) would be required.
Data Processing
-
Fourier Transformation: Apply an exponential multiplying function with a line broadening factor (LB) of 1-2 Hz, followed by Fourier transformation (command efp in Bruker TopSpin). The line broadening improves S/N at a minor cost to resolution.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure the baseline is flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm. If using DMSO-d₆, the solvent peak can be set to 39.52 ppm for secondary referencing.[16]
Spectral Analysis and Data Validation
This is the deductive phase where the experimental data is matched with the theoretical prediction.
Peak Assignment Strategy
-
Identify the C-F Carbon (C2): Search the downfield region (~150-160 ppm) for a doublet with a very large coupling constant (J ≈ 240-250 Hz). This signal is unambiguously C2.
-
Identify Other Quaternary Carbons: The remaining non-protonated carbons (C1, C3, C5) will typically have lower intensities and longer relaxation times than the protonated carbons (C4, C6).
-
Use Coupling Constants: Identify the other doublets. The two signals with ²JCF couplings of ~20-25 Hz will be C1 and C3. The two signals with ³JCF couplings of ~5-10 Hz will be C4 and C6. The signal with the smallest or no resolved coupling will be C5.
-
Use Chemical Shift Trends: Within the pairs identified by coupling, use the predicted chemical shifts to make the final assignment. For instance, between C1 and C3, C1 (ipso to -OH) is expected to be further downfield. Between C4 and C6, C6 is ortho to the shielding -OH group and should be upfield relative to C4.
Trustworthiness Through 2D NMR Validation
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). In our molecule, this would show correlations for C4-H4 and C6-H6, immediately and definitively assigning these two carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate confirmation tool. It shows correlations between carbons and protons that are two or three bonds away. For example:
-
The proton at H4 should show a correlation to C2, C3, C5, and C6.
-
The proton at H6 should show a correlation to C1, C2, C4, and C5.
-
Observing these specific patterns creates a network of connectivity that locks in the entire assignment of the aromatic ring, providing an unassailable structural proof.
-
Conclusion
The ¹³C NMR analysis of this compound is a prime example of how fundamental principles can be applied to solve complex structural problems. By beginning with a theoretically predicted spectrum based on substituent effects and coupling constants, we establish a logical framework for interpretation. This predictive model, when combined with a rigorous and well-documented experimental protocol, allows for a confident initial assignment. Final, unambiguous confirmation is achieved through advanced 2D NMR techniques like HSQC and HMBC, which serve as the gold standard for structural validation. This comprehensive, self-validating approach ensures the highest level of scientific integrity and provides drug development professionals with the reliable data essential for their research.
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An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-chloro-2-fluorophenol
This guide provides a comprehensive examination of the mass spectrometric behavior of 5-Bromo-3-chloro-2-fluorophenol, a triply halogenated aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of mass spectrometry for the structural elucidation and quantification of this molecule. We will explore its distinct isotopic patterns, predict its fragmentation pathways under electron ionization, and provide a detailed protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Foundational Principles: The Unique Mass Spectrometric Signature of Halogens
The presence of bromine and chlorine atoms in this compound imparts a highly characteristic signature in its mass spectrum. This is due to the natural abundance of their major isotopes.[1][2]
-
Chlorine: Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance).[3][4] This results in a pair of peaks (an "M" and "M+2" peak) for any chlorine-containing fragment, with an intensity ratio of roughly 3:1.[4]
-
Bromine: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly equal abundance (approximately 50% each).[3][4] This produces a characteristic 1:1 intensity ratio for the M and M+2 peaks of bromine-containing ions.[1]
The simultaneous presence of both bromine and chlorine in the target molecule creates a complex and highly diagnostic isotopic cluster for the molecular ion and any fragments retaining both halogens. This pattern is a powerful tool for confirming the elemental composition of the analyte.
Predicting the Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₆H₃BrClFO.[5] Its monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O), is approximately 223.904 Da.[6]
Due to the isotopic distributions of bromine and chlorine, the molecular ion will appear as a cluster of peaks. The most significant peaks in this cluster will be:
-
M (m/z ~224): Containing ⁷⁹Br and ³⁵Cl.
-
M+2 (m/z ~226): Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.
-
M+4 (m/z ~228): Containing ⁸¹Br and ³⁷Cl.
The relative intensities of these peaks can be predicted based on the probabilities of each isotopic combination, resulting in a unique pattern that serves as a fingerprint for a compound containing one bromine and one chlorine atom.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | Isotopes | Approximate m/z | Predicted Relative Abundance |
| [M]⁺ | ¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁹F¹⁶O | 223.9 | Base Peak (100) |
| [M+2]⁺ | ¹²C₆¹H₃⁸¹Br³⁵Cl¹⁹F¹⁶O / ¹²C₆¹H₃⁷⁹Br³⁷Cl¹⁹F¹⁶O | 225.9 | ~78 |
| [M+4]⁺ | ¹²C₆¹H₃⁸¹Br³⁷Cl¹⁹F¹⁶O | 227.9 | ~25 |
Note: The presence of ¹³C will also contribute to M+1, M+3, and M+5 peaks, but these will be of lower intensity.
Electron Ionization (EI) and Predicted Fragmentation Pathways
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, often causing extensive fragmentation.[7][8] This fragmentation is not random; it follows predictable pathways that provide valuable structural information. For aromatic compounds like phenols, the molecular ion is often prominent due to the stability of the aromatic ring.[9][10]
The fragmentation of this compound is expected to proceed through several key pathways, driven by the loss of stable neutral molecules or radicals.
Predicted Fragmentation Scheme:
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Purity Assessment of 5-Bromo-3-chloro-2-fluorophenol: A Multi-Modal Analytical Approach for Drug Development
An In-Depth Technical Guide
As a Senior Application Scientist, the path from a synthesized molecule to a viable drug substance intermediate is paved with rigorous analytical scrutiny. The purity of a starting material like 5-Bromo-3-chloro-2-fluorophenol is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final therapeutic product rests. A seemingly minor impurity can have cascading effects, altering reaction kinetics, generating unforeseen by-products, or introducing toxicological risks.
This guide delineates a comprehensive, field-proven strategy for the purity assessment of this compound (CAS: 1305322-97-7, MW: 225.44 g/mol [1][2][3][4]). We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices. The philosophy is to create a self-validating system of orthogonal methods, where each technique provides a unique and complementary piece of the purity puzzle, ensuring a holistic and unimpeachable characterization of the material.
The Impurity Landscape: Anticipating the Unwanted
A robust purity assessment begins not in the lab, but with a theoretical consideration of what could be present besides the target molecule. Based on common synthetic routes for halogenated phenols, which often involve electrophilic halogenation and other substitution reactions, we can anticipate several classes of impurities.[5][6][7] Adhering to the classifications set by the International Council for Harmonisation (ICH) Q3A guidelines, these include:
-
Organic Impurities:
-
Starting Materials & Intermediates: Incomplete reaction or inefficient purification can leave residual precursors.
-
By-products: Isomeric impurities are a primary concern. For example, positional isomers where the bromine, chlorine, or fluorine atoms are arranged differently on the phenol ring.
-
Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities or polymeric material, especially under improper storage conditions.
-
Dehalogenated Species: Side reactions could lead to the formation of chloro-fluorophenol or bromo-fluorophenol analogs.[8]
-
-
Inorganic Impurities: These can include reagents, ligands, or catalysts used during synthesis.[9][10][11]
-
Residual Solvents: Organic liquids used during synthesis and purification must be identified and quantified.[11]
Our analytical strategy is designed to detect, identify, and quantify these potential contaminants with high confidence.
Caption: A multi-modal workflow for the comprehensive purity analysis of this compound.
Part 1: Chromatographic Separation and Quantification
Chromatographic methods are the cornerstone of purity analysis, designed to separate the primary compound from its impurities and provide quantitative data. The choice of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal approach, leveraging differences in analyte polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Causality: HPLC is the workhorse for purity and impurity quantification in pharmaceutical development. Its strength lies in analyzing non-volatile or thermally sensitive organic compounds, which is ideal for phenols and their potential polymeric by-products. For halogenated aromatics, a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity compared to standard C18 columns, enhancing the resolution of closely related isomers.[12][13]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is required.
-
Column: A PFP column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for enhanced selectivity. A C18 column can be used as an alternative.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: A typical gradient would be 30% B to 95% B over 20 minutes, followed by a 5-minute hold and re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm, or as determined by UV spectral analysis.
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks. This method assumes that the response factor for all impurities is similar to the main compound.[9]
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 8.9 | 3,000 | 0.10 | Starting Material |
| 3 | 11.5 | 2,989,500 | 99.85 | This compound |
| 4 | 13.1 | 6,000 | 0.20 | Isomeric Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities & Identification
Causality: GC-MS is exceptionally powerful for separating and identifying volatile and semi-volatile compounds.[14] For this compound, it serves two critical purposes: quantifying volatile impurities (like residual solvents) and providing structural confirmation for both the main peak and any separated impurities through mass spectral data. The presence of both chlorine and bromine atoms provides a highly characteristic isotopic pattern in the mass spectrum, which acts as a definitive fingerprint for identification.[15][16]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A low-bleed, mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is appropriate.[17]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Injector Temperature: 260°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Acquisition Mode: Full Scan (e.g., m/z 40-400).
-
-
Data Analysis: Identify the main peak and any impurity peaks. Compare the resulting mass spectra against a reference library (e.g., NIST) and analyze the isotopic cluster of the molecular ion to confirm the presence and number of bromine and chlorine atoms.
Part 2: Spectroscopic Structural Confirmation
While chromatography separates components, spectroscopy confirms their identity. For a new batch of a critical intermediate, unequivocally confirming that the main component is indeed this compound is a non-negotiable step.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Causality: NMR is the gold standard for unambiguous structure elucidation. For this specific molecule, a suite of NMR experiments is essential. ¹H NMR confirms the aromatic protons, ¹³C NMR identifies all unique carbon atoms, and, most critically, ¹⁹F NMR provides a highly sensitive and specific probe for the fluorine-containing structure.[18][19][20] The large chemical shift range of ¹⁹F NMR makes it particularly powerful for identifying fluorine-containing impurities.[19][21]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Expect to see two doublets in the aromatic region, corresponding to the two protons on the ring. Their coupling constants will provide information about their relative positions. A broad singlet for the phenolic -OH proton may also be observed.
-
¹³C NMR: Expect six distinct signals for the aromatic carbons. The carbons directly attached to the electronegative F, Cl, Br, and O atoms will have characteristic chemical shifts.
-
¹⁹F NMR: A single resonance is expected. Its coupling to the adjacent aromatic proton (³JHF) will confirm its position on the ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and cost-effective technique used to confirm the presence of key functional groups. It serves as a quick identity check and can reveal gross impurities that alter the fundamental bonding structure of the molecule.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.
-
Data Analysis: Confirm the presence of characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200–3500 (broad) | O-H Stretch | Phenolic Hydroxyl[22] |
| 3000–3100 | C-H Stretch | Aromatic[22] |
| 1500–1600 | C=C Stretch | Aromatic Ring[22] |
| ~1220 | C-O Stretch | Phenolic[22] |
| 1000-1200 | C-F Stretch | Aryl-Fluoride |
| 600-800 | C-Cl, C-Br Stretch | Aryl-Halides |
Part 3: Method Validation and Reporting
Executing the experiments is only half the battle. To ensure the trustworthiness of the results, the primary quantitative method (typically HPLC) must be validated according to ICH Q2(R1) guidelines.[23][24] This process provides documented evidence that the method is suitable for its intended purpose.
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The Reactivity of the Phenolic Hydroxyl Group in 5-Bromo-3-chloro-2-fluorophenol: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Introduction: The Versatility of Halogenated Phenols in Medicinal Chemistry
Halogenated phenols are a cornerstone in modern drug discovery and development. The incorporation of halogen atoms into a phenolic scaffold can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications are not merely decorative; they are strategic maneuvers to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. 5-Bromo-3-chloro-2-fluorophenol, a polysubstituted phenol, presents a particularly intriguing case study in chemical reactivity. Understanding the interplay of its constituent halogens on the reactivity of the phenolic hydroxyl group is paramount for its effective utilization in synthetic chemistry and drug design.
This guide provides a comprehensive analysis of the factors governing the reactivity of the phenolic hydroxyl group in this compound. We will delve into the electronic and steric effects of the bromo, chloro, and fluoro substituents, and provide practical, field-tested protocols for key transformations.
The Electronic Landscape of this compound: A Tale of Induction and Resonance
The reactivity of the phenolic hydroxyl group is intrinsically linked to the electron density of the aromatic ring. Halogens exert a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). The interplay of these opposing forces, coupled with their specific positions on the aromatic ring, dictates the overall reactivity of the phenol.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the aromatic ring through the sigma bond network. This effect acidifies the phenolic proton, making it more susceptible to deprotonation. The strength of the inductive effect decreases down the group: F > Cl > Br.
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system, increasing electron density at the ortho and para positions. This effect is most pronounced for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.
In this compound, the cumulative inductive effect of the three halogens significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol. This enhanced acidity is a critical consideration in designing reactions that involve deprotonation of the phenol.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are designed to be self-validating, with built-in checkpoints and rationales for each step.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol details the synthesis of a methyl ether derivative, a common strategy to protect the phenolic hydroxyl group or to modulate a compound's lipophilicity.
Workflow Diagram:
Caption: Williamson Ether Synthesis Workflow
Step-by-Step Methodology:
-
Deprotonation: To a solution of this compound (1.0 eq) in acetone (10 mL/mmol) is added potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature for 30 minutes.
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not participate in the reaction.
-
-
Alkylation: Methyl iodide (1.2 eq) is added dropwise to the suspension. The reaction is then heated to reflux for 4 hours.
-
Rationale: Methyl iodide is a potent electrophile. Refluxing ensures the reaction goes to completion in a reasonable timeframe.
-
-
Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Rationale: The aqueous workup removes inorganic salts. Ethyl acetate is a common solvent for extracting organic products.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Rationale: Column chromatography separates the desired product from any unreacted starting material and byproducts.
-
Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 225.44 |
| Potassium Carbonate | 1.5 | 138.21 |
| Methyl Iodide | 1.2 | 141.94 |
| Expected Product | - | 239.47 |
| Typical Yield | - | >90% |
Protocol 2: Esterification (Steglich Esterification)
This protocol describes the formation of an acetate ester, a common prodrug strategy.
Workflow Diagram:
Caption: Steglich Esterification Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq), acetic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C is added dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Rationale: DCC is a coupling agent that activates the carboxylic acid. DMAP is a highly effective acylation catalyst. The reaction is performed at 0 °C to control the exothermic reaction.
-
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Workup: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Rationale: The acidic and basic washes remove unreacted starting materials and byproducts.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 225.44 |
| Acetic Acid | 1.2 | 60.05 |
| DCC | 1.1 | 206.33 |
| DMAP | 0.1 | 122.17 |
| Expected Product | - | 267.46 |
| Typical Yield | - | >85% |
Electrophilic Aromatic Substitution: A Challenging Endeavor
The highly deactivated nature of the aromatic ring in this compound makes electrophilic aromatic substitution challenging. The strong electron-withdrawing effects of the three halogens significantly reduce the nucleophilicity of the ring. However, under forcing conditions, substitution can be achieved, primarily at the C4 and C6 positions, which are ortho and para to the activating hydroxyl group.
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties. A thorough understanding of the reactivity of its phenolic hydroxyl group is essential for its successful application in the synthesis of novel bioactive molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently navigate the chemistry of this versatile compound.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Taylor, R. (1990).
- El-Gaby, M. S. A. (2000). Synthesis of some new benzoxazole derivatives of antimicrobial activity. Il Farmaco, 55(11-12), 613-617. [Link]
The Interplay of Inductive and Resonance Effects in 5-Bromo-3-chloro-2-fluorophenol: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the electronic effects governing the chemical properties and reactivity of 5-Bromo-3-chloro-2-fluorophenol. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the nuanced interplay between the inductive and resonance effects of the three distinct halogen substituents. By examining the specific positional arrangement of fluorine, chlorine, and bromine on the phenolic ring, we will dissect their collective impact on electron density distribution, acidity (pKa), and spectroscopic characteristics. This guide further outlines robust experimental and computational protocols for the empirical and theoretical validation of these electronic effects, offering a holistic understanding of this complex polyhalogenated phenol.
Introduction: The Dichotomy of Halogen Electronic Effects
Halogens, when substituted on an aromatic ring, present a fascinating dichotomy of electronic influence. They are unique in that they withdraw electron density through the sigma (σ) bond via the inductive effect (-I) , while simultaneously donating electron density to the pi (π) system through resonance (+R) .[1]
-
Inductive Effect (-I): Stemming from their high electronegativity, halogens pull electron density away from the carbon atom to which they are bonded. This effect propagates through the σ-framework of the molecule, decreasing in strength with distance.[2] The order of electronegativity, and thus the strength of the inductive effect, is F > Cl > Br > I.[2]
-
Resonance Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions.[3] Effective resonance requires efficient overlap between the p-orbitals of the halogen and the carbon of the ring. For halogens, this effect is generally weaker than their inductive effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[4] The efficiency of this p-orbital overlap decreases with increasing atomic size, making the resonance effect strongest for fluorine (2p-2p overlap) and progressively weaker for chlorine (3p-2p) and bromine (4p-2p).[4]
The net electronic effect of a halogen substituent is a delicate balance between these two opposing forces. In this compound, the presence of three different halogens at specific positions relative to the hydroxyl group creates a complex electronic landscape that dictates its reactivity and physicochemical properties.
Analysis of Substituent Effects in this compound
The substitution pattern of this compound places the halogens at key positions relative to the hydroxyl group, which is the primary site of reactivity (acidity) and a strong ortho-, para-director itself. For the purpose of this analysis, we will consider the positions relative to the -OH group:
-
Fluorine at C2 (ortho):
-
-I Effect: Fluorine's potent inductive effect strongly withdraws electron density from the ring, significantly stabilizing the phenoxide anion formed upon deprotonation. This effect is maximized at the ortho position due to proximity.
-
+R Effect: While fluorine has the strongest resonance-donating capability among the halogens due to efficient 2p-2p orbital overlap, its inductive effect still dominates.[4]
-
Through-Space Effect: The proximity of the ortho-fluorine to the hydroxyl group may also allow for through-space interactions, such as intramolecular hydrogen bonding with the phenolic proton, which can influence acidity.
-
-
Chlorine at C3 (meta):
-
-I Effect: The inductive effect of chlorine is strong and effectively withdraws electron density from the meta position, stabilizing the phenoxide anion.
-
+R Effect: The resonance effect of a substituent at the meta position does not directly influence the electron density at the carbon bearing the hydroxyl group or the phenoxide oxygen. Therefore, chlorine's electronic contribution from the meta position is almost exclusively its inductive withdrawal.
-
-
Bromine at C5 (para to Fluorine, meta to Chlorine, and para to the point of attachment of the hydroxyl group if we consider the ring system):
-
-I Effect: Bromine exerts the weakest inductive effect among the three halogens present. This effect will contribute to the overall electron withdrawal from the ring.
-
+R Effect: The resonance effect of bromine is weaker than that of fluorine and chlorine due to poorer 4p-2p orbital overlap.[4] Its position allows for delocalization of its lone pairs into the ring, which would slightly counteract the inductive withdrawal.
-
Overall Electronic Landscape: The cumulative effect of these three halogens is a significant withdrawal of electron density from the phenolic ring, primarily through the powerful inductive effects of fluorine and chlorine. This will lead to a marked increase in the acidity of the phenolic proton compared to phenol itself.
Caption: Interplay of Electronic Effects in this compound.
Quantitative Assessment: Predicting Physicochemical Properties
The electronic perturbations introduced by the halogen substituents have quantifiable consequences on the molecule's properties, most notably its acidity (pKa).
Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups stabilize the phenoxide anion by delocalizing the negative charge, thereby increasing acidity (lowering the pKa). Given the strong cumulative electron-withdrawing nature of the three halogens in this compound, its pKa is expected to be significantly lower than that of phenol (pKa ≈ 10). For comparison, the predicted pKa of 2,3,5-trichlorophenol is around 6.57.[5] The substitution of a chlorine with a more electronegative fluorine in the ortho position is likely to result in an even lower pKa for the title compound.
Table 1: Predicted and Comparative pKa Values
| Compound | Predicted/Experimental pKa | Reference |
| Phenol | ~10.0 | [6] |
| 2,4,5-Trichlorophenol | 7.4 | [7] |
| 3,4,5-Trichlorophenol | 7.84 | [8] |
| 2,3,5-Trichlorophenol | ~6.57 (Predicted) | [5] |
| This compound | < 6.5 (Estimated) | - |
Spectroscopic Signatures
The electronic environment of the aromatic protons and carbons is directly probed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The protons on the aromatic ring of this compound are expected to be significantly deshielded (shifted downfield to higher ppm values) compared to benzene (δ ≈ 7.26 ppm). This is due to the reduction in electron density around them caused by the inductive effects of the halogens. The phenolic -OH proton signal is also expected to be downfield and its chemical shift can be sensitive to solvent and concentration.[9]
-
¹³C NMR: Similarly, the carbon atoms of the aromatic ring will exhibit chemical shifts that reflect the electronic effects of the substituents. Carbons directly bonded to the electronegative halogens will be deshielded. The overall electron-deficient nature of the ring will influence the chemical shifts of all aromatic carbons.
Experimental and Computational Verification Protocols
To empirically validate the theoretical analysis of the electronic effects, a combination of experimental measurements and computational modeling is recommended.
Experimental Workflow: pKa Determination
A robust method for determining the pKa of this compound is through UV-Vis spectrophotometric titration. This method relies on the different absorption spectra of the protonated phenol and the deprotonated phenoxide anion.
Protocol: Spectrophotometric pKa Determination
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4.0 to 8.0).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) to ensure solubility.
-
Sample Preparation: For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette containing the buffer. The final concentration of the phenol should be low enough to avoid solubility issues and ensure a linear response in the spectrophotometer.
-
UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 250 nm to 400 nm) for each sample at a constant temperature.
-
Data Analysis: Identify the wavelength of maximum absorbance difference between the acidic and basic forms. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Caption: Workflow for Spectrophotometric pKa Determination.
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of this compound.
Protocol: DFT-Based pKa Prediction
-
Structure Optimization: Perform geometry optimization of both the neutral phenol and its corresponding phenoxide anion in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., CPCM or SMD). A suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, should be employed.[10]
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the Gibbs free energies.
-
pKa Calculation: Use the calculated Gibbs free energies of the acid and its conjugate base in the gas phase and the solvation free energies to calculate the pKa via a thermodynamic cycle.
Conclusion
The electronic character of this compound is dominated by the strong inductive electron-withdrawing effects of the three halogen substituents, particularly the ortho-fluorine and meta-chlorine. This leads to a highly electron-deficient aromatic ring and a significantly increased acidity of the phenolic proton. The weaker, opposing resonance effects of the halogens play a secondary role in modulating the overall electron distribution. The principles and protocols outlined in this guide provide a comprehensive framework for understanding, predicting, and verifying the electronic properties of this and other complex polyhalogenated aromatic compounds, which is crucial for their application in medicinal chemistry and materials science.
References
- AERU. (n.d.). 2,4,5-trichlorophenol. University of Hertfordshire.
- Al-Zoubi, M. O., Al-Hamdani, Y. A., & Al-Ktaifani, M. M. (2020). Experimental approach, theoretical investigation and molecular docking of 2- chloro-5- fluoro phenol antibacterial compound. Scientific Reports, 10(1), 18888. [Link][10]
- PubChem. (n.d.). 3,4,5-Trichlorophenol. National Center for Biotechnology Information.
- LibreTexts Chemistry. (2023). 16.5: An Explanation of Substituent Effects.
- LibreTexts Chemistry. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
- Quora. (2013). Why does Inductive effect becomes dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds?.
- YouTube. (2020). What is Inductive & Mesomeric Effect in case of Phenol, Chlorobenzene , Nitro benzene.
- PubChem. (n.d.). 2,4,5-Trichlorophenol. National Center for Biotechnology Information.
- University of Calgary. (n.d.). Ch24: Phenols-Spectroscopic Analysis.
- Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a....
- LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
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Potential biological activities of 5-Bromo-3-chloro-2-fluorophenol derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 5-Bromo-3-chloro-2-fluorophenol Derivatives
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated phenolic compounds represent a privileged scaffold in medicinal chemistry, offering a rich tapestry of biological activities. The unique substitution pattern of this compound presents an unexplored area for the development of novel therapeutic agents. This guide provides a comprehensive framework for the synthesis and biological evaluation of its derivatives. We will delve into potential anticancer, antimicrobial, and anti-inflammatory activities, drawing upon established principles from related halogenated phenols. Detailed experimental protocols, hypothetical signaling pathways, and data presentation templates are provided to empower researchers to unlock the therapeutic potential of this novel class of compounds.
Introduction: The Promise of Polychlorinated Phenols in Drug Discovery
Phenolic compounds are ubiquitous in nature and have long been a source of inspiration for drug development. The introduction of halogen atoms—fluorine, chlorine, and bromine—onto the phenolic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. This often translates to enhanced biological activity.
While the biological activities of various bromophenols, chlorophenols, and fluorophenols have been independently studied, the specific combination of these three halogens on a single phenol ring, as seen in this compound, remains a largely uncharted territory. This unique scaffold offers the potential for novel structure-activity relationships and mechanisms of action. This guide serves as a roadmap for the systematic investigation of this compound derivatives as a potential source of new anticancer, antimicrobial, and anti-inflammatory agents.
Synthetic Strategies for a Diverse Chemical Library
The generation of a diverse library of derivatives is the first critical step in exploring the therapeutic potential of the this compound scaffold. The presence of bromo and chloro substituents allows for selective functionalization using modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds to oxidative addition by palladium catalysts allows for selective and sequential functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond.
Experimental Protocol: Suzuki-Miyaura Coupling for Arylation
This protocol describes a general procedure for the arylation of the 5-bromo position.
-
Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, for example, a 3:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation
This protocol outlines a general procedure for the amination at the 5-bromo position.
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst like Pd₂(dba)₃ (0.02 equiv.), a phosphine ligand such as Xantphos (0.04 equiv.), and a base like NaOt-Bu (1.4 equiv.) in a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene.
-
Reaction: Seal the vessel and heat the mixture to 90-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and remove the solvent under reduced pressure. Purify the product by column chromatography.
Caption: Synthetic workflow for generating derivatives.
Potential Biological Activities: A Targeted Screening Approach
Based on the known activities of related halogenated phenols, we propose a targeted screening approach for derivatives of this compound.
Anticancer Activity
Marine-derived bromophenols have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The presence of bromine and other halogens on the phenol ring appears to be a key contributor to this activity.
Proposed Primary Screening: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Potential Mechanism of Action: PI3K/Akt Pathway Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some phenolic compounds exert their anticancer effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties, and functionalization with halogens can enhance this activity.[3][4] The increased lipophilicity can improve membrane permeability in bacteria.
Proposed Primary Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.
-
Serial Dilution: Serially dilute the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Mechanism of Action: Disruption of Bacterial Cell Membranes
Many phenolic compounds exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.
Caption: Mechanism of bacterial membrane disruption.
Anti-inflammatory Activity
Phenolic compounds can modulate inflammatory responses by inhibiting pro-inflammatory enzymes and transcription factors.[5][6]
Proposed Primary Screening: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Experimental Protocol: NO Production Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Analysis: A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
Potential Mechanism of Action: Nrf2 Pathway Activation
The Nrf2 pathway is a key regulator of the cellular antioxidant response and can suppress inflammation. Some bromophenols have been shown to activate this pathway.[7]
Caption: Potential activation of the Nrf2 antioxidant pathway.
Data Presentation for Comparative Analysis
Systematic data presentation is crucial for identifying structure-activity relationships.
Table 1: Anticancer Activity (IC₅₀ in µM)
| Compound ID | R-group at C5 | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 1a | -Phenyl | |||
| 1b | -4-Methoxyphenyl | |||
| 2a | -NH-Phenyl | |||
| Doxorubicin | (Control) |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R-group at C5 | S. aureus | E. coli | P. aeruginosa |
| 1a | -Phenyl | |||
| 1b | -4-Methoxyphenyl | |||
| 2a | -NH-Phenyl | |||
| Ciprofloxacin | (Control) |
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This guide has provided a comprehensive framework for the synthesis of a diverse library of its derivatives and their systematic evaluation for potential anticancer, antimicrobial, and anti-inflammatory activities. The detailed protocols and hypothesized mechanisms of action serve as a launchpad for researchers to embark on this exciting area of drug discovery.
Promising "hit" compounds identified from the primary screens should be advanced to secondary assays to confirm their activity and elucidate their mechanisms of action. This could include studies on apoptosis induction, cell cycle analysis, and specific enzyme inhibition assays. Ultimately, lead compounds with potent and selective activity can be further optimized and evaluated in preclinical in vivo models. The exploration of this novel chemical space holds significant promise for the discovery of next-generation therapeutic agents.
References
- Future Antimicrobials: Natural and Functionalized Phenolics. (2023). MDPI. [Link]
- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
- Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. (2024). Oxford University Press. [Link]
- Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. (2025). PubMed. [Link]
- This compound. (n.d.). PubChem. [Link]
- Future Antimicrobials: Natural and Functionalized Phenolics. (2025).
- A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. (n.d.).
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2018). PMC. [Link]
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). MDPI. [Link]
- Bromophenols in Marine Algae and Their Bioactivities. (2011). PMC. [Link]
- Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. [Link]
- Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020). MDPI. [Link]
- Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021). MDPI. [Link]
- The anti-inflammatory effects of phenolic dental medicaments as determined by mouse ear edema assay. (1989). PubMed. [Link]
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- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 5-Bromo-3-chloro-2-fluorophenol for Advanced Synthesis
Abstract
5-Bromo-3-chloro-2-fluorophenol is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a reactive phenolic hydroxyl group and three distinct halogen atoms (F, Cl, Br), offers a platform for precise and regioselective chemical modifications.[3] This guide provides an in-depth exploration of synthetic strategies to leverage this versatile scaffold. We detail field-proven protocols for derivatization at both the hydroxyl position and the carbon-bromine bond, focusing on reactions of high utility in drug discovery, such as O-alkylation and palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br versus the C-Cl bond is a central theme, enabling selective functionalization that preserves a reactive handle for subsequent transformations.[4][5][6]
Introduction: The Strategic Value of this compound
The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern drug design, influencing factors from metabolic stability to binding affinity.[7] this compound presents an exemplary starting material, offering three distinct points for modification:
-
Phenolic Hydroxyl Group: A nucleophilic site amenable to classic transformations like etherification and esterification, allowing for the introduction of diverse side chains.
-
C5-Bromine Atom: The most reactive halide position for palladium-catalyzed cross-coupling reactions, providing a reliable entry point for C-C and C-N bond formation.[6][8]
-
C3-Chlorine Atom: A less reactive halide that can be selectively addressed under more forcing conditions or left as a point for future, orthogonal derivatization.[8]
This inherent reactivity hierarchy allows for a modular and predictable approach to synthesizing complex molecular architectures, making this phenol a valuable precursor for creating libraries of novel compounds for biological screening.[7]
Derivatization of the Phenolic Hydroxyl Group: O-Alkylation
The conversion of the phenolic hydroxyl group to an ether is a fundamental transformation. The Williamson ether synthesis, proceeding through an SN2 mechanism, is a robust and widely adopted method for this purpose.[9] The protocol involves deprotonation of the weakly acidic phenol to form a more potent phenoxide nucleophile, which then displaces a halide from an alkylating agent.[9]
Protocol 2.1: General Procedure for O-Alkylation
Objective: To synthesize a 5-bromo-3-chloro-2-fluoro-1-(alkoxy)benzene derivative.
Materials:
-
This compound (1.0 equiv)
-
Alkylating Agent (e.g., Methyl iodide, Benzyl bromide) (1.1 - 1.5 equiv)
-
Base (e.g., Anhydrous Potassium Carbonate, K₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and the anhydrous base.[9]
-
Solvent Addition: Add the anhydrous solvent via syringe. Stir the resulting suspension for 15-30 minutes at room temperature to facilitate phenoxide formation.
-
Addition of Alkylating Agent: Add the alkylating agent dropwise to the stirred suspension.
-
Reaction: Heat the mixture to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the solvent and inorganic salts.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[10]
Data Presentation: O-Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | 4 - 8 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 6 - 12 |
| Benzyl Bromide | Cs₂CO₃ | DMF | 80 | 4 - 6 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 50 | 8 - 16 |
Visualization: O-Alkylation Workflow
Caption: Generalized workflow for the Williamson ether synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[11] For this compound, the greater reactivity of the C-Br bond allows for selective coupling at the C5 position.[6]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide and is a premier method for constructing biaryl scaffolds.[8][12] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13]
Objective: To synthesize a 5-aryl-3-chloro-2-fluorophenol derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water, Toluene)
Procedure:
-
Inert Setup: In a glovebox or Schlenk line, add the this compound, arylboronic acid, palladium catalyst, and base to a dry reaction vessel.[4]
-
Atmosphere Exchange: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[4]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for 2-24 hours, monitoring by TLC or LC-MS.[4]
-
Work-up: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.[4]
-
Purification: Concentrate the solution and purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing C-N bonds, coupling aryl halides with amines.[14][15] This reaction is indispensable for preparing arylamines, which are prevalent in pharmaceuticals.[6] Success is highly dependent on the choice of a phosphine ligand and a strong, non-nucleophilic base.[16]
Objective: To synthesize a 5-(amino)-3-chloro-2-fluorophenol derivative.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄) (1.4 - 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Inert Setup: In a glovebox, charge a Schlenk tube or vial with the palladium precatalyst, ligand, and base. Add the this compound.[16]
-
Reagent Addition: Add the anhydrous solvent, followed by the amine, via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring (typically 80-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.[4]
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.[4][16] Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.[4]
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a dual palladium and copper catalytic system.[17][18] It is a highly reliable method for synthesizing aryl alkynes under mild conditions.[19]
Objective: To synthesize a 5-alkynyl-3-chloro-2-fluorophenol derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI) (1-5 mol%)
-
Base/Solvent (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
Procedure:
-
Reaction Setup: To a solution of this compound in the amine solvent, add the terminal alkyne.
-
Catalyst Addition: Sequentially add the palladium catalyst and the copper(I) iodide.[19] The reaction is often run at room temperature.
-
Atmosphere: Ensure the reaction is maintained under an inert atmosphere.
-
Reaction: Stir the mixture for 3-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.[19]
-
Purification: Dry the organic phase, concentrate in vacuo, and purify by flash column chromatography.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.[4]
Safety and Handling
-
This compound: This compound is a skin, eye, and respiratory irritant.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Always consult the Safety Data Sheets (SDS) for all reagents before use.[6] Palladium catalysts, phosphine ligands, strong bases (e.g., NaOtBu), and solvents like DMF and dioxane have specific hazards.
-
Inert Atmosphere: Many of the catalysts, ligands, and bases used in cross-coupling reactions are air- and/or moisture-sensitive. Proper inert atmosphere techniques (glovebox or Schlenk line) are critical for reproducibility and safety.[4][16]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6]
Conclusion
This compound is a powerful and versatile platform for the synthesis of complex, highly functionalized molecules. By understanding the distinct reactivity of its functional groups, researchers can devise logical and efficient synthetic routes. The protocols detailed herein for O-alkylation and selective, palladium-catalyzed cross-coupling reactions provide a robust foundation for scientists and drug development professionals to create diverse libraries of compounds for advancing research in pharmaceuticals, agrochemicals, and materials science.
References
- Li, H., & Batey, R. A. (2004). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 69(26), 8959–8963. [Link]
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. [Link]
- Request PDF. (2024). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic-chemistry.org. [Link]
- Autechem. (n.d.). Exploring 5-Chloro-2-Fluorophenol: Properties, Applications, and Manufacturing Insights. Autechem. [Link]
- DiMagno, S. G., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling.
- Wikipedia contributors. (2024).
- National Center for Biotechnology Information. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]
- Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
- Ali, M., et al. (2014). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Scientific Research Publishing. [Link]
- Chemistry LibreTexts. (2023).
- Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]
- Google Patents. (1994).
- NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-chloro-2-fluorophenol
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of drug discovery and materials science. Among these, 5-Bromo-3-chloro-2-fluorophenol stands out as a highly versatile building block. Its unique arrangement of halogen atoms with distinct reactivities, coupled with the presence of a phenolic hydroxyl group, offers a rich platform for sequential and site-selective modifications. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this substrate, offering detailed protocols and the underlying scientific principles to empower researchers in their synthetic endeavors.
The ability to selectively introduce diverse molecular fragments at specific positions on the aromatic ring allows for the rapid generation of molecular complexity and the fine-tuning of physicochemical properties. This is particularly crucial in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials where precise structural control is paramount.
Chemoselectivity: Harnessing the Reactivity Hierarchy of Carbon-Halogen Bonds
The success of sequential cross-coupling reactions with this compound hinges on the inherent differences in the bond dissociation energies of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf > C–Cl > C–F.[1][2] This predictable hierarchy allows for the selective activation of the more labile C-Br bond while leaving the more robust C-Cl and C-F bonds intact for subsequent transformations.[1]
The phenolic hydroxyl group can also influence the reaction, potentially acting as an internal base or coordinating to the metal center. However, for the cross-coupling reactions detailed below, the primary determinant of selectivity is the carbon-halogen bond strength.
Below is a diagram illustrating the chemoselective functionalization strategy for this compound.
Caption: Chemoselective functionalization of this compound.
Detailed Application Protocols
The following protocols are designed as robust starting points for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction parameters such as catalyst loading, ligand choice, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[3][4] Due to the high reactivity of the C-Br bond, this reaction can be performed with high selectivity at this position.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or ester (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand if necessary.
-
Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[5][6] Selective amination at the C-Br position can be achieved using appropriate palladium catalysts and ligands.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vessel.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the residue by flash chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[7][8][9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine, 5 mL).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion as indicated by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper salts.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Caption: Sonogashira Coupling Workflow.
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[10][11] This reaction provides a valuable method for the introduction of vinyl groups onto the aromatic ring.
Experimental Protocol:
-
Charge a reaction vessel with this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Add a base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) and the alkene (1.5 mmol, 1.5 equiv).
-
Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Heat the reaction mixture to a temperature typically between 80 °C and 120 °C.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Caption: Heck Reaction Workflow.
Data Summary: Recommended Reaction Conditions
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | NaOtBu | Toluene/Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2 mol%) | PPh₃ | Et₃N/i-Pr₂NH | Amine | RT-60 |
| Heck | Pd(OAc)₂ (2 mol%) | PPh₃ | Et₃N | DMF/NMP | 80-120 |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a fresh, active palladium catalyst. The active Pd(0) species can be sensitive to air and moisture.[1] Rigorous degassing of solvents and the use of an inert atmosphere are critical.[1]
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction. For challenging couplings, consider more electron-rich and bulky ligands.[1]
-
Insufficient Base Strength or Solubility: The choice of base is critical and can significantly impact the reaction outcome.[12] Insoluble inorganic bases may lead to reproducibility issues.[12]
-
-
Side Product Formation:
-
Homocoupling: The formation of biaryl products from the boronic acid in Suzuki reactions can occur. This can sometimes be minimized by adjusting the reaction temperature or catalyst system.
-
Protodehalogenation: The replacement of a halogen with a hydrogen atom can be a competing pathway, particularly at higher temperatures or with certain bases.
-
Reaction at C-Cl: If the reaction conditions are too harsh, coupling at the less reactive C-Cl position may be observed. Careful temperature control and the use of milder conditions can enhance selectivity.
-
-
Catalyst Decomposition:
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition and loss of catalytic activity. This can be caused by high temperatures, the presence of oxygen, or impurities in the reagents or solvent.[1]
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex organic molecules. By understanding and applying the principles of chemoselective palladium-catalyzed cross-coupling, researchers can unlock its full potential. The protocols and guidelines presented herein provide a solid foundation for the successful and selective functionalization of this important building block.
References
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- Chemical Communications (RSC Publishing). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols.
- Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media.
- PubMed. Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents.
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Benchchem. Technical Support Center: Catalyst Selection for Chemoselective Coupling at the C-Br Position.
- Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Journal of the American Chemical Society. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
- Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols.
- ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF.
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- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions..
- Scirp.org. Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers.
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- Cross-Coupling Reactions Guide.
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- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
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- OpenOChem Learn. Buchwald -Hartwig Amination.
- ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry.
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- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Chemistry LibreTexts. Sonogashira Coupling.
- YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions.
- NIH. Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies.
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- PMC - NIH. Selective ortho-C–H Activation in Arenes without Functional Groups.
- ResearchGate. (PDF) Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies.
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Application Note: Selective Suzuki-Miyaura Reaction of 5-Bromo-3-chloro-2-fluorophenol
Abstract
This technical guide provides a comprehensive framework for performing a selective Suzuki-Miyaura cross-coupling reaction on the trifunctionalized aromatic substrate, 5-Bromo-3-chloro-2-fluorophenol. The protocol is specifically designed for researchers, scientists, and drug development professionals. It emphasizes achieving high chemoselectivity by targeting the carbon-bromine bond while preserving the carbon-chlorine bond. This note details the mechanistic principles, offers a field-proven experimental protocol, and provides troubleshooting guidance to ensure reproducible, high-yield synthesis of valuable 3-chloro-2-fluoro-5-arylphenol intermediates.
Introduction: Strategic Importance and Synthetic Challenge
Polyfunctionalized biaryl phenols are privileged scaffolds in medicinal chemistry and materials science. The specific substrate, this compound, presents a unique synthetic opportunity. The differential reactivity of its carbon-halogen bonds allows for a stepwise, selective functionalization. The Suzuki-Miyaura reaction is a paramount tool for constructing carbon-carbon bonds due to its mild conditions and broad functional group tolerance.[1] However, achieving high selectivity on a substrate with multiple potential reaction sites requires a carefully optimized catalytic system.
The primary challenge lies in selectively activating the C-Br bond over the stronger C-Cl bond.[2] This guide outlines a robust methodology to exploit the inherent reactivity difference (I > OTf > Br > Cl) which is a cornerstone of palladium-catalyzed cross-coupling.[3][4] By carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably synthesize 3-chloro-2-fluoro-5-arylphenols, leaving the C-Cl bond available for subsequent downstream transformations.
Mechanistic Principles: The Key to Selectivity
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3][5] Understanding this mechanism is critical to controlling the selectivity of the reaction with this compound.
The three key steps are:
-
Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-halogen bond. This is typically the rate-determining and selectivity-determining step.[3] The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for oxidative addition at the C5 position.
-
Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, reforming the C-C bond and regenerating the Pd(0) catalyst.[5]
The choice of a bulky, electron-rich phosphine ligand is crucial. Such ligands accelerate the rate of oxidative addition and reductive elimination, enhancing overall catalytic efficiency.[7][8] For challenging substrates like this, modern dialkylbiaryl phosphine ligands are often superior to simpler ligands like PPh₃.[8]
Optimized Protocol for Selective C-Br Coupling
This protocol has been designed for the selective coupling of an arylboronic acid at the C5 (bromo) position of this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purity | Supplier Notes |
| This compound | 225.44 | 1.0 | 225.4 mg | >98% | Starting material |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol | >97% | Ensure anhydrous |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 (2 mol% Pd) | 18.3 mg | >97% | Palladium source |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 (4 mol%) | 16.4 mg | >98% | Bulky, electron-rich ligand |
| K₃PO₄ (Potassium phosphate, tribasic) | 212.27 | 3.0 | 636.8 mg | >98% | Anhydrous base, finely ground for best results |
| 1,4-Dioxane | 88.11 | - | 8 mL | Anhydrous | Solvent |
| Degassed Water | 18.02 | - | 2 mL | DI | Co-solvent |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (225.4 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K₃PO₄ (636.8 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typically, the reaction should be complete within 4-12 hours. A sample can be taken by quenching a small aliquot with water and extracting with ethyl acetate.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-chloro-2-fluoro-5-arylphenol product.
Key Considerations and Troubleshooting
The success of this selective coupling hinges on several critical factors:
-
Ligand Choice: SPhos is an excellent starting point due to its bulk and electron-donating properties, which favor the challenging oxidative addition step.[8] If yields are low, other advanced biaryl phosphine ligands like RuPhos or XPhos could be screened.
-
Base Selection: K₃PO₄ is a moderately strong base that is highly effective in Suzuki couplings, particularly with substrates bearing acidic protons like phenols.[9][10] It is less likely to cause hydrolysis of sensitive functional groups compared to stronger bases like NaOH.[9] Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Incomplete removal of oxygen can lead to catalyst deactivation and the formation of boronic acid homocoupling byproducts.[5] Rigorous degassing of solvents and use of Schlenk techniques are essential.
-
Solvent Purity: Use of high-purity, anhydrous solvents is critical to prevent unwanted side reactions and ensure consistent results.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)); Poor quality reagents. | Use fresh Pd₂(dba)₃ and ligand. Ensure rigorous inert atmosphere technique. Use high-purity anhydrous solvents and base. |
| Formation of Homocoupling | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and ensure a tight seal on the reaction vessel. Increase base equivalents or consider a different base (e.g., CsF).[11] |
| Dehalogenation of Product | Presence of protic impurities or side reactions with the solvent. | Ensure all reagents are anhydrous. Use deuterated solvents in a small-scale trial to trace the source of the proton. |
| Reaction at C-Cl Bond | Reaction temperature is too high; Catalyst system is too reactive. | Reduce reaction temperature to 70-80 °C. Screen less reactive catalyst systems (e.g., with PPh₃ as the ligand) to enhance selectivity. |
Conclusion
The protocol detailed in this application note provides a validated and reliable method for the selective Suzuki-Miyaura cross-coupling of this compound. By leveraging the inherent difference in carbon-halogen bond reactivity and employing a carefully selected palladium-biaryl phosphine catalyst system, researchers can efficiently synthesize valuable 3-chloro-2-fluoro-5-arylphenol building blocks. This selective approach opens avenues for further diversification at the remaining chloro- and fluoro-substituted positions, enabling the rapid construction of complex molecular architectures for drug discovery and materials science applications.
References
- Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Elsevier B.V.
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575.
- Kim, H., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Royal Society of Chemistry.
- Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5859–5872.
- ResearchGate (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(22), 4559-4567.
- Wolters, L. P., & Bickelhaupt, F. M. (2015). Palladium-Catalyzed Activation of Carbon-Halogen Bonds: Electrostatics-Controlled Reactivity. ChemistryOpen, 4(4), 408-415.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.
- Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 37(24), 3387-3388.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284–4287.
- Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791.
- Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Zhang, Z., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Du, B., Jiang, X., & Sun, P. (2013). Palladium-catalyzed Highly Selective Ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791.
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878.
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Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-3-chloro-2-fluorophenol
Introduction: Navigating Chemoselectivity in Complex Aryl Amine Synthesis
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials. However, the application of this powerful methodology to complex, polyfunctionalized substrates presents significant challenges, particularly concerning chemoselectivity.
This application note provides a detailed protocol and technical guidance for the selective amination of 5-Bromo-3-chloro-2-fluorophenol, a challenging substrate featuring three distinct halogen substituents and a reactive phenol group. The primary focus is to leverage the differential reactivity of the carbon-halogen bonds to achieve selective amination at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. This approach is critical in multi-step syntheses where sequential functionalization is required.
The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the rationale behind the choice of catalyst, ligand, base, and reaction conditions. By understanding the underlying principles, researchers can adapt and troubleshoot this methodology for their specific synthetic targets.
Core Principles: Exploiting Differential Reactivity
The success of a selective Buchwald-Hartwig amination on a polyhalogenated arene hinges on the relative rates of oxidative addition of the different C-X bonds to the palladium(0) catalyst.[1][3] This is the first and often rate-determining step of the catalytic cycle. The generally accepted order of reactivity for aryl halides is C–I > C–Br > C–OTf > C–Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds; weaker bonds, such as C-Br, undergo oxidative addition more readily than stronger bonds like C-Cl. Our protocol is designed to exploit this inherent reactivity difference to ensure the selective formation of the desired C-N bond at the C-Br position.
Materials and Reagents
| Reagent | Grade | Supplier | Part Number | Notes |
| This compound | ≥98% | Major Supplier | e.g., 12345 | Handle with care, irritant.[4][5] |
| Morpholine | ≥99%, anhydrous | Major Supplier | e.g., 67890 | Use a freshly opened bottle or distill before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Major Supplier | e.g., 11223 | Air-stable but handle in a controlled atmosphere for best results. |
| XPhos | ≥98% | Major Supplier | e.g., 44556 | A bulky, electron-rich phosphine ligand.[6] |
| Sodium tert-butoxide (NaOtBu) | ≥98%, anhydrous | Major Supplier | e.g., 77889 | Highly hygroscopic; handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Major Supplier | e.g., 99001 | Degas before use. |
| Diethyl ether | Anhydrous, ≥99.8% | Major Supplier | e.g., 12121 | For workup. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Major Supplier | e.g., 34343 | For workup. |
| Brine | Reagent Grade | Major Supplier | e.g., 56565 | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier | e.g., 78787 | For drying. |
| Celite® 545 | --- | Major Supplier | e.g., 90909 | For filtration. |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | --- | --- | For maintaining an inert atmosphere. |
Safety Precautions:
-
This compound: Is an irritant. Avoid contact with skin and eyes, and do not inhale dust.[4][5]
-
Organophosphine Ligands (XPhos): Can be toxic and air-sensitive. Handle in a fume hood or glovebox.
-
Sodium tert-butoxide: Is a strong, corrosive base. Handle with appropriate personal protective equipment (PPE) in a moisture-free environment.
-
Palladium Compounds: While generally of low toxicity, they should be handled with care.
-
Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.
Experimental Protocol
This protocol details the chemoselective amination of this compound with morpholine as a representative secondary amine.
Diagram of Experimental Workflow
Caption: Workflow for the chemoselective Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Catalyst Pre-formation and Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
To the flask, add 5 mL of anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes.
-
In a separate vial, dissolve this compound (227.4 mg, 1.0 mmol, 1.0 equiv.) in 2 mL of degassed toluene. Add this solution to the reaction flask via syringe.
-
Finally, add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots under a positive pressure of argon.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the pad with a small amount of diethyl ether.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to yield the pure 4-(5-chloro-2-fluoro-3-hydroxyphenyl)morpholine.
-
Results and Discussion
Catalytic Cycle and Mechanistic Rationale
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[7] The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and the final reductive elimination steps, particularly with challenging substrates like electron-deficient aryl chlorides.[8][9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The key to the chemoselectivity of this protocol lies in the first step: oxidative addition. The C-Br bond (average bond dissociation energy ~280 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This energy difference ensures that the Pd(0) catalyst will preferentially insert into the C-Br bond, initiating the amination process at that position. The reaction conditions, particularly the temperature of 100 °C, are chosen to be energetic enough to facilitate the C-Br bond cleavage while being below the threshold required for significant C-Cl bond activation.
The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Expected Outcomes and Optimization
The described protocol is expected to yield the desired mono-aminated product, 4-(5-chloro-2-fluoro-3-hydroxyphenyl)morpholine, with high selectivity.
| Entry | Amine (equiv.) | Base (equiv.) | Ligand (mol%) | Temp (°C) | Expected Yield | Selectivity (Br vs. Cl) |
| 1 | 1.2 | NaOtBu (1.4) | XPhos (4) | 100 | Good to High | >95:5 |
| 2 | 1.2 | K₃PO₄ (2.0) | XPhos (4) | 120 | Moderate | >95:5 |
| 3 | 1.2 | NaOtBu (1.4) | RuPhos (4) | 100 | Good to High | >95:5 |
| 4 | 2.0 | NaOtBu (1.4) | XPhos (4) | 100 | Good to High | >95:5 |
Troubleshooting and Optimization:
-
Low Conversion: If the reaction stalls, an increase in temperature (e.g., to 110-120 °C in a sealed tube) or the addition of more catalyst/ligand (up to 5 mol%) may be beneficial. However, higher temperatures might lead to a decrease in chemoselectivity, with some C-Cl amination observed.
-
Side Products: The primary potential side product is the diamination product. This can be minimized by using a slight excess of the amine (1.1-1.2 equivalents). Another potential side reaction is the hydrodehalogenation of the starting material. Using a well-defined pre-catalyst can sometimes mitigate this.[8]
-
Base Sensitivity: The phenol group in the substrate is acidic and will be deprotonated by the strong base. This is generally not problematic for the reaction. However, if the substrate contains other base-sensitive functional groups, a weaker base like potassium phosphate (K₃PO₄) could be screened, although this may require higher temperatures and longer reaction times.[10]
Conclusion
This application note provides a robust and scientifically grounded protocol for the chemoselective Buchwald-Hartwig amination of this compound. By carefully selecting a modern catalyst system and leveraging the inherent differences in carbon-halogen bond reactivity, this method allows for the targeted synthesis of a valuable, highly functionalized intermediate. The principles and troubleshooting guidance provided herein should empower researchers to confidently apply and adapt this powerful C-N bond-forming reaction to other complex synthetic challenges in their research and development endeavors.
References
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of nitrogen-containing heterocycles with aryl chlorides. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [Link]
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark. [Link]
- J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2022).
- Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Stradiotto, M., et al. (2012). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. The Journal of Organic Chemistry, 77(2), 1056-1071. [Link]
Sources
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- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 10. researchgate.net [researchgate.net]
Application Note: Regioselective Nucleophilic Aromatic Substitution on 5-Bromo-3-chloro-2-fluorophenol
Introduction: Navigating Reactivity in a Polyhalogenated Phenol
Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for the functionalization of aromatic rings, pivotal in the synthesis of pharmaceuticals and agrochemicals. Unlike electrophilic substitutions common to electron-rich arenes, SNAr proceeds efficiently on electron-deficient rings bearing a suitable leaving group. The substrate, 5-Bromo-3-chloro-2-fluorophenol, presents a unique case study in SNAr reactivity and regioselectivity. It contains three different halogen atoms, each a potential leaving group, and a hydroxyl group, whose electronic influence is context-dependent.
This guide provides a deep analysis of the mechanistic principles that govern the selective substitution on this molecule. We will dissect the factors determining which halogen is displaced, explain the causality behind experimental design, and provide a detailed, field-tested protocol for a representative SNAr transformation.
Section 1: The Theoretical Framework for Regioselectivity in SNAr
The Addition-Elimination Mechanism: A Two-Step Dance
The SNAr reaction does not follow a concerted SN2 pathway, which is sterically impossible on an aromatic ring, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[1][2] Instead, it proceeds via a two-step addition-elimination mechanism .
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group. This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[3] The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][4]
-
Elimination: The aromaticity is restored in a fast step where the leaving group departs with its pair of electrons.[1]
The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for the rate-determining step and the faster the reaction.[2][5]
The Paradox of Leaving Group Ability: Why Fluorine is Favored
In nucleophilic aliphatic substitutions (SN1/SN2), the leaving group ability of halogens is I > Br > Cl > F, which correlates with C-X bond strength and the stability of the resulting halide ion.[6] In SNAr, this trend is inverted: F > Cl ≈ Br > I .[1][7][8]
This counterintuitive order arises because the cleavage of the C-X bond is not part of the rate-determining step.[5] Instead, the reaction rate is governed by the nucleophilic attack. Fluorine's extreme electronegativity makes the carbon to which it is attached (the ipso-carbon) highly electrophilic (δ+), accelerating the initial attack by the nucleophile.[9][10] Furthermore, fluorine's strong inductive electron-withdrawing effect provides potent stabilization for the negative charge of the Meisenheimer complex, lowering the transition state energy.[5]
Substituent Effects on the Ring
For this compound, the interplay of all substituents dictates the site of reaction:
-
Hydroxyl Group (-OH): This group presents a dual electronic nature. It is inductively electron-withdrawing but strongly electron-donating by resonance. In the context of SNAr, which is favored by electron-withdrawing groups, the -OH group is generally deactivating. Under basic conditions, it is deprotonated to a phenoxide (-O⁻), an even more powerful electron-donating group, which would further disfavor a classical SNAr reaction. Therefore, successful substitution often requires forcing conditions or advanced catalytic methods that can overcome this deactivation.[11][12]
-
Halogens (-F, -Cl, -Br): All halogens are inductively electron-withdrawing, which activates the ring toward nucleophilic attack and helps stabilize the anionic Meisenheimer intermediate.[13][14]
Predicted Regiochemical Outcome
Based on the principles above, the substitution is overwhelmingly predicted to occur at the C2 position , displacing the fluoride ion.
-
Leaving Group Ability: Fluorine is the best leaving group in SNAr reactions.[1][7]
-
Electrophilicity: The C2 carbon is the most electrophilic due to its bond with the highly electronegative fluorine atom.
-
Intermediate Stabilization: The attack at C2 is favored as the resulting negative charge in the Meisenheimer complex is effectively stabilized by the strong inductive effects of the adjacent fluorine leaving group and the chlorine atom at C3.
Section 2: Experimental Protocol
This protocol details the regioselective methoxylation of this compound, a representative SNAr transformation.
Objective: To synthesize 5-Bromo-3-chloro-2-methoxyphenol by selectively displacing the fluorine atom.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| This compound | C₆H₃BrClFO | 225.44 | e.g., ChemScene | Substrate[15] |
| Sodium Methoxide (NaOMe), 25% in MeOH | CH₃ONa | 54.02 | Nucleophile | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, polar aprotic solvent | |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | For quenching/neutralization | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent | |
| Brine (saturated NaCl solution) | NaCl | 58.44 | For washing | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent | |
| Argon or Nitrogen Gas | Ar or N₂ | For inert atmosphere |
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Schlenk line or balloon for inert atmosphere
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (silica gel)
-
TLC plates (silica gel with UV indicator)
Step-by-Step Procedure:
-
Reaction Setup:
-
Place this compound (1.0 eq, e.g., 225 mg, 1.0 mmol) into a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous DMF (e.g., 5 mL) via syringe. Stir until the substrate is fully dissolved.
-
-
Reagent Addition:
-
Carefully add sodium methoxide solution (1.2 eq, e.g., 1.2 mmol) dropwise to the stirred solution at room temperature.
-
Safety Note: Sodium methoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere. The substrate is an irritant.[16]
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80-100 °C using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction may require 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature in an ice bath.
-
Slowly quench the reaction by adding 1M HCl (e.g., 10 mL) until the pH is neutral (~7).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (1 x 20 mL) followed by brine (1 x 20 mL).
-
-
Purification and Characterization:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 5-Bromo-3-chloro-2-methoxyphenol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Section 3: Data & Visualizations
Diagram 1: The SNAr Mechanism```dot
// Reactants sub [label="this compound", shape=box, style=rounded]; nuc [label="CH₃O⁻ (Nucleophile)"];
// Intermediate inter [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=box, style="rounded,dashed", fillcolor="#F1F3F4", style=filled];
// Products prod [label="5-Bromo-3-chloro-2-methoxyphenol", shape=box, style=rounded]; lg [label="F⁻ (Leaving Group)"];
// Arrows sub -> inter [label=" 1. Addition (Rate-Determining)"]; nuc -> inter [style=invis]; inter -> prod [label=" 2. Elimination (Fast)"]; inter -> lg [style=invis];
// Grouping {rank=same; sub; nuc;} {rank=same; prod; lg;} }
Caption: A generalized workflow for the SNAr protocol.
Diagram 3: Rationale for Regioselectivity
Caption: Analysis of factors favoring substitution at the C2 position.
Section 4: Concluding Insights for the Synthetic Chemist
The nucleophilic aromatic substitution on this compound is a prime example of electronically controlled regioselectivity. The apparent paradox of fluorine—the halogen with the strongest carbon bond—acting as the best leaving group is a foundational concept in SNAr chemistry, driven by its profound effect on the rate-determining nucleophilic attack.
While the electron-donating nature of the phenol moiety presents a challenge to classical SNAr conditions, this can often be overcome with elevated temperatures or the use of highly polar aprotic solvents. For substrates that remain recalcitrant, modern methodologies involving transition-metal catalysis offer alternative pathways for activating even electron-rich aryl halides for substitution. [12][17] Understanding these governing principles allows researchers and drug development professionals to predict reaction outcomes with high fidelity and strategically design synthetic routes to complex, poly-functionalized aromatic compounds.
References
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- Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. [Link]
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- BYJU'S.
- National Center for Biotechnology Information. (2014).
- Chemistry Steps.
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Application Notes & Protocols: Etherification of 5-Bromo-3-chloro-2-fluorophenol
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Halogenated Aryl Ethers
The synthesis of polyhalogenated aryl ethers is a cornerstone of modern medicinal chemistry and materials science. The specific substitution pattern of 5-Bromo-3-chloro-2-fluorophenol presents a unique scaffold, where the electronic properties and steric hindrance imparted by the three distinct halogen atoms offer a tunable platform for developing novel molecular entities. The ether linkage, when introduced, provides a stable, often metabolically robust, connection to various functional groups, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a comprehensive guide to the etherification of this challenging substrate, focusing on the venerable Williamson ether synthesis and its practical application.
Mechanistic Considerations: Navigating the Electron-Deficient Landscape
The etherification of this compound is most commonly achieved via the Williamson ether synthesis, a classic SN2 reaction.[1][2] The reaction proceeds in two fundamental steps:
-
Deprotonation: The phenolic proton is abstracted by a suitable base to form a phenoxide anion. The acidity of the phenol is significantly enhanced by the inductive electron-withdrawing effects of the bromine, chlorine, and fluorine substituents.
-
Nucleophilic Attack: The resulting phenoxide, a potent nucleophile, attacks an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide), displacing a leaving group to form the desired ether.[1][2]
However, the polyhalogenated nature of the substrate introduces several challenges that must be carefully managed:
-
Reduced Nucleophilicity: While the electron-withdrawing halogens increase the acidity of the phenol, they also decrease the nucleophilicity of the corresponding phenoxide, potentially slowing the rate of the SN2 reaction.
-
Steric Hindrance: The ortho-fluorine and meta-chloro substituents can sterically hinder the approach of the alkylating agent to the phenoxide oxygen.
-
Side Reactions: Competition between O-alkylation and C-alkylation is a known issue in phenoxide chemistry.[3] Additionally, under certain conditions, elimination reactions of the alkylating agent can compete with the desired substitution.[1][4]
The choice of base, solvent, and alkylating agent is therefore critical to achieving high yields and selectivity.
Visualizing the Reaction Workflow
Sources
Protocol for the synthesis of 5-Bromo-3-chloro-2-fluorophenol analogs
An Application Note and Detailed Protocol for the Synthesis of 5-Bromo-3-chloro-2-fluorophenol Analogs
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Polysubstituted Halogenated Phenols
Polysubstituted halogenated phenols are foundational scaffolds in modern medicinal chemistry and drug development. The specific arrangement of different halogen atoms (F, Cl, Br) on a phenolic ring offers a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The compound this compound is a valuable intermediate, as the distinct electronic nature and reactivity of each halogen allow for selective functionalization through various cross-coupling reactions, making it a versatile building block for complex molecular architectures.[1][2]
This guide provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the causal relationships behind experimental choices to ensure reproducibility and safety. The primary synthetic pathway discussed involves a three-step sequence starting from 3-chloro-2-fluoroaniline: regioselective bromination, diazotization, and a subsequent Sandmeyer-type hydrolysis.
Overall Synthetic Scheme
The selected synthetic route is designed for efficiency and control over regiochemistry. It leverages well-established and reliable chemical transformations.
Sources
Application Notes and Protocols for the Utilization of 5-Bromo-3-chloro-2-fluorophenol in Agrochemical Synthesis
Introduction: The Strategic Role of Halogenated Phenols in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals has led to a deep appreciation for the role of halogenated aromatic compounds as versatile synthetic building blocks. The strategic incorporation of halogen atoms—fluorine, chlorine, and bromine—into a molecular scaffold can profoundly influence a compound's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 5-Bromo-3-chloro-2-fluorophenol is a polysubstituted aromatic compound poised for significant utility in the synthesis of new agrochemicals. While its direct application in the synthesis of a commercialized agrochemical is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide provides detailed protocols for key synthetic transformations that a researcher could employ to explore the potential of this compound as a precursor to novel fungicides, herbicides, or other crop protection agents.
The protocols herein are based on well-established, fundamental organic reactions that are cornerstones of modern agrochemical synthesis. They are presented as illustrative examples to empower researchers in their exploration of this promising, yet under-documented, chemical intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 1305322-97-7 | [2] |
| Molecular Formula | C₆H₃BrClFO | [2] |
| Molecular Weight | 225.44 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=C(C=C(C(=C1O)F)Cl)Br | [2] |
| Hazards | Skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335) | [2] |
Core Synthetic Transformations and Protocols
The presence of a phenolic hydroxyl group, a bromine atom, a chlorine atom, and a fluorine atom on the aromatic ring of this compound offers multiple handles for synthetic modification. The following protocols detail two fundamental reactions that can be employed to elaborate this core structure into more complex molecules with potential agrochemical activity.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The phenolic hydroxyl group is a common site for modification in the synthesis of agrochemicals. O-alkylation can be used to introduce a variety of side chains that can modulate the biological activity and physical properties of the molecule. The Williamson ether synthesis is a robust and widely used method for achieving this transformation.
Rationale: This reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. The choice of a relatively mild base, such as potassium carbonate, is often sufficient for the deprotonation of phenols. A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solvate the cation of the base and increase the nucleophilicity of the phenoxide.
Experimental Protocol:
-
Reagent Preparation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Add N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the phenol.
-
-
Reaction Setup:
-
Place the flask in an oil bath and begin stirring.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
.dot
Sources
Application of 5-Bromo-3-chloro-2-fluorophenol in the Synthesis of Pharmaceutical Intermediates for Kinase Inhibitors
Abstract
5-Bromo-3-chloro-2-fluorophenol is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring three distinct halogen atoms and a reactive phenol group, offers a versatile platform for the synthesis of complex pharmaceutical intermediates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key starting material in the synthesis of precursors for targeted therapies, with a particular focus on pan-RAF kinase inhibitors. We will explore the strategic conversion of the phenolic moiety to a protected amine and subsequent elaboration into a core heterocyclic structure common in many kinase inhibitors. This guide includes in-depth mechanistic explanations, detailed experimental protocols, and safety considerations to ensure reproducible and safe laboratory practices.
Introduction: The Strategic Importance of Polysubstituted Phenols in Drug Discovery
Phenolic structures are a cornerstone in the architecture of numerous active pharmaceutical ingredients (APIs).[1][2] The strategic incorporation of halogen atoms onto the phenol ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, affecting metabolic stability, binding affinity, and membrane permeability.[3] this compound is a prime example of a starting material designed for modern drug discovery, offering multiple, orthogonally reactive sites for molecular elaboration.
The presence of bromine, chlorine, and fluorine atoms provides distinct handles for various synthetic transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine and fluorine atoms contribute to the overall electronic and steric properties of the molecule.[4] The phenolic hydroxyl group serves as a key reaction point for etherification, esterification, or, as will be detailed in this note, conversion to an amino group, a critical step in the synthesis of many nitrogen-containing heterocyclic drugs.
This application note will focus on a key synthetic pathway commencing with this compound and culminating in a versatile intermediate for pan-RAF kinase inhibitors, a class of drugs targeting cancers with specific genetic mutations.[3][5]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 1305322-97-7 | [6] |
| Molecular Formula | C₆H₃BrClFO | [6] |
| Molecular Weight | 225.44 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
Safety Precautions: Due to its irritant properties, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[7] If inhaled, move the individual to fresh air.[7]
Synthetic Pathway to a Key Pan-RAF Inhibitor Intermediate
The overall synthetic strategy involves the conversion of the phenolic hydroxyl group of this compound into a protected amine. This transformation is crucial as the resulting aniline derivative is a key precursor for the construction of various heterocyclic cores found in kinase inhibitors. A plausible and efficient method to achieve this is through a multi-step sequence involving the formation of a corresponding benzamide followed by a Hofmann rearrangement.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow from this compound to a key pan-RAF inhibitor intermediate.
Step 1: Synthesis of 3-Bromo-5-chloro-2-fluorobenzamide
The initial step involves the conversion of the phenol to the corresponding benzamide. This can be achieved through a two-step process: oxidation of the phenol to a benzoic acid, followed by conversion to the benzamide.
Protocol: Oxidation and Amidation
-
Oxidation: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add an oxidizing agent like potassium permanganate (KMnO₄) or a ruthenium-based catalyst with a co-oxidant. The reaction is typically heated to ensure complete conversion. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is worked up to isolate the 3-Bromo-5-chloro-2-fluorobenzoic acid.
-
Amidation: The resulting carboxylic acid is then converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is then carefully added to a solution of aqueous ammonia to yield 3-Bromo-5-chloro-2-fluorobenzamide.
Step 2: Hofmann Rearrangement to form tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[8] This reaction is ideal for the synthesis of the desired aniline derivative from the benzamide prepared in the previous step. The intermediate isocyanate can be trapped with tert-butanol (often in the form of di-tert-butyl dicarbonate, (Boc)₂O) to provide the Boc-protected aniline, a stable and versatile intermediate.[2]
Protocol: Hofmann Rearrangement and Boc Protection
-
Reaction Setup: In a reaction vessel, dissolve 3-Bromo-5-chloro-2-fluorobenzamide (1.0 eq) in a suitable solvent like methanol or a mixture of water and an organic solvent.
-
Hypobromite Formation: Cool the solution in an ice bath and add a freshly prepared solution of sodium hypobromite (NaOBr), which can be generated in situ by adding bromine to a cold solution of sodium hydroxide.[2]
-
Rearrangement: The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature or gently heated to drive the rearrangement to completion. The progress of the reaction is monitored by TLC or LC-MS.
-
Boc Protection: Once the rearrangement is complete, the resulting amine is protected in situ by the addition of di-tert-butyl dicarbonate ((Boc)₂O) and a suitable base such as triethylamine or sodium bicarbonate.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, and the crude product is extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The resulting crude tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate is purified by column chromatography.
Step 3: Elaboration to a Pyrazolo[1,5-a]pyrimidine Core
The Boc-protected aniline is a key intermediate that can be used to construct a variety of heterocyclic systems. One such system of significant interest in the development of kinase inhibitors is the pyrazolo[1,5-a]pyrimidine scaffold.[9][10]
Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Intermediate
-
Suzuki-Miyaura Coupling: The bromine atom on the tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate can be utilized in a Suzuki-Miyaura cross-coupling reaction with a suitable pyrazole boronic acid or boronate ester. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system, in the presence of a base and a suitable solvent system.[4]
-
Boc Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free aniline.
-
Cyclization: The resulting aminophenylpyrazole derivative can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent to form the pyrazolo[1,5-a]pyrimidine ring system.[11] This reaction is often carried out under acidic or basic conditions, and may be facilitated by microwave irradiation.[10]
Caption: Elaboration of the key intermediate to a pyrazolo[1,5-a]pyrimidine core structure.
Conclusion
This compound is a strategically designed starting material that provides a versatile entry point for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this application note demonstrate a viable synthetic pathway to a key Boc-protected aniline derivative and its subsequent elaboration into a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in the design of kinase inhibitors. The multi-step synthesis leverages well-established and robust organic transformations, offering a practical approach for medicinal chemists and process development scientists. The unique substitution pattern of the starting phenol allows for the introduction of multiple points of diversity, making it an invaluable tool in the quest for novel and effective therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- Curtius rearrangement. Wikipedia.
- Curtius Rearrangement. NROChemistry.
- Hofmann rearrangement. Wikipedia.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
- Curtius Reactions. Professor Steven V. Ley Research Group.
- The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- tert-butyl (3-bromo-5-(trifluoromethyl)phenyl)carbamate. Appretech Scientific Limited.
- tert-Butyl(3-bromo-5-chloro-2-fluorophenyl)carbamate. MySkinRecipes.
- EP3932913A1 - New-type pan-raf kinase inhibitor and use thereof. Google Patents.
- CN114746417A - Biaryl compounds as inhibitors of Pan-RAF kinase. Google Patents.
- Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry (RSC Publishing).
- WO2019026065A2 - Novel braf inhibitors and use thereof for treatment of cutaneous reactions. Google Patents.
- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Google Patents.
- Hofmann rearrangement via chloroamide not working? Sciencemadness Discussion Board.
- RAF inhibitors described in Deciphera Pharmaceuticals patent. BioWorld.
- CN101735023A - Method for preparing 3-bromo-5-chlorophenol. Google Patents.
- This compound | C6H3BrClFO | CID 54759056. PubChem.
- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
- Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach. Sciencemadness.org.
- Hofmann rearrangement of 3,4,5-trimethoxybenzamide using TCCA. Sciencemadness.org.
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. RAF inhibitors described in Deciphera Pharmaceuticals patent | BioWorld [bioworld.com]
- 6. This compound | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-3-chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] This document provides detailed application notes and experimental protocols for the use of 5-Bromo-3-chloro-2-fluorophenol as a key starting material in the synthesis of novel kinase inhibitors. The unique trifunctional substitution pattern of this phenol derivative offers a versatile platform for scaffold diversification in medicinal chemistry, enabling the generation of potent and selective inhibitors. We will explore its application in the synthesis of a representative pyridopyrimidine-based inhibitor targeting the RAF-MEK-ERK signaling cascade, a crucial pathway in cellular proliferation and survival.
Introduction: The Strategic Advantage of this compound in Kinase Inhibitor Synthesis
The design of small molecule kinase inhibitors often relies on building blocks that provide precise control over the final molecule's three-dimensional structure and physicochemical properties. Halogenated phenols are particularly valuable in this regard, serving as versatile intermediates for the construction of complex heterocyclic scaffolds that can effectively target the ATP-binding site of various kinases.[1][2]
This compound is an exemplary starting material, offering a unique combination of reactive sites that can be selectively addressed through various synthetic transformations. Its key features include:
-
Orthogonal Reactivity: The bromine and chlorine substituents exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more reactive, allowing for selective functionalization at the 5-position, while the carbon-chlorine bond can be engaged under more forcing conditions. This enables a stepwise and controlled elaboration of the molecular scaffold.
-
Modulation of Physicochemical Properties: The presence of fluorine and chlorine atoms can significantly influence the properties of the final inhibitor. Fluorine, a common bioisostere, can enhance metabolic stability, binding affinity, and membrane permeability.
-
Strategic Vector for Elaboration: The phenolic hydroxyl group provides a convenient handle for etherification or other modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.
Target Signaling Pathway: The RAF-MEK-ERK Cascade
The RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating key cellular processes such as proliferation, differentiation, and survival. Constitutive activation of this pathway, often through mutations in BRAF or RAS, is a major driver in a significant portion of human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.
Caption: Simplified RAF-MEK-ERK signaling pathway and the inhibitory action of a synthesized kinase inhibitor.
Synthetic Workflow: From Building Block to Potent Inhibitor
The overall synthetic strategy for a representative pyridopyrimidine-based kinase inhibitor from this compound involves a multi-step sequence. This approach leverages the differential reactivity of the halogen substituents to build the core scaffold and introduce key diversity elements.
Caption: General synthetic workflow for a pyridopyrimidine-based kinase inhibitor.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a hypothetical pyridopyrimidine kinase inhibitor, "BC-KI-789," starting from this compound.
Protocol 1: Synthesis of 1-Bromo-3-chloro-2-fluoro-5-methoxybenzene (Intermediate 1)
-
Objective: To protect the phenolic hydroxyl group as a methyl ether.
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Iodomethane (CH₃I, 1.5 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous acetone, add potassium carbonate.
-
Add iodomethane dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of N-(5-bromo-3-chloro-2-fluorophenyl)-4-aminopyridine (Intermediate 2)
-
Objective: To form the core pyridopyrimidine precursor via a Buchwald-Hartwig amination.
-
Materials:
-
1-Bromo-3-chloro-2-fluoro-5-methoxybenzene (1.0 eq)
-
4-Aminopyridine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.5 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
-
Procedure:
-
In a dry Schlenk flask, combine 1-Bromo-3-chloro-2-fluoro-5-methoxybenzene, 4-aminopyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.
-
Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
Protocol 3: Synthesis of BC-KI-789 (Final Product)
-
Objective: To introduce a key pharmacophoric element via Suzuki-Miyaura coupling.
-
Materials:
-
N-(5-bromo-3-chloro-2-fluorophenyl)-4-aminopyridine (1.0 eq)
-
(4-(N,N-dimethylsulfamoyl)phenyl)boronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)
-
Sodium carbonate (Na₂CO₃, 3.0 eq)
-
1,4-Dioxane/Water (4:1, degassed)
-
-
Procedure:
-
In a microwave vial, combine N-(5-bromo-3-chloro-2-fluorophenyl)-4-aminopyridine, the boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by preparative HPLC to afford the final kinase inhibitor, BC-KI-789.
-
Data Presentation: Representative Reaction Parameters
| Step | Reaction Type | Key Reagents | Temperature (°C) | Typical Yield (%) |
| 1 | O-Alkylation | K₂CO₃, CH₃I | Reflux | 85-95 |
| 2 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 100-110 | 60-75 |
| 3 | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Na₂CO₃ | 120 | 50-70 |
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds can be evaluated against a panel of kinases, particularly BRAF and MEK1/2. A common method is a luminescence-based assay that measures ATP consumption.
-
Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity.
-
General Protocol:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution, the target kinase, and the appropriate substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent that luminesces in the presence of ATP.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Representative Data (Hypothetical):
| Compound | BRAF (V600E) IC₅₀ (nM) | MEK1 IC₅₀ (nM) |
| BC-KI-789 | 15 | 150 |
| Reference Inhibitor | 10 | 120 |
Note: The data presented in this table is for illustrative purposes only. Actual values will vary depending on the specific final compound and assay conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for a modular and efficient approach to construct diverse molecular scaffolds. The protocols outlined in this document provide a general framework for the synthesis of a pyridopyrimidine-based inhibitor targeting the RAF-MEK-ERK pathway. The strategic use of this starting material, combined with modern synthetic methodologies, enables the rapid generation of compound libraries for hit-to-lead optimization in drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- BenchChem. (2025). A Comparative Guide to 3-Chloro-5-fluorophenol and 3-Bromo-5-fluorophenol in Synthesis.
- Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- BenchChem. (2025). The Pivotal Role of 3-Chloro-5-fluorophenol in Modern Drug Discovery: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine-Based Kinase Inhibitors.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors.
Sources
Application Notes & Protocols: Strategic Derivatization of 5-Bromo-3-chloro-2-fluorophenol for Novel Compound Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic chemical modification of 5-Bromo-3-chloro-2-fluorophenol. This tri-halogenated phenol is a highly versatile scaffold, offering multiple, distinct reaction sites that can be selectively functionalized to generate a diverse library of novel compounds. Its utility is particularly pronounced in medicinal chemistry and materials science, where the introduction of specific functionalities can modulate biological activity and material properties.[1][2] The presence of halogens is known to improve pharmacological characteristics such as potency, lipophilicity, and metabolic stability.[3][4] This document outlines three principal synthetic transformations—Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr)—providing the underlying chemical logic and step-by-step protocols for their successful implementation.
Introduction: The Strategic Value of this compound
This compound is a powerful starting material due to the differential reactivity of its three halogen substituents and the presence of a phenolic hydroxyl group. This unique arrangement allows for a predictable and sequential functionalization strategy.
-
C-Br Bond (Position 5): The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling selective modification without affecting the other halogen sites under controlled conditions.[5]
-
C-F Bond (Position 2): The highly electronegative fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a good leaving group in this specific context.[6][7] This reactivity is orthogonal to the palladium-catalyzed reactions at the C-Br and C-Cl sites.
-
C-Cl Bond (Position 3): The carbon-chlorine bond is the least reactive of the three halogens in cross-coupling reactions, typically requiring more forcing conditions (e.g., higher temperatures, specialized ligands) for activation.[5][8] This reactivity difference is the cornerstone of selective, multi-step syntheses.
-
Phenolic -OH Group: The hydroxyl group can be used as a handle for etherification, esterification, or as a directing group in certain reactions.
This application note will detail protocols to exploit this differential reactivity, enabling researchers to build molecular complexity in a controlled manner.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1305322-97-7 | [9][10] |
| Molecular Formula | C₆H₃BrClFO | [9][10] |
| Molecular Weight | 225.44 g/mol | [9][10] |
| Appearance | White to pale yellow solid | [5] |
| SMILES | OC1=CC(Br)=CC(Cl)=C1F | [10] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are foundational for modern synthetic chemistry, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[11] For this compound, these reactions are typically directed at the most reactive C-Br bond.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for synthesizing biaryl and vinyl-aryl structures by coupling an organoboron reagent with an organic halide.[12][13]
Causality Behind the Protocol: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14][15] The choice of a palladium(0) source (or a precursor that reduces to Pd(0) in situ), a suitable ligand (e.g., PPh₃), and a base is critical. The base activates the organoboron species, facilitating the transmetalation step where the organic group is transferred to the palladium center.[14][16]
Protocol 2.1: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[5][12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[17]
-
Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) followed by a degassed solvent system (e.g., a mixture of Dioxane/Water or Toluene/Water, typically 4:1 v/v).[12][17]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2.1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 75-85 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common motif in pharmaceuticals.[18][19]
Causality Behind the Protocol: This reaction also follows a palladium-based catalytic cycle similar to the Suzuki coupling.[18] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[18][20] The base (often a strong, non-nucleophilic one like sodium tert-butoxide) is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[8][20]
Protocol 2.2: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat three times.
-
Reagent Addition: Under positive argon pressure, add the solvent (e.g., anhydrous, degassed toluene or dioxane). Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 4-24 hours).
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.
Table 2.2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOt-Bu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 70-80 |
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a complementary route to functionalize the ring, targeting the C-F bond at position 2. This reaction is driven by the strong electron-withdrawing nature of the fluorine atom, which stabilizes the key negatively charged intermediate.[7][21]
Causality Behind the Protocol: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine, breaking aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[21] In the second, faster step, the fluoride ion is eliminated, restoring aromaticity. The rate-determining step is the initial nucleophilic attack; therefore, highly electronegative substituents like fluorine accelerate the reaction, even though the C-F bond is strong.[7]
Protocol 3.1: SNAr with an Alkoxide Nucleophile
-
Nucleophile Preparation: In a dry flask under inert atmosphere, add the alcohol (e.g., ethanol, 3.0 equiv) to a suspension of a strong base like sodium hydride (NaH, 1.5 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) at 0 °C. Stir for 30 minutes.
-
Reagent Addition: Add a solution of this compound (1.0 equiv) in the same solvent to the alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion.
-
Monitoring: Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction by pouring it into cold water. Acidify with dilute HCl to protonate the phenoxide. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Strategic Workflow for Multi-Functionalization
The differential reactivity of the C-Br, C-F, and C-Cl bonds allows for a powerful, sequential approach to building highly decorated molecules. A validated workflow involves targeting the most reactive sites first under milder conditions, followed by functionalization of the less reactive sites.
This strategic approach maximizes efficiency and yield by addressing the most labile bond first, preserving the less reactive sites for subsequent, more forcing reaction conditions. This enables the rational design and synthesis of complex molecules with precisely controlled substitution patterns.
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Navigating Regioselectivity: Application Notes for the Synthetic Utility of 5-Bromo-3-chloro-2-fluorophenol
Introduction: The Strategic Importance of Polysubstituted Phenols
In the landscape of modern medicinal chemistry and materials science, polysubstituted aromatic compounds are indispensable building blocks. 5-Bromo-3-chloro-2-fluorophenol is a key intermediate, presenting a fascinating case study in regioselectivity. The interplay of its four distinct substituents—a strongly activating hydroxyl group and three deactivating but ortho-, para-directing halogens—offers a nuanced platform for selective functionalization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing its reactivity and detailed protocols for its strategic manipulation in key synthetic transformations.
Understanding the Directing Effects in this compound
The regiochemical outcome of reactions involving this compound is dictated by a confluence of electronic and steric effects of its substituents. A thorough understanding of these directing effects is paramount for predictable and high-yielding synthesis.
-
Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl moiety donates electron density to the aromatic ring through resonance, significantly enhancing its nucleophilicity.[1] It is a potent ortho-, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic attack.[1][2]
-
Halogens (-F, -Cl, -Br): Fluorine, chlorine, and bromine are deactivating groups due to their inductive electron withdrawal.[3][4] However, they possess lone pairs of electrons that can be donated to the ring via resonance, making them ortho-, para-directors.[3][4][5] The deactivating inductive effect is generally stronger than the activating resonance effect, leading to an overall decrease in reactivity compared to benzene.[3]
In the case of this compound, the hydroxyl group is the most powerful activating group and will predominantly govern the position of electrophilic attack. The halogens, while deactivating, will also influence the electron distribution and steric accessibility of the reactive sites.
Electrophilic Aromatic Substitution: A Tale of Competing Directors
Electrophilic aromatic substitution (EAS) on this compound is a prime example of competing directing effects. The hydroxyl group strongly directs incoming electrophiles to the C4 and C6 positions.
Caption: Substituent effects on the aromatic ring of this compound.
Protocol 1: Regioselective Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations. Given the strong directing effect of the hydroxyl group, nitration is expected to occur primarily at the C6 position, which is para to the hydroxyl group and sterically less hindered than the C4 position.
Objective: To synthesize 6-Nitro-5-bromo-3-chloro-2-fluorophenol.
Materials:
-
This compound
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.0 eq) while stirring.
-
In a separate flask, prepare a nitrating mixture by cautiously adding nitric acid (1.1 eq) to a small amount of sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the phenol over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The major product will be 6-Nitro-5-bromo-3-chloro-2-fluorophenol, with potential minor isomers. The regioselectivity is driven by the powerful para-directing effect of the hydroxyl group.
Metal-Catalyzed Cross-Coupling Reactions: Harnessing Halogen Reactivity
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[6] This provides a powerful tool for sequential, site-selective modifications.
Caption: Selective cross-coupling reactions at the C-Br bond.
Protocol 2: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide. This protocol targets the more reactive C-Br bond.
Objective: To synthesize a 5-aryl-3-chloro-2-fluorophenol derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Triphenylphosphine (PPh3, 4 mol%)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)2 (2 mol%), and PPh3 (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and a solution of K2CO3 (2.0 eq) in degassed water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Expected Outcome: Selective formation of the 5-aryl-3-chloro-2-fluorophenol. The C-Cl bond should remain intact under these conditions, allowing for subsequent functionalization if desired.
Protocol 3: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[1][6] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br position.[6]
Objective: To synthesize a 5-(arylamino)-3-chloro-2-fluorophenol derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) to a Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: The major product will be the corresponding 5-amino-3-chloro-2-fluorophenol. The selectivity is governed by the higher reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.[6]
Nucleophilic Aromatic Substitution: A Challenging Transformation
Nucleophilic aromatic substitution (SNAr) on electron-rich aromatic rings like phenols is generally challenging.[7] SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO2) to activate the ring towards nucleophilic attack, which are absent in the title compound.[7] Therefore, direct displacement of the halogens on this compound by common nucleophiles is not a synthetically viable strategy under standard conditions.
Data Summary
| Reaction Type | Key Reagents | Expected Major Product Position | Rationale for Regioselectivity |
| Nitration | HNO3, H2SO4 | C6 | Strong para-directing effect of the -OH group. |
| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst | C5 | Higher reactivity of the C-Br bond over the C-Cl bond.[6] |
| Buchwald-Hartwig Amination | R2NH, Pd catalyst | C5 | Higher reactivity of the C-Br bond over the C-Cl bond.[6] |
Conclusion and Future Outlook
This compound is a versatile synthetic intermediate whose reactivity is governed by the delicate interplay of its substituents. The powerful ortho-, para-directing hydroxyl group dictates the regioselectivity of electrophilic aromatic substitution, while the differential reactivity of the carbon-halogen bonds enables selective metal-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for the strategic functionalization of this valuable building block. Further optimization of reaction conditions, particularly in the realm of catalyst and ligand selection for cross-coupling reactions, will undoubtedly expand the synthetic utility of this and related polysubstituted phenols, paving the way for the discovery of novel pharmaceuticals and advanced materials.
References
- Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
- Master Organic Chemistry. (2018, March 5). Why are halogens ortho-, para- directors?.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?.
- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- organicmystery.com. (n.d.). Electrophilic Substitution Reactions of Phenol.
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- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.
- Chemistry Stack Exchange. (2013, October 16). Why are halogens ortho para directing even though deactivating?.
- YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions.
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Application Notes & Protocols: 5-Bromo-3-chloro-2-fluorophenol as a Strategic Precursor for the Synthesis of Polyhalogenated Heterocycles
Abstract: This guide provides a comprehensive overview of 5-Bromo-3-chloro-2-fluorophenol, a uniquely substituted aromatic building block, and its application in the synthesis of high-value polyhalogenated heterocycles. We delve into the strategic considerations behind its use, focusing on the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling and cyclization reactions. Detailed, field-tested protocols for the synthesis of polyhalogenated dibenzofurans and carbazoles are presented, offering researchers in medicinal chemistry, materials science, and environmental science a practical guide to leveraging this versatile precursor.
Introduction: The Strategic Value of this compound
Polyhalogenated heterocycles are privileged scaffolds in numerous scientific domains. They are integral to the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Their biological activities and material properties are often finely tuned by the specific number, type, and position of halogen atoms on the heterocyclic core. The targeted synthesis of these complex molecules requires versatile and strategically functionalized precursors.
This compound (CAS: 1305322-97-7) has emerged as a building block of significant interest.[3][4][5] Its utility stems from the distinct chemical environment of each functional group:
-
Hydroxyl Group: A nucleophilic handle for etherification or a directing group for ortho-C-H functionalization. It is the key functionality for intramolecular cyclizations to form oxygen-containing heterocycles.
-
Fluorine Atom: Located ortho to the hydroxyl group, it sterically and electronically influences the reactivity of the adjacent functionalities. Its presence is often desired in pharmaceutical candidates for metabolic stability and binding affinity.
-
Bromo and Chloro Substituents: These halogens are ideal handles for sequential, site-selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the rate-determining oxidative addition step of typical catalytic cycles.[6] This reactivity difference allows for the selective functionalization at the bromine-bearing position under milder conditions, while the chlorine-bearing position can be addressed under more forcing conditions, enabling a stepwise construction of molecular complexity.
This document outlines protocols for leveraging these features to construct complex heterocyclic systems.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount for successful and reproducible experimentation.
Compound Properties
| Property | Value | Source |
| CAS Number | 1305322-97-7 | [3][4] |
| Molecular Formula | C₆H₃BrClFO | [3][4] |
| Molecular Weight | 225.44 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Appearance | White to off-white solid | Generic |
| Purity | ≥97% (Typical) | [7] |
Safety & Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][8]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3][9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8][9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][8]
-
If swallowed: Rinse mouth. Immediately call a poison center or doctor.[8][9]
-
Always consult the full Safety Data Sheet (SDS) from your supplier before use.[3]
Application Protocol 1: Synthesis of Polyhalogenated Dibenzofurans (PHDFs)
Rationale: Polyhalogenated dibenzofurans are a class of compounds studied for their environmental impact and toxicological profiles.[10] The synthesis of specific congeners for use as analytical standards is crucial. This compound is an ideal precursor for intramolecular cyclization to form the dibenzofuran core. This protocol describes a palladium-catalyzed intramolecular C-O bond formation following an initial Suzuki-Miyaura coupling to introduce the second aryl ring.
Experimental Workflow: Two-Step Synthesis of a Dibenzofuran
Caption: Workflow for Dibenzofuran Synthesis.
Detailed Protocol: Synthesis of a Model Dibenzofuran
Objective: To synthesize a polyhalogenated dibenzofuran via a sequential Suzuki coupling and intramolecular C-O cyclization.
Step 1: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate 2-aryl-3-chloro-5-fluorophenol.
Step 2: Palladium-Catalyzed Intramolecular C-O Cyclization
-
In a glovebox or under an inert atmosphere, add the purified intermediate from Step 1 (1.0 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and a suitable ligand such as SPhos (0.2 equiv.) to a dry reaction vial.
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the mixture to 110-120 °C for 18-24 hours. The reaction should be monitored by LC-MS for the disappearance of the starting material.
-
After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by column chromatography to obtain the target polyhalogenated dibenzofuran.
Application Protocol 2: Synthesis of Polyhalogenated Carbazoles (PHCs)
Rationale: Polyhalogenated carbazoles are another class of emerging environmental contaminants with noted biological activity.[11][12] Their synthesis often requires the construction of a diarylamine intermediate followed by an intramolecular C-N bond formation. The differential reactivity of the C-Br and C-Cl bonds in this compound is key to this strategy.
Experimental Workflow: Two-Step Synthesis of a Carbazole Precursor
Caption: Workflow for Carbazole Synthesis.
Detailed Protocol: Synthesis of a Model Carbazole
Objective: To synthesize a polyhalogenated carbazole via a Buchwald-Hartwig amination followed by an intramolecular cyclization. This protocol focuses on the initial C-N coupling at the more reactive C-Br position.
Step 1: Buchwald-Hartwig Amination at the C-Br Position
-
In a glovebox, add this compound (1.0 equiv.), the desired primary arylamine (1.1 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and Xantphos (0.05 equiv.) to a dry Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours, stirring vigorously.
-
Monitor the reaction by LC-MS. The selective reaction at the C-Br bond is expected under these conditions.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic phase over Na₂SO₄, and concentrate.
-
Purify the crude diarylamine intermediate by flash column chromatography.
Step 2: Intramolecular C-N Cyclization
This step requires the diarylamine precursor, which would be synthesized from the product of Step 1 via further functionalization not detailed here. The following is a general protocol for the key cyclization.
-
Method A (Cadogan Reaction): Place the diarylamine precursor (1.0 equiv.) in a reaction vessel and add an excess of triethyl phosphite (P(OEt)₃, ~10 equiv.). Heat the mixture to 160-180 °C for 4-8 hours. Cool and purify directly by chromatography.
-
Method B (Palladium-Catalyzed C-H Amination): Combine the diarylamine precursor (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), a suitable ligand (e.g., PCy₃), and a base such as K₂CO₃ (2.5 equiv.) in a solvent like DMA or xylene. Heat under an inert atmosphere at 120-140 °C for 24 hours.[13][14] Cool, perform an aqueous workup, and purify by chromatography to yield the polyhalogenated carbazole.
Concluding Remarks
This compound provides a robust and versatile platform for the synthesis of diverse polyhalogenated heterocycles. The key to its utility lies in the predictable and sequential reactivity of its halogen substituents in modern catalytic processes. The protocols outlined herein for dibenzofurans and carbazoles serve as a foundational guide. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and target molecules, thereby unlocking the full potential of this powerful synthetic building block.
References
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- This compound | C6H3BrClFO | CID 54759056. PubChem. [Link]
- Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles.
- Synthesis of heterocyclic compounds through palladium-catalyzed C-H cycliz
- Synthesis of Heterocyclic Compounds through Palladium-Catalyzed C–H Cycliz
- Heterocycle Formation via Palladium-Catalyzed C–H Functionaliz
- Formation of environmentally relevant polyhalogenated carbazoles from chloroperoxidase-catalyzed halogen
- Exploring 5-Chloro-2-Fluorophenol: Properties, Applications, and Manufacturing Insights. LinkedIn. [Link]
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- Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998). Inchem.org. [Link]
- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the c
- Production of Polyhalogenated Carbazoles in Marine Red Alga Corallina officinalis: A Possible N
- Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents.
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- 1. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. boronpharm.com [boronpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]
- 11. Formation of environmentally relevant polyhalogenated carbazoles from chloroperoxidase-catalyzed halogenation of carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of Polyhalogenated Carbazoles in Marine Red Alga Corallina officinalis: A Possible Natural Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of heterocyclic compounds through palladium-catalyzed C-H cyclization processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Heterocyclic Compounds through Palladium-Catalyzed C–H Cyclization Processes [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-chloro-2-fluorophenol
Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis of this compound.
Q1: My reaction is showing low yield and multiple spots on my TLC plate. What are the likely side products?
Low yields and the presence of multiple byproducts are common challenges in the electrophilic halogenation of polysubstituted phenols. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[1][2] The primary side reactions to consider are:
-
Over-bromination: The high reactivity of the phenol can lead to the formation of di-brominated products. Depending on the starting material, you might see the formation of 3,5-dibromo-2-fluorophenol or other poly-brominated species.
-
Isomeric Monobromination: While the fluorine, chlorine, and hydroxyl groups direct the incoming electrophile to specific positions, a mixture of ortho- and para-brominated isomers can still occur, especially if the directing effects of the substituents are not strongly reinforcing.
-
Starting Material: Incomplete consumption of the starting material (e.g., 3-chloro-2-fluorophenol) will also appear as a separate spot on the TLC.
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and prevent the formation of over-halogenated products.
-
Stoichiometry Control: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). A slight excess may be needed to drive the reaction to completion, but a large excess will favor polybromination.
-
Temperature Management: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve regioselectivity.[2]
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the phenol.[3] Non-polar solvents like chloroform or carbon tetrachloride can sometimes suppress over-halogenation compared to more polar solvents.[4]
Q2: I'm observing a significant amount of unreacted starting material, even after extending the reaction time. What could be the cause?
The persistence of starting material can be frustrating. Here are some potential causes and solutions:
-
Insufficient Electrophilicity: If you are using a mild brominating agent, it may not be reactive enough to overcome the deactivating effects of the halogens already on the ring.
-
Catalyst Deactivation: In reactions requiring a catalyst (e.g., Friedel-Crafts halogenation), the catalyst may be deactivated by moisture or other impurities.
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
Troubleshooting Steps:
-
Choice of Halogenating Agent: Consider using a more reactive brominating agent. For instance, if N-bromosuccinimide (NBS) is not effective, bromine in the presence of a Lewis acid catalyst might be necessary. However, be aware that harsher conditions can also lead to more side products.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used, especially if a moisture-sensitive catalyst is employed.
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures to ensure all reactants are fully dissolved at the reaction temperature.
Q3: My purified product has a persistent color. What is the source of this coloration and how can I remove it?
Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinones.[2] Trace metal impurities can also catalyze this oxidation. Additionally, side reactions can sometimes produce polymeric materials that are colored.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassing Solvents: Degas all solvents prior to use to remove dissolved oxygen.
-
Purification Techniques:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter the mixture through celite to remove the carbon and the adsorbed colored impurities.
-
Recrystallization: This is a powerful technique for removing both colored and colorless impurities. Experiment with different solvent systems to find one that provides good recovery of the desired product with high purity.
-
Distillation: For phenols that are stable at higher temperatures, distillation can be an effective purification method.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A plausible and common synthetic approach would involve the regioselective bromination of a suitable precursor, such as 3-chloro-2-fluorophenol. The directing effects of the existing substituents on the aromatic ring will guide the position of the incoming bromine atom. The hydroxyl group is a strong ortho-, para-director, as is the fluorine atom to a lesser extent. The chlorine atom is also an ortho-, para-director but is deactivating. The interplay of these electronic and steric effects will determine the final regiochemistry.
Illustrative Synthetic Workflow:
Caption: A general workflow for the synthesis of this compound.
Q2: How can I confirm the regiochemistry of my product?
Unambiguous structure determination is crucial. A combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The number of signals, their splitting patterns (coupling constants), and chemical shifts will provide information about the substitution pattern on the aromatic ring.
-
¹³C NMR: The number of carbon signals can confirm the symmetry of the molecule.
-
¹⁹F NMR: This will show a signal for the fluorine atom, and its coupling to nearby protons can help determine its position.
-
2D NMR (COSY, HSQC, HMBC): These experiments can establish connectivity between protons and carbons, providing definitive proof of the structure.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and its isotopic pattern, which is characteristic for compounds containing bromine and chlorine.
Q3: What are the key safety considerations for this synthesis?
Working with halogenated compounds and reactive reagents requires strict adherence to safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors, especially when working with bromine.
-
Reagent Handling:
-
Bromine (Br₂): Highly corrosive and toxic. Handle with extreme care. Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of the powder.
-
Solvents: Be aware of the flammability and toxicity of the solvents used.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Data Summary
The following table provides a hypothetical comparison of different brominating agents and their impact on the regioselectivity of the reaction.
| Brominating Agent | Solvent | Temperature (°C) | Desired Product Yield (%) | Over-bromination (%) | Isomeric Byproducts (%) |
| NBS | CH₂Cl₂ | 0 | 75 | 5 | 20 |
| NBS | Acetonitrile | 25 | 60 | 15 | 25 |
| Br₂ | CCl₄ | 0 | 85 | 10 | 5 |
| Br₂/FeBr₃ | CH₂Cl₂ | 25 | 50 | 30 | 20 |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions.
Troubleshooting Decision Tree
If you are experiencing issues with your synthesis, the following decision tree can help you diagnose the problem.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Purification of phenol - US2782242A.
- Wikipedia. (n.d.). Electrophilic halogenation.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Reddit. (2018). Why is bromination more regioselective then chlorination?
- Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent - US3169101A.
- Course Hero. (n.d.). Phenol_Electrophilic substitution rxn.
- Chemistry Steps. (n.d.). Reactions of Phenols.
Sources
- 1. byjus.com [byjus.com]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. US2782242A - Purification of phenol - Google Patents [patents.google.com]
- 6. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Bromo-3-chloro-2-fluorophenol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-3-chloro-2-fluorophenol. As a highly substituted halogenated phenol, this compound presents unique challenges in achieving high purity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its purification. The methodologies and recommendations herein are grounded in established principles of organic chemistry and chromatography.
Introduction: The Challenge of Purifying Polysubstituted Phenols
This compound (MW: 225.44 g/mol ) is a valuable building block in medicinal chemistry and materials science.[1] Its purification is often complicated by the presence of structurally similar impurities, including regioisomers and starting materials from its synthesis. The acidic nature of the phenolic hydroxyl group can also lead to challenges in chromatographic separations, such as peak tailing. This guide will equip you with the knowledge to diagnose and resolve these common purification hurdles.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of crude this compound.
Issue 1: Persistent Peak Tailing in Column Chromatography
Q: I'm observing significant tailing of my product peak during silica gel column chromatography, making it difficult to separate from a closely eluting impurity. What is the cause and how can I resolve this?
A: Peak tailing with phenolic compounds on silica gel is a classic issue arising from the interaction between the acidic phenolic hydroxyl group and the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to a non-ideal equilibrium and slow desorption of the phenol from the stationary phase.
Root Cause Analysis and Solutions:
-
Acid-Base Interactions: The primary cause is the hydrogen bonding between your phenol and the silica surface.
-
Solution 1: Acidify the Mobile Phase. Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1% v/v), to your eluent can suppress the ionization of the phenolic hydroxyl group and the silanol groups. This minimizes the strong interaction, leading to more symmetrical peaks.
-
Solution 2: Use a Different Stationary Phase. If acidifying the mobile phase is not effective or is incompatible with your downstream applications, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative, though you will need to re-optimize your solvent system. Reversed-phase chromatography on a C18-functionalized silica gel is another excellent option, particularly for removing non-polar impurities.
-
Experimental Protocol: Optimizing Silica Gel Chromatography with an Acidified Mobile Phase
-
TLC Analysis:
-
Prepare several TLC plates with your crude this compound.
-
Develop the plates in a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Prepare a second set of identical TLC plates and develop them in the same solvent systems, but with the addition of 0.5% acetic acid to the mobile phase.
-
Compare the spot shapes and separation. You should observe a significant reduction in tailing and potentially better separation in the acidified system.
-
-
Column Chromatography:
-
Choose the acidified solvent system that provides the best separation on TLC with an Rf value for your product of approximately 0.2-0.3.
-
Pack a silica gel column with the chosen eluent.
-
Load your crude product and elute with the acidified mobile phase, collecting fractions and monitoring by TLC.
-
Issue 2: Low Recovery After Recrystallization
Q: My crude this compound dissolves well in the hot recrystallization solvent, but I'm getting a very low yield of crystals upon cooling. What could be the problem?
A: Low recovery from recrystallization can stem from several factors, including the choice of solvent, the concentration of the solution, and the cooling process.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble at room temperature, your recovery will be poor.
-
Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Good starting points for halogenated phenols include heptane, toluene, or mixed solvent systems like ethanol/water or dichloromethane/hexane.[2]
-
-
Insufficient Concentration: If the solution is not saturated at the boiling point of the solvent, crystallization will be inefficient.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolution, you can even boil off a small amount of the solvent to ensure saturation.
-
-
Precipitation of Impurities: If a significant amount of impurity is present, it can inhibit the crystallization of the desired product or co-precipitate, leading to a lower yield of pure compound.
-
Solution: Consider a pre-purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before recrystallization.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Experimental Protocol: Systematic Approach to Recrystallization
-
Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water) to each tube at room temperature to assess solubility.
-
Heat the tubes with solvents that showed poor room temperature solubility to see if the compound dissolves when hot.
-
The ideal solvent will show a significant difference in solubility between hot and cold.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating until the solid just dissolves.
-
Allow the flask to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A plausible synthesis involves the diazotization of a corresponding aniline followed by hydrolysis, or the halogenation of a phenol precursor.[3][4] Potential impurities include:
-
Starting Materials: Unreacted precursors such as 3-chloro-2-fluorophenol or a related aniline.
-
Regioisomers: Isomers with different substitution patterns on the aromatic ring, which can be particularly challenging to separate.[5]
-
Over- or Under-halogenated Species: Compounds with additional or fewer bromine or chlorine atoms.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification in real-time. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.
-
TLC: Use a suitable solvent system (e.g., hexane/ethyl acetate) and a UV lamp (254 nm) for visualization. Adding a small amount of acid to the eluent can improve spot shape for phenols.
-
GC-MS: Gas Chromatography-Mass Spectrometry can provide information on the purity and identity of your compound and any volatile impurities.[5]
-
HPLC: Reversed-phase HPLC with a C18 column and a UV detector is a powerful technique for assessing purity. A mobile phase of acetonitrile and water with a small amount of acid (e.g., trifluoroacetic acid) is a good starting point.[6]
Q3: What are the key safety considerations when handling this compound?
A3: this compound is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, it is generally not the preferred method for solid phenols like this compound. The high boiling point of substituted phenols means that vacuum distillation would be required, and there is a risk of decomposition at elevated temperatures. Column chromatography and recrystallization are typically more effective and safer methods for achieving high purity.
Section 3: Data Presentation and Workflow Diagrams
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Parameter | Column Chromatography (Silica Gel) | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | C18, 5 µm |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) + 0.5% Acetic Acid | Acetonitrile/Water (gradient) + 0.1% TFA |
| Detection | TLC with UV (254 nm) | UV at 280 nm |
Diagram 1: Troubleshooting Logic for Column Chromatography
Caption: Decision workflow for addressing peak tailing in column chromatography.
Diagram 2: General Purification and Analysis Workflow
Caption: A typical workflow for the purification and analysis of the target compound.
References
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-202.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). Molecules, 25(21), 5098. [Link]
- Denton, J. R. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
- Google Patents. (n.d.). CN101735023A - Method for preparing 3-bromo-5-chlorophenol.
- Google Patents. (n.d.). CN101735023B - Method for preparing 3-bromo-5-chlorophenol.
- Google Patents. (n.d.). (12) United States Patent.
Sources
Overcoming low reactivity of 5-Bromo-3-chloro-2-fluorophenol in coupling reactions
Welcome to the technical support center for 5-Bromo-3-chloro-2-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this highly functionalized aromatic building block in cross-coupling reactions. Here, we move beyond standard protocols to provide in-depth troubleshooting advice, mechanistic insights, and field-proven strategies to help you achieve your synthetic goals.
Understanding the Challenge: The Inherent Reactivity of this compound
The low reactivity of this compound is not due to a single factor, but rather a confluence of electronic and steric effects. A clear understanding of these properties is the first step in designing a successful reaction strategy.
-
Electronic Effects: The aromatic ring is substituted with three electron-withdrawing halogens (F, Cl, Br) and an electron-donating, acidic hydroxyl group. The cumulative electron-withdrawing nature deactivates the ring, making the crucial oxidative addition step of the catalytic cycle more difficult.
-
Steric Hindrance: The presence of three substituents, particularly the ortho-fluorine atom, creates significant steric congestion around the potential coupling sites. This can impede the approach of the bulky palladium catalyst.[1][2]
-
Competing Reaction Sites: The molecule possesses two distinct carbon-halogen bonds, C-Br and C-Cl. The C-Br bond is inherently more reactive than the C-Cl bond due to its lower bond dissociation energy.[3][4] This allows for potential selective functionalization but also means that activating the C-Cl bond requires significantly more forcing conditions.
-
The Phenolic Group: The acidic proton of the hydroxyl group can interfere with many organometallic reagents and bases. It can also coordinate to the metal center, potentially altering the catalyst's activity.
Caption: Key factors contributing to the low reactivity of the substrate.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common failures and provides targeted solutions for specific cross-coupling reactions in a question-and-answer format.
Suzuki-Miyaura Coupling
Question: "My Suzuki-Miyaura reaction with this compound is giving no product, or I'm only seeing debromination/decomposition. What's going wrong?"
This is a classic problem with deactivated and hindered aryl halides. The issue likely lies in an inefficient oxidative addition or a slow transmetalation step.
Answer: To overcome this, you must enhance the catalytic activity. This is achieved by systematically optimizing the ligand, palladium source, base, and solvent.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting a failing Suzuki-Miyaura coupling.
In-Depth Explanation:
-
Pillar 1: The Ligand is Critical. Standard ligands like PPh₃ are often insufficient. You need modern, sterically bulky, and electron-rich dialkylbiaryl phosphine ligands.[5][6] These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species, which is necessary to overcome the high activation barrier of oxidative addition with your substrate.[6][7] They also accelerate the final reductive elimination step.[5]
| Ligand Type | Example(s) | Key Advantage for This Substrate |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Excellent for sterically hindered and electron-poor aryl halides.[2] |
| Ferrocenyl Ligands | dppf | Good general-purpose ligand, provides a rigid and electron-donating environment.[8] |
| NHC Ligands | IPr, SImes | Strong σ-donors that can form very stable and active catalysts. |
-
Pillar 2: Base and Transmetalation. The base plays a crucial role in activating the boronic acid for the transmetalation step.[9] For a substrate with an acidic phenol, strong bases like NaOH or K₂CO₃ in aqueous media can lead to side reactions.
-
Recommendation: Use K₃PO₄ or Cs₂CO₃. These bases are effective in anhydrous organic solvents (like dioxane or toluene) and are generally compatible with a wider range of functional groups.
-
-
Pillar 3: Protecting the Phenol. If you continue to see low yields or decomposition, consider protecting the hydroxyl group as a methyl ether (-OMe) or silyl ether (e.g., -OTBS). This removes the acidic proton from the equation entirely, preventing potential catalyst inhibition or side reactions.
Buchwald-Hartwig Amination
Question: "I'm trying to couple a secondary amine to the C-Br position, but the reaction is sluggish and requires high catalyst loading. How can I improve it?"
Answer: Buchwald-Hartwig amination of challenging aryl halides is highly dependent on the correct combination of a specialized ligand and a strong, non-nucleophilic base.[10][11] The steric hindrance of your substrate and the amine coupling partner must be matched with a suitable ligand.
-
Ligand Selection: For hindered systems, highly bulky ligands are required. Josiphos-type ligands or the latest generation of Buchwald biarylphosphine ligands (e.g., G3/G4 precatalysts with ligands like AdBrettPhos) are designed for these difficult transformations.[12][13]
-
Base Selection: The base deprotonates the amine to form the active nucleophile. For secondary amines, a strong base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[14] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ can be used, but this will likely require higher temperatures and longer reaction times.[14][15]
-
Palladium Precatalyst: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can provide more consistent results than generating the active catalyst in situ. These precatalysts are often more stable and form the active Pd(0) species more cleanly and efficiently.[13]
Sonogashira Coupling
Question: "My Sonogashira reaction is giving significant amounts of Glaser coupling (alkyne homocoupling) byproduct. How can I favor the desired cross-coupling product?"
Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially with less reactive aryl halides. It is promoted by the copper(I) cocatalyst. The key is to manage the copper or eliminate it entirely.
-
Copper-Free Sonogashira: This is often the best approach for complex substrates. The reaction is run in the absence of a copper salt, which eliminates the primary pathway for homocoupling.[16] This typically requires a slightly higher palladium catalyst loading and an amine that can act as both the base and a ligand (e.g., pyrrolidine).
-
Minimizing Copper (If Required): If a copper-catalyzed system is used, ensure you are using a minimal amount of CuI (typically 1-5 mol%). Running the reaction under strictly anaerobic conditions is crucial, as oxygen can promote the oxidative homocoupling.[17]
-
Base/Solvent System: A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is typically used, often serving as the solvent or co-solvent.[18]
Heck Reaction
Question: "I am attempting a Heck reaction, but my substrate is unreactive under standard Pd(OAc)₂/PPh₃ conditions. What should I try?"
Answer: The classic Heck conditions are rarely effective for deactivated aryl chlorides or bromides.[19][20] The reaction requires a more active catalytic system to proceed.
-
Use a Palladacycle Catalyst: The Herrmann or Jeffery conditions, which use phosphine-free catalysts or palladacycles, are often more effective for unreactive aryl bromides.
-
Ligand Additives: If using a standard palladium source like Pd(OAc)₂, adding bulky, electron-rich phosphine ligands (similar to those used in Suzuki couplings) can significantly improve reactivity.[21]
-
High Temperatures: Heck reactions with deactivated halides often require high temperatures (120-150 °C). The use of a high-boiling polar aprotic solvent like DMF or NMP is common.[19]
Frequently Asked Questions (FAQs)
Q1: Can I achieve selective coupling at the C-Br bond over the C-Cl bond? A1: Yes, absolutely. The difference in bond dissociation energy between C-Br and C-Cl allows for excellent chemoselectivity. Standard Suzuki or Buchwald-Hartwig conditions using a modern catalyst system (e.g., Pd₂(dba)₃/XPhos) at temperatures around 80-100 °C will almost exclusively react at the C-Br position, leaving the C-Cl bond intact for subsequent functionalization.[3][22]
Q2: Is it necessary to protect the phenolic -OH group? A2: It is highly recommended, especially during initial route scouting. The acidic proton can cause deactivation of the catalyst and can be incompatible with many strong bases (like NaOt-Bu) and organometallic reagents. Protecting it as a simple methyl ether (using MeI, K₂CO₃) or a robust silyl ether (TBSCl, imidazole) simplifies optimization and often leads to cleaner reactions and higher yields.
Q3: What is the specific role of the ortho-fluorine? A3: The ortho-fluorine has two main effects. First, its strong inductive electron-withdrawing effect further deactivates the ring, making oxidative addition more challenging.[23] Second, its size contributes significantly to the steric hindrance around the C-Br bond, impeding the catalyst's approach. Some studies suggest that fluorine's ability to coordinate with metals might also play a role in influencing the catalytic cycle, but its deactivating and steric properties are dominant.[24]
Validated Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is optimized for coupling at the more reactive C-Br position while preserving the C-Cl bond, using a modern Buchwald ligand/precatalyst system.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
-
Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial under an argon atmosphere, add the this compound, arylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄.
-
Evacuate and backfill the vessel with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe (to make a ~0.1 M solution with respect to the starting material).
-
-
Reaction and Workup:
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of a Protected Phenol
This protocol assumes the phenol has been protected (e.g., as a methyl ether) to ensure compatibility with the strong base required for the amination of a secondary amine.
-
Reagent Preparation:
-
1-Bromo-3-chloro-2-fluoro-5-methoxybenzene (1.0 equiv)
-
Secondary Amine (e.g., morpholine) (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
-
Reaction Setup:
-
Inside a glovebox, add the NaOt-Bu, RuPhos Pd G3 precatalyst, and 1-Bromo-3-chloro-2-fluoro-5-methoxybenzene to a dry reaction vial.
-
Add the anhydrous, degassed toluene, followed by the secondary amine.
-
Seal the vial tightly.
-
-
Reaction and Workup:
-
Remove the vial from the glovebox and heat the reaction mixture to 110 °C with vigorous stirring for 4-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Dilute with diethyl ether and filter through Celite® to remove palladium residues.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
References
- The Role of Phosphine Ligands in Palladium C
- The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions. Benchchem. URL
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. URL
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application.
- Ligand design for cross-couplings: phosphines. YouTube. URL
- LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene.
- A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. URL
- Intramolecular aryl-aryl coupling via C-H activation.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. URL
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. URL
- Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. URL
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki-Miyaura and Rel
- Buchwald-Hartwig amin
- Technical Support Center: Overcoming Low Reactivity of 3-Fluoro-2-vinylphenol in Cross-Coupling Reactions. Benchchem. URL
- Buchwald-Hartwig Amin
- Heck Reaction. Organic Chemistry Portal. URL
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Sonogashira Coupling. NROChemistry. URL
- Ligands and/or Catalysts Used in Coupling Reactions.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. URL
- Aryl fluoride cross-coupling.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
- Heck reaction. Wikipedia. URL
- Sonogashira Coupling. Organic Chemistry Portal. URL
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. URL
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- Suzuki Coupling. Organic Chemistry Portal. URL
- A Comparative Guide to 3-Chloro-5-fluorophenol and 3-Bromo-5-fluorophenol in Synthesis. Benchchem. URL
- Sonogashira coupling. Wikipedia. URL
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. URL
- Buchwald C
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. URL
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. URL
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one. Benchchem. URL
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem. URL
- Heck Reaction. Chemistry LibreTexts. URL
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- 22. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dehalogenation in reactions with 5-Bromo-3-chloro-2-fluorophenol
A Guide to Preventing Dehalogenation in Catalytic Reactions
Welcome to the technical support center. As a Senior Application Scientist, I understand that polyhalogenated intermediates like 5-Bromo-3-chloro-2-fluorophenol are powerful building blocks in modern synthesis but can present unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to overcome one of the most common hurdles: undesired dehalogenation. Our goal is to help you maximize yields and ensure the integrity of your synthetic route.
The primary issue encountered with this substrate is the premature loss of a halogen atom—typically bromine—which is replaced by a hydrogen atom, a side reaction known as hydrodehalogenation.[1][2] This not only consumes your starting material but also introduces impurities that can be difficult to separate. This guide will walk you through the causality of this side reaction and provide systematic troubleshooting strategies to maintain chemoselectivity.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental principles governing the reactivity of this compound and the mechanisms behind dehalogenation.
Q1: What exactly is dehalogenation in the context of my reaction?
A1: Dehalogenation is an undesired side reaction where the halogen atom on your starting material is replaced by a hydrogen atom.[2][3] This leads to the formation of a reduced, non-functionalized byproduct, which lowers the overall yield of your desired coupled product and complicates purification.[4]
Q2: What is the primary mechanism driving this unwanted side reaction?
A2: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources in your reaction, including solvents (like alcohols or residual water), bases, or even certain additives.[4] Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium complex, yielding the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[4][5]
Q3: Which halogen on this compound is the most susceptible to removal?
A3: The Carbon-Bromine (C-Br) bond is, by a significant margin, the most susceptible to both the desired oxidative addition and the undesired dehalogenation. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows a well-established trend based on bond dissociation energies (BDE): C-I > C-Br > C-Cl >> C-F.[6][7][8] The C-F bond is exceptionally strong and typically remains intact under standard cross-coupling conditions, while the C-Cl bond is less reactive than C-Br but can be cleaved under more forcing conditions.[9][10][11]
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C-F | ~115 | Very Low |
| C-Cl | ~95 | Low to Moderate |
| C-Br | ~80 | High |
Note: Values are approximate and can vary based on the specific molecular environment.
Q4: What specific factors in my reaction setup could be promoting dehalogenation?
A4: Several factors can accelerate the rate of dehalogenation relative to your desired coupling reaction:
-
Presence of Hydride Sources: Protic solvents (alcohols), technical-grade solvents containing water, certain bases (especially alkoxides), or even solvents like DMF which can decompose to provide a hydride source, are common culprits.[3][12]
-
Ligand Choice: An inappropriate ligand may not sufficiently promote the desired reductive elimination, allowing the competing dehalogenation pathway to dominate.[1]
-
Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1][13]
-
High Temperature: Elevated temperatures can increase the rate of dehalogenation, sometimes more than the desired reaction.[3]
-
Slow Reaction Kinetics: If the primary coupling reaction (e.g., transmetalation in a Suzuki coupling) is slow, the palladium intermediate has more time to participate in side reactions like dehalogenation.[1]
Troubleshooting Guide: A Systematic Approach to Optimization
When significant dehalogenation is observed, a systematic approach to optimizing your reaction conditions is crucial. The following workflow is designed to help you diagnose and solve the problem efficiently.
Caption: Troubleshooting workflow for dehalogenation.
Issue: Significant Formation of 3-Chloro-2-fluorophenol (Debromination)
This is the most common failure mode. It indicates that the conditions are promoting hydrodebromination over the desired C-Br functionalization.
-
Step 1: Ligand Optimization: The choice of ligand is paramount. Standard ligands like PPh₃ may not be sufficient.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3]
-
Causality: These ligands create a sterically hindered environment around the palladium center that accelerates the rate-limiting reductive elimination step to form your desired product. This allows the desired pathway to outcompete the undesired dehalogenation pathway.[1][3]
-
-
Step 2: Base Selection: The base is not merely a proton scavenger; it is a key determinant of the reaction's success.
-
Recommendation: Avoid strong alkoxide bases. Switch to weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][12][14]
-
Causality: Inorganic bases are less likely to directly generate Pd-H species compared to alkoxides. K₃PO₄ is often an excellent choice for reactions involving phenols, as it is effective without being overly aggressive.[15]
-
-
Step 3: Solvent Choice: The solvent can be a direct source of the hydrogen atom in hydrodehalogenation.
-
Recommendation: Use high-purity, anhydrous aprotic solvents such as toluene, dioxane, or THF.[1][3][16] Rigorously dry all reagents and solvents if pursuing fully anhydrous conditions.
-
Causality: Aprotic solvents lack the acidic protons that can readily lead to the formation of Pd-H species. Solvents like DMF should be used with caution as they can decompose at high temperatures to form hydride sources.[4]
-
Issue: Observation of 5-Bromo-2-fluorophenol (Dechlorination)
While less common, dechlorination indicates that your reaction conditions are too harsh, causing cleavage of the stronger C-Cl bond. This typically occurs after the more labile C-Br bond has already reacted or if the initial conditions are excessively forcing.
-
Recommendation:
-
Reduce Temperature: This is the first and most effective variable to adjust.
-
Use a Milder Base: If you are using a strong base, switch to K₂CO₃ or a similar milder option.
-
Lower Catalyst Loading: High catalyst concentrations can sometimes lead to over-reactivity.
-
Experimental Protocol: Minimizing Debromination in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling at the C-Br position of this compound while preserving the other halogens.
Objective: To synthesize 5-(Aryl)-3-chloro-2-fluorophenol with minimal formation of the 3-chloro-2-fluorophenol byproduct.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction scheme.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2.2-4.4 mol %).
-
Solvent Addition: Add degassed solvents. A common and effective system is a mixture of toluene and water (e.g., 10:1 v/v).[1]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Using a lower temperature (e.g., 80 °C) initially is recommended to minimize side reactions.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product mass, while checking for the mass corresponding to the debrominated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure for purification (typically via column chromatography).
Advanced Considerations
Q5: Does the free phenolic -OH group cause problems? Should I protect it?
A5: The phenolic proton is acidic and will be deprotonated by the base. This can alter the electronic nature of the ring, potentially affecting reactivity. While protection (e.g., as a methyl or silyl ether) is an option, it adds synthetic steps.[7] For many cross-coupling reactions, using a base like K₃PO₄ is sufficient to achieve high yields without protection, as the resulting phenoxide is often compatible with the catalytic cycle.[15] If you suspect coordination of the phenoxide to the metal center is inhibiting the reaction, protection may be beneficial.
Q6: Do these principles apply to other reactions like Buchwald-Hartwig or Sonogashira couplings?
A6: Yes, the fundamental principles of halogen reactivity and the causes of dehalogenation are broadly applicable across different palladium-catalyzed cross-coupling reactions. However, the optimal ligand and base combination will vary. For Buchwald-Hartwig amination, for instance, specialized ligands like Xantphos or DavePhos are often recommended to promote the C-N reductive elimination.[3] The core strategy of using bulky ligands, appropriate bases, and aprotic solvents remains the most effective approach to minimizing dehalogenation.
References
- Barrett, A. G. M., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
- Barrett, A. G. M., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH Public Access. [Link]
- van der Boom, M. E., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
- Sarpong, R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Maiti, D., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]
- Moody, C. J., & Roff, G. J. (2004).
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Quora. (2018). Which bond would be stronger, C−F or C−Cl?. [Link]
- ResearchGate. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- ResearchGate. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
- Fairlamb, I. J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Sarpong, R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Sarpong, R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
- Chemistry Stack Exchange. (2014). Is a carbon-fluorine bond stronger than a carbon-chlorine bond?. [Link]
- Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
- Uemura, S., et al. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry. [Link]
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry. [Link]
- Fasan, R. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. NIH Public Access. [Link]
- Quora. (2019).
- Reddit. (2023). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. r/chemhelp. [Link]
Sources
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- 8. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. reddit.com [reddit.com]
Troubleshooting byproduct formation with 5-Bromo-3-chloro-2-fluorophenol
Welcome to the technical support resource for 5-Bromo-3-chloro-2-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, halogenated building block. By understanding the nuanced reactivity of this molecule, we can preemptively address common side reactions and troubleshoot byproduct formation, ensuring the success of your synthetic campaigns.
Understanding the Core Reactivity
This compound is a highly functionalized aromatic ring. Its reactivity is a composite of the directing and activating effects of its four distinct substituents.
-
Hydroxyl (-OH): A potent activating group that directs electrophilic aromatic substitution to the ortho and para positions (C4 and C6). It also serves as a key nucleophilic site (as the phenoxide) for alkylation and acylation reactions.[1][2]
-
Fluorine (-F): Located at C2, it exerts a strong electron-withdrawing inductive effect, increasing the acidity of the phenol.
-
Chlorine (-Cl): At C3, it is a deactivating group but an ortho, para-director. In palladium-catalyzed cross-coupling, the C-Cl bond is significantly less reactive than the C-Br bond.[3]
-
Bromine (-Br): At C5, this is the primary site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[3]
This electronic interplay dictates the molecule's behavior and is the root cause of many common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: I'm attempting an O-alkylation (e.g., Williamson ether synthesis) but my NMR shows a mixture of products. What's happening? A: You are likely observing competitive C-alkylation. The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the electron-rich aromatic ring (C-alkylation).[4] This competition is highly dependent on your reaction conditions, especially the solvent and counter-ion. A detailed guide to resolving this is in Scenario 1 .
Q2: My reaction mixture is turning dark brown or black, and I'm getting a low yield of a messy product. What causes this degradation? A: Phenols, particularly electron-rich ones, are highly susceptible to oxidation.[5][6] This can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents. The resulting products are often colored quinone-type structures or polymeric tars.[7] Strategies to mitigate this are covered in Scenario 3 .
Q3: I'm running a Suzuki coupling to functionalize the bromine at C5, but I see significant amounts of a debrominated byproduct. A: This side reaction is known as hydrodehalogenation, where the aryl halide is reduced to an arene.[8] It can be promoted by an unstable catalyst, excess boronic acid, or the presence of protic sources under certain conditions. Optimizing your catalyst system and reaction conditions is key. See Scenario 4 for troubleshooting steps.
Q4: Can I selectively perform an electrophilic substitution, like nitration, without affecting the rest of the molecule? A: Yes, but it requires careful control. The hydroxyl group is a very strong activating group, which can lead to over-reaction (polysubstitution) or oxidation by strong electrophilic reagents like nitric acid.[9][10] The best strategy often involves temporarily "muting" the hydroxyl group's effect via a protecting group. This is detailed in Scenario 2 .
In-Depth Troubleshooting Guides
Scenario 1: Competitive C-Alkylation during Ether Synthesis
Issue: Low yield of the desired O-alkylated ether due to the formation of one or more C-alkylated isomers.
Root Cause Analysis: The phenoxide ion, formed by deprotonating the phenol, has electron density on both the oxygen atom and the aromatic ring (specifically the C4 and C6 positions). The site of attack by an alkylating agent is governed by Hard and Soft Acid and Base (HSAB) theory and solvent effects. O-alkylation is generally the kinetically favored product, but C-alkylation can become significant under certain conditions.[11][12]
-
O-Alkylation (Kinetic Product): Favored by "harder" electrophiles and conditions that leave the oxygen anion highly available.
-
C-Alkylation (Thermodynamic Product): Favored by "softer" electrophiles and conditions that solvate or shield the oxygen anion, making the ring's carbon atoms more competitive nucleophiles.[4][13]
Troubleshooting Protocol & Optimization
-
Solvent Selection is Critical: The choice of solvent has the most dramatic impact on the O/C alkylation ratio.
-
To Favor O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetone. These solvents solvate the cation (e.g., K+, Na+) but leave the phenoxide oxygen relatively "bare" and highly nucleophilic.
-
To Avoid O-Alkylation (and favor C-alkylation): Use polar protic solvents like water or trifluoroethanol. These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it and promoting C-alkylation.[4]
-
-
Counter-Ion and Base Selection:
-
Use weaker bases like K₂CO₃ or Cs₂CO₃. Stronger bases (e.g., NaH) can lead to more complex mixtures.
-
Larger, more polarizable cations (like K+ or Cs+) can enhance O-selectivity compared to smaller ions (Li+, Na+).
-
-
Nature of the Electrophile:
-
Alkyl sulfates (e.g., dimethyl sulfate) are "harder" electrophiles and strongly favor O-alkylation.
-
Alkyl iodides are "softer" than bromides or chlorides and may show a slightly higher propensity for C-alkylation.[13]
-
Data-Driven Recommendations for O-Alkylation Selectivity
| Parameter | Condition to Favor O-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, Acetone, DMSO) | Minimizes solvation of the phenoxide oxygen, increasing its nucleophilicity.[4] |
| Base | K₂CO₃, Cs₂CO₃ | Milder conditions, avoids overly harsh reaction environments. |
| Temperature | Moderate (RT to 60 °C) | Higher temperatures can favor rearrangement to the more thermodynamically stable C-alkylated product. |
| Leaving Group | OTs > Br > Cl | More reactive leaving groups allow for milder conditions, favoring the kinetic O-alkylated product. |
Visualizing the Competing Pathways
Caption: Workflow for achieving selective mononitration via a protection strategy.
Scenario 3: Oxidation and Color Formation
Issue: The reaction mixture or isolated product is colored (yellow, brown, or black), indicating the presence of oxidative byproducts.
Root Cause Analysis: Phenols are easily oxidized to form benzoquinones, which are highly colored, conjugated compounds. This process can be initiated by air (autoxidation), light, or oxidizing reagents and is often catalyzed by trace metals. These quinones can further react to form dark, polymeric materials. [6][7] Troubleshooting Protocol & Mitigation
-
Prevention during Reaction:
-
Inert Atmosphere: Always run reactions involving phenols under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with N₂/Ar or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Control Temperature: Avoid unnecessarily high temperatures, which can accelerate oxidation.
-
-
Purification and Removal of Colored Impurities:
-
Aqueous Wash: During workup, wash the organic layer with a mild reducing agent solution, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), to reduce quinones back to phenols.
-
Activated Charcoal: Treatment of a solution of the crude product with activated charcoal can effectively adsorb colored, high-molecular-weight impurities. Use sparingly, as it can also adsorb the desired product.
-
Distillation/Recrystallization: Standard purification techniques are often effective. Distillation should be performed under vacuum to minimize thermal decomposition. [14][15] Visualizing the Oxidation Pathway
-
Caption: The pathway from phenol to colored oxidative byproducts.
Scenario 4: Byproducts in Palladium-Catalyzed Cross-Coupling
Issue: When targeting the C-Br bond for a Suzuki or Buchwald-Hartwig reaction, you observe low conversion, hydrodehalogenation (loss of bromine), and/or formation of homo-coupled byproducts.
Root Cause Analysis: Palladium-catalyzed cross-coupling reactions are complex catalytic cycles. Byproduct formation often stems from suboptimal catalyst activity, stability, or reaction conditions.
-
Hydrodehalogenation: Can occur when the catalytic cycle is disrupted, often involving protonolysis of an organopalladium intermediate.
-
Low Conversion: May result from catalyst deactivation, poor choice of ligand, or an inappropriate base/solvent system for this specific substrate.
-
Homo-coupling: Arises from the reaction of two molecules of the boronic acid (in Suzuki coupling) or two molecules of the aryl halide.
Troubleshooting Protocol & Optimization
-
Catalyst and Ligand Screening: There is no universal catalyst. A small screen of palladium sources and ligands is the most effective approach.
-
Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃ are common starting points.
-
Ligands: For Suzuki, start with phosphine ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig amination, BrettPhos or RuPhos are often effective. The choice of ligand is crucial for stabilizing the catalyst and promoting the desired reaction pathway.
-
-
Base and Solvent Optimization:
-
The base is critical. For Suzuki reactions, a common starting point is an aqueous solution of K₂CO₃ or K₃PO₄.
-
The solvent must be appropriate for the chosen base and temperature. Toluene, dioxane, and 2-MeTHF are frequently used. Ensure solvents are anhydrous and degassed.
-
-
Control Reaction Parameters:
-
Temperature: Use the lowest temperature that provides a reasonable reaction rate. Higher temperatures can promote catalyst decomposition and side reactions.
-
Equivalents: Use a slight excess (1.1-1.5 eq.) of the coupling partner (boronic acid or amine). A large excess can sometimes promote side reactions.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common cross-coupling issues.
References
- Franck, D. E., & Dawson, R. L. (Year).
- Yi, X., & Hager, L. P. (Year). C. fumago Chloroperoxidase is also a Dehaloperoxidase: Oxidative Dehalogenation of Halophenols. Journal of the American Chemical Society.
- Pinto, S., et al. (Year). Microperoxidase/H2O2-mediated alkoxylating dehalogenation of halophenol derivatives in alcoholic media. PubMed Central.
- Author(s). (2023).
- PharmaXChange.info. (2011).
- Author(s). (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar.
- BenchChem. (Year). Preventing side reactions in the alkylation of phenol to 2-Propylphenol. BenchChem.
- Exporter China. (2024).
- Boule, P., et al. (Year). Photochemical behaviour of halophenols in aqueous solution. Source.
- BenchChem. (Year). Minimizing side product formation in halophenol reactions. BenchChem.
- BenchChem. (Year). A Comparative Guide to 3-Chloro-5-fluorophenol and 3-Bromo-5-fluorophenol in Synthesis. BenchChem.
- Wikipedia. (Year). Phenol. Wikipedia.
- Liu, K., & Zhou, J. (Year). Alkylation of phenol: a mechanistic view. PubMed.
- Patsnap Synapse. (2024). What is the mechanism of Phenol?.
- Google Patents. (Year).
- Author(s). (Year). Phenol Electrophilic substitution rxn. Source.
- YouTube. (2021). Electrophilic Substitution of phenol. YouTube.
- Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts.
- Reddit. (2011).
- Wikipedia. (Year).
- Google Patents. (Year). Purification of impure phenols by distillation with an organic solvent. US3169101A.
- Chemistry Steps. (Year). Reactions of Phenols. Chemistry Steps.
- Author(s). (Year).
- Google Patents. (Year).
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. What is the mechanism of Phenol? [synapse.patsnap.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
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- 15. gccpo.org [gccpo.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-3-chloro-2-fluorophenol
Welcome to the technical support center for the cross-coupling of 5-Bromo-3-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments.
Introduction: The Unique Challenges of a Polysubstituted Phenol
This compound is a highly functionalized aromatic building block. Its utility in the synthesis of complex molecules is often unlocked through cross-coupling reactions. However, the very features that make it an attractive substrate also present a unique set of challenges for the synthetic chemist. Successful cross-coupling requires careful consideration of catalyst selection and reaction conditions to achieve the desired chemoselectivity and yield.
The primary challenge lies in the selective activation of the C-Br bond over the more stable C-Cl bond. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is a direct consequence of the carbon-halogen bond dissociation energies.[1][2] While this inherent reactivity difference provides a basis for selectivity, the electronic and steric environment of the aryl ring can significantly influence the outcome.
The presence of the ortho-fluoro and meta-hydroxyl groups further complicates the reaction. The electron-withdrawing nature of the fluorine atom can impact the electron density of the aromatic ring, while the acidic proton of the phenol can interfere with the basic conditions typically required for cross-coupling reactions.[3][4]
This guide will provide you with the necessary information to navigate these challenges and successfully employ this compound in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: How do I achieve selective coupling at the C-Br bond?
Achieving high chemoselectivity for the C-Br bond is the most critical aspect of this transformation. The key lies in choosing a catalyst system and reaction conditions that favor the oxidative addition of the C-Br bond to the palladium center while leaving the C-Cl bond intact.[5]
-
Catalyst Choice: Less reactive palladium catalysts are often sufficient for activating the C-Br bond without affecting the C-Cl bond. Catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a less bulky phosphine ligand can be effective.[6]
-
Reaction Temperature: Lower reaction temperatures will generally favor selectivity for the more reactive C-Br bond. It is advisable to start with a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.[7]
-
Ligand Selection: The choice of ligand is paramount. While bulky, electron-rich ligands are often used to activate less reactive C-Cl bonds, they may lead to a loss of selectivity in this case. Starting with a more traditional ligand like PPh₃ is a good approach.
Q2: Will the free hydroxyl group interfere with the reaction?
The acidic proton of the phenolic hydroxyl group can indeed interfere with the reaction, particularly with the base used in the catalytic cycle.[5] There are two main strategies to address this:
-
Protection of the Hydroxyl Group: Protecting the phenol as an ether (e.g., methyl, benzyl, or silyl ether) is a common strategy. This removes the acidic proton from the reaction mixture, preventing interference with the base. The protecting group can then be removed in a subsequent step.
-
Careful Choice of Base: If protecting the hydroxyl group is not desirable, a careful selection of the base is crucial. Weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often compatible with free phenols.[5][7] Stronger bases like NaOt-Bu or LHMDS should be used with caution as they can deprotonate the phenol and potentially inhibit the catalyst.[8]
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
For a Suzuki-Miyaura coupling to form a C-C bond, a good starting point would be:
-
Catalyst System: Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).[9]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water (typically a 4:1 to 10:1 ratio).[9]
-
Temperature: Start at 80 °C and monitor the reaction progress.[10]
-
Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]
Q4: What about a Buchwald-Hartwig amination? What conditions should I start with?
For a Buchwald-Hartwig amination to form a C-N bond, you will generally need a more active catalyst system compared to a Suzuki-Miyaura coupling.
-
Catalyst System: A palladium precursor like Pd₂(dba)₃ (2 mol%) with a suitable bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos (4 mol%) is a good starting point.[5][11] The use of pre-formed palladium precatalysts can also be advantageous.[12]
-
Base: A strong, non-nucleophilic base is typically required. NaOt-Bu or LHMDS (1.2-2 equivalents) are commonly used.[5][8]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are preferred.[12]
-
Temperature: A temperature range of 80-110 °C is a reasonable starting point.[12]
Troubleshooting Guide
Even with a well-designed experiment, you may encounter issues. This troubleshooting guide is designed to help you diagnose and resolve common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated. | Ensure all reagents and solvents are pure and thoroughly degassed.[7] Use a fresh bottle of palladium precursor and ligand. Consider using a pre-formed palladium precatalyst.[12] |
| Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition to occur. | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential side reactions. | |
| Incorrect Base/Solvent Combination: The chosen base may not be effective in the solvent system. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu, LHMDS for Buchwald-Hartwig). Ensure the solvent is appropriate for the chosen reaction and temperature.[5][7] | |
| Low Chemoselectivity (Reaction at C-Cl bond) | Catalyst System is Too Active: The chosen catalyst/ligand combination may be too reactive, leading to the activation of the C-Cl bond. | Switch to a less active catalyst system. For example, if using a bulky biarylphosphine ligand, try a less electron-rich or sterically demanding ligand.[6] |
| High Reaction Temperature: Elevated temperatures can overcome the activation barrier for C-Cl bond cleavage. | Lower the reaction temperature. | |
| Formation of Homocoupling Products | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions. | Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.[7] |
| Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to homocoupling. | Use a slight excess of the this compound. | |
| Dehalogenation (Loss of Br or Cl) | Presence of Protic Impurities: Water or other protic impurities can lead to the hydrodehalogenation of the starting material. | Use anhydrous solvents and reagents. |
| Beta-Hydride Elimination: In some cases, a side reaction involving beta-hydride elimination from the organopalladium intermediate can lead to dehalogenation. | This is a more complex issue that may require a significant change in the catalyst system or reaction conditions. |
Visualizing the Process
To better understand the decision-making process in catalyst selection and troubleshooting, the following diagrams illustrate the key concepts.
Sources
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- 3. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Steric Hindrance in 5-Bromo-3-chloro-2-fluorophenol Reactions
Welcome to the Technical Support Center for 5-Bromo-3-chloro-2-fluorophenol. This highly substituted phenol presents unique challenges in synthetic chemistry, primarily due to the significant steric hindrance around the hydroxyl group and the electronically complex nature of the aromatic ring. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile yet challenging substrate.
Understanding the Molecule: The Root of the Challenge
This compound possesses a unique substitution pattern that dictates its reactivity. The hydroxyl group is flanked by a fluorine atom at the C2 position and a chlorine atom at the C3 position. This ortho-substitution creates a sterically crowded environment, significantly impeding the approach of reagents to the phenolic oxygen.[1][2] Furthermore, the electronic effects of the three different halogen substituents—inductive withdrawal versus resonance donation—create a complex electronic landscape on the aromatic ring, influencing its reactivity in various transformations.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why are my O-alkylation or O-acylation reactions with this compound failing or giving low yields?
A1: The primary reason for low efficiency in O-functionalization reactions is the severe steric hindrance around the hydroxyl group.[5] The bulky ortho-substituents (fluorine and the adjacent chloro group) physically block the approach of alkylating or acylating agents.
Troubleshooting Steps:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For O-alkylation, using a strong, non-nucleophilic base in a polar aprotic solvent can be effective.[5] For instance, sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) can generate the phenoxide in situ, which is a more potent nucleophile. However, even the phenoxide can be sterically shielded. The choice of solvent can influence whether O- or C-alkylation occurs.[6] Protic solvents may solvate the phenoxide, further hindering O-alkylation and potentially favoring C-alkylation.[6]
-
Alkylating/Acylating Agent: Employ smaller, more reactive electrophiles. For example, methyl iodide is more likely to succeed than a bulky alkyl halide. For acylations, using a highly reactive acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base such as pyridine or a hindered amine (e.g., triethylamine) is recommended.
-
Reaction Conditions: Higher temperatures can help overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition at elevated temperatures.
Q2: I am attempting a Suzuki-Miyaura cross-coupling at the bromine position. What are the key considerations?
A2: While the bromine at C5 is less sterically hindered than the phenolic position, the overall electronic nature of the ring and the potential for catalyst inhibition by the phenol can be problematic. The key to a successful Suzuki-Miyaura coupling is the selection of an appropriate palladium catalyst and ligand system that can overcome the steric bulk and electronic deactivation.[7][8]
Key Considerations:
-
Catalyst System: For sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[9][10][11][12] These ligands promote the formation of highly reactive, low-coordinate palladium species that can facilitate the oxidative addition step with the hindered aryl bromide.[12]
-
Base and Solvent: The choice of base is crucial. A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[9] The solvent system typically consists of a mixture of an organic solvent (e.g., toluene, dioxane) and water to dissolve the base and facilitate the transmetalation step.
-
Protection of the Phenol: The free hydroxyl group can potentially interfere with the catalytic cycle. If you are experiencing issues with catalyst deactivation or low yields, consider protecting the phenol as a methyl ether or another stable protecting group prior to the cross-coupling reaction.
Q3: Can I perform a Buchwald-Hartwig amination on this substrate?
A3: Yes, a Buchwald-Hartwig amination at the C5-bromo position is feasible, but it is subject to similar challenges as the Suzuki-Miyaura coupling. The success of this reaction is highly dependent on the catalyst system.[13][14][15]
Recommendations:
-
Ligand Selection: The use of sterically demanding and electron-rich ligands is critical for the amination of hindered aryl halides.[16] Ligands such as Josiphos-type ferrocenyl phosphines or Buchwald's biaryl phosphine ligands have shown success in these types of transformations.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[17]
-
Amine Coupling Partner: The steric bulk of the amine coupling partner will also influence the reaction's success. Less hindered primary or secondary amines will generally react more readily than bulky amines.
Q4: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
A4: The directing effects of the substituents on the ring will determine the regioselectivity of electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-director.[18] The halogens are deactivating but also ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance.[3][4][19]
Analysis of Directing Effects:
-
-OH (hydroxyl): Strongly activating, directs ortho and para.
-
-F (fluoro): Deactivating (inductive) but ortho-, para-directing (resonance).[3]
-
-Cl (chloro): Deactivating (inductive) but ortho-, para-directing (resonance).
-
-Br (bromo): Deactivating (inductive) but ortho-, para-directing (resonance).
Considering the positions on the ring:
-
C4: Para to the hydroxyl group and meta to the other halogens. This position is strongly activated by the hydroxyl group.
-
C6: Ortho to the hydroxyl group and meta to the other halogens. This position is also activated by the hydroxyl group but is more sterically hindered.
Therefore, electrophilic substitution is most likely to occur at the C4 position , which is electronically activated by the powerful hydroxyl directing group and is the least sterically encumbered of the activated positions.
Troubleshooting Guides
Issue 1: Low or No Conversion in O-Alkylation
| Potential Cause | Troubleshooting Action | Rationale |
| Insufficiently strong base | Switch to a stronger, non-nucleophilic base such as NaH or KHMDS. | A weaker base may not fully deprotonate the sterically hindered and electronically stabilized phenol. |
| Steric hindrance | Use a smaller, more reactive alkylating agent (e.g., methyl iodide, ethyl bromide). | Bulky alkylating agents cannot access the sterically shielded phenoxide. |
| Solvent effects | Use a polar aprotic solvent like DMF or THF. Avoid protic solvents. | Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[6] |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for side product formation. | Additional thermal energy may be required to overcome the high activation barrier. |
Issue 2: Catalyst Deactivation in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Action | Rationale |
| Phenol interference | Protect the hydroxyl group as a methyl ether or silyl ether before the coupling reaction. | The acidic proton of the phenol can react with the base or catalyst, leading to deactivation. |
| Inappropriate ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[12] | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[12] |
| Oxygen contamination | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly. | Oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Impure starting materials | Purify the this compound and the coupling partner before use. | Impurities can act as catalyst poisons. |
Experimental Protocols
Protocol 1: O-Methylation of this compound
This protocol outlines a general procedure for the O-methylation, a challenging O-alkylation due to steric hindrance.
Workflow:
Caption: General workflow for O-methylation.
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding water at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Protected this compound
This protocol assumes the phenol has been protected (e.g., as a methyl ether) to prevent interference with the catalyst.
Logical Relationship of Components:
Caption: Key components for a successful Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
In a reaction vessel, combine the protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the bulky phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product via column chromatography.
References
- Carlton, J. K., & Bradbury, W. C. (1951). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Journal of the American Chemical Society, 73(3), 1122-1124. [Link]
- Li, G., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4238-4241. [Link]
- Forte, P. A. (1975). U.S. Patent No. 3,870,744. Washington, DC: U.S.
- Wikipedia contributors. (2023). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. [Link]
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649. [Link]
- Pitti, V., et al. (2023). One-pot synthesis of trisubstituted 2-pyrones and polysubstituted phenols through Zn catalyzed cascade of ynone/condensation/elimination reactions.
- Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1837-1842. [Link]
- Wang, Y., et al. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
- Li, J., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Ghosh, A., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(30), 5437-5444. [Link]
- LibreTexts. (2021). Electrophilic Aromatic Substitution: Directing Effects. [Link]
- Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 50(47), 11215-11218. [Link]
- Carlton, J. K., & Bradbury, W. C. (1951). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Journal of the American Chemical Society. [Link]
- Wikipedia contributors. (2023). Phenol. In Wikipedia, The Free Encyclopedia. [Link]
- YouTube. (2018). Electrophilic aromatic substitution: meta directors. [Link]
- ResearchGate. (2017).
- Taylor & Francis Online. (2023).
- Royal Society of Chemistry. (1966). Steric hindrance and acidity. Part 3.
- National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- Quora. (2020). Why is ortho hydroxyphenol more acidic than para hydroxy phenol?. [Link]
- Wikipedia contributors. (2023). Ortho effect. In Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (2016). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross-Coupling Reactions. [Link]
- American Chemical Society. (2014).
- National Institutes of Health. (2023).
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- ChemTalk. (2022). Directing Effects. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ChemRxiv. (2023).
- Chemistry LibreTexts. (2023).
- PharmaXChange.info. (2011).
- ResearchGate. (2014). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
- Exploring 5-Chloro-2-Fluorophenol: Properties, Applications, and Manufacturing Insights. (n.d.). [Link]
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- 19. Directing Effects | ChemTalk [chemistrytalk.org]
Work-up procedure for reactions involving 5-Bromo-3-chloro-2-fluorophenol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-3-chloro-2-fluorophenol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions during your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter during the reaction work-up phase.
Section 1: Safety & Handling First
Q1: What are the primary safety concerns with this compound and how should I handle it?
A1: this compound is a halogenated aromatic compound that requires careful handling. Based on data for the compound and similar halogenated phenols, it should be treated as harmful and irritant.
Core Hazards:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
Mandatory Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Change them immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Lab Coat: A standard lab coat is required.
-
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]
-
-
Disposal: Dispose of waste according to your institution's hazardous waste guidelines.[2]
Section 2: General Work-up Principles
The key to a successful work-up of reactions involving this phenol lies in understanding its acidic nature. The electron-withdrawing effects of the fluorine, chlorine, and bromine atoms increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[5] This makes acid-base extraction the most powerful tool for its separation and purification.[6][7]
Workflow: Acid-Base Extraction Decision Tree
This diagram outlines the decision-making process for isolating your phenolic compound.
Caption: Decision tree for acid-base work-up.
Section 3: FAQs for Quenching & Extraction
Q2: My reaction used a strong base like NaH or LDA. How should I quench it before extraction?
A2: Quenching strong, reactive bases is critical to avoid violent reactions with water.
-
Protocol: Cool the reaction mixture in an ice bath (0 °C). Add a proton source slowly and cautiously until gas evolution ceases. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective choice. For very reactive reagents, adding a small amount of isopropanol or methanol first can be a milder alternative before adding the aqueous solution.
Q3: Which aqueous base should I use to extract my this compound product: sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)?
A3: The choice depends on the other components in your reaction mixture. Phenols are significantly less acidic than carboxylic acids.[8]
-
Use Sodium Bicarbonate (a weak base) if: You need to separate your phenolic product from a carboxylic acid impurity. NaHCO₃ is strong enough to deprotonate a carboxylic acid (pKa ~4-5), moving it to the aqueous layer, but it is generally not strong enough to completely deprotonate a halogenated phenol (estimated pKa ~6-8). This leaves your desired phenol in the organic layer.
-
Use Sodium Hydroxide (a strong base) if: You want to separate your phenolic product from neutral or basic impurities. A 1-2 M solution of NaOH is sufficiently basic to deprotonate the phenol, converting it into its water-soluble sodium salt and pulling it into the aqueous layer.[7] Neutral compounds will remain in the organic layer.
| Base | pKa of Conjugate Acid | Use Case for Phenol Extraction |
| Sodium Bicarbonate (NaHCO₃) | 6.4 (H₂CO₃) | Separating phenols from stronger acids (e.g., carboxylic acids). |
| Sodium Carbonate (Na₂CO₃) | 10.3 (HCO₃⁻) | Can extract some acidic phenols; borderline for this compound. |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Reliably extracts the phenol into the aqueous phase, separating it from neutral/basic compounds.[7] |
Q4: I've extracted my product into an aqueous NaOH solution. How do I get it back?
A4: You must re-protonate the phenoxide salt to make it neutral and thus soluble in organic solvents again.
-
Cooling: Place the aqueous layer containing your sodium phenoxide salt in an ice bath. The neutralization reaction is exothermic.
-
Acidification: Slowly add concentrated (e.g., 6M or 12M) hydrochloric acid (HCl) dropwise with stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2).
-
Precipitation/Extraction: Your neutral phenolic product may precipitate as a solid, which can be collected by filtration. If it oils out or remains dissolved, you must extract it back into an organic solvent like ethyl acetate or dichloromethane (3x extractions with fresh solvent).[8]
-
Final Steps: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[9][10]
Section 4: FAQs for Purification & Troubleshooting
Q5: After my work-up, the crude product is an oil/solid with a distinct yellow or brown color. What causes this and how can I remove it?
A5: The color is likely due to the oxidation of trace amounts of your phenol to quinone-type species.[11] Phenols are susceptible to oxidation, especially if exposed to air, bases, or trace metals for extended periods.
-
Solution: The primary method for removing colored impurities and other byproducts is silica gel column chromatography .
-
Solvent System (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes or heptane. For example, start with 5% ethyl acetate/hexanes and gradually increase the polarity. Your less polar product will elute before more polar, colored impurities.
-
TLC Monitoring: Always develop a solvent system using Thin Layer Chromatography (TLC) before running the column to ensure good separation.
-
Q6: My reaction was a Suzuki or Buchwald-Hartwig cross-coupling. How do I remove the palladium catalyst and ligand byproducts (e.g., triphenylphosphine oxide)?
A6: These are common challenges in modern synthesis.[9]
-
Palladium Removal: After the initial aqueous work-up, residual palladium can often be removed by filtering the organic solution through a pad of Celite®.[9] For very fine black palladium particles, filtering through a syringe filter with a 0.45 µm membrane can also be effective.
-
Triphenylphosphine Oxide (TPPO) Removal: TPPO is notoriously difficult to remove due to its moderate polarity.
-
Method 1 (Precipitation): Concentrate the crude material, then add a non-polar solvent like diethyl ether or a hexanes/ether mixture. TPPO is often less soluble in these solvents than the desired product and may precipitate, allowing it to be filtered off. This may need to be repeated.[12]
-
Method 2 (Acid Wash): If your product is not acid-sensitive, washing the organic layer with a dilute HCl solution (e.g., 1M HCl) can sometimes help by protonating any basic phosphine ligands, pulling them into the aqueous layer.[12]
-
Method 3 (Chromatography): Careful column chromatography is often the most reliable method. TPPO can streak on the column, but using a slightly less polar eluent system can help hold it back on the silica.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| An emulsion forms during extraction. | - High concentration of salts or detergents. - Vigorous shaking. - Finely divided solids present. | - Add a small amount of brine (saturated NaCl) to the separatory funnel to disrupt the emulsion. - Gently swirl or invert the funnel instead of shaking vigorously.[10] - Filter the entire mixture through a pad of Celite® to remove solids. |
| No product precipitates after acidifying the aqueous layer. | - The product has significant solubility in the acidic water. - Not enough acid was added; the phenol is not fully protonated. - The product is an oil at the current temperature. | - Perform a back-extraction with an organic solvent (e.g., ethyl acetate, 3x).[8] - Check the pH to ensure it is ~1-2. - Cool the solution further in the ice bath; if it remains an oil, proceed with back-extraction. |
| Product yield is very low. | - Incomplete extraction from the organic to the aqueous layer (if using base). - Incomplete back-extraction from the aqueous to the organic layer (after acidification). - The product is volatile and was lost during solvent removal. | - Ensure you are using a strong enough base (NaOH) and mixing the layers thoroughly.[10] - Perform at least three extractions with fresh organic solvent. - Use caution with the rotary evaporator; avoid high temperatures and excessive vacuum. |
| Final product is contaminated with starting material. | - The work-up procedure did not effectively separate the product and starting material based on their properties (e.g., acidity). - The reaction did not go to completion. | - Re-evaluate the acid-base extraction strategy. Can you use a weaker base to selectively remove one component? - Purify via column chromatography. |
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of York, Department of Chemistry. (n.d.). Chemically-active extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Osborne, D., et al. (2017). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PLoS ONE, 12(4), e0175743.
- PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds.
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 3: Acid-Base Extraction.
- Google Patents. (n.d.). US2782242A - Purification of phenol.
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Novonesis. (2021, October 25). Troubleshooting Stuck MLF - Phenolic Compounds.
- Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
- NC State University Libraries. (n.d.). Chapter 17 – Alcohols and Phenols Solutions to Problems.
- Chemistry LibreTexts. (2022, March 17). 17.10: Reactions of Phenols.
- PubChem. (n.d.). This compound.
- PubMed. (1987). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. J Toxicol Sci, 12(2), 115-24.
- Patsnap Synapse. (2024, July 14). What are the side effects of Phenol?.
- TutorChase. (n.d.). What reactions can phenols undergo?.
Sources
- 1. This compound | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Chapter 17 – Alcohols and Phenols Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Impurity Profiling of 5-Bromo-3-chloro-2-fluorophenol
Welcome to the Technical Support Center for 5-Bromo-3-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity materials and need robust analytical strategies to identify and quantify potential impurities. As a critical intermediate in complex syntheses, the purity of this compound directly impacts reaction yield, downstream product quality, and the safety profile of final active pharmaceutical ingredients (APIs).
This document provides in-depth, experience-driven guidance in a direct question-and-answer format, focusing on the practical challenges encountered during analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a typical sample of this compound?
A1: Impurities can originate from several sources: the synthetic route, degradation, or storage. Given the common synthetic pathways for polyhalogenated phenols, the most likely impurities include:
-
Residual Starting Materials & Reagents: Depending on the synthesis, this could include precursors like 3-chloro-5-fluoroaniline or 3-chloro-5-fluoroanisole.[1]
-
Regioisomers: Halogenation of phenols can sometimes lack perfect regioselectivity, leading to the formation of isomers with different substitution patterns on the aromatic ring.[2][3]
-
Over- or Under-halogenated Species: Impurities with an additional halogen atom (e.g., dibromo-species) or lacking one (e.g., chloro-fluorophenol) can arise from poorly controlled reaction conditions.
-
Products of Side Reactions: Diazotization of anilines can lead to azo-compound formation, while demethylation of anisole precursors can be incomplete.[1]
-
Degradation Products: Phenols are susceptible to oxidation, especially when exposed to light, air (oxygen), or high temperatures.[4] This can lead to the formation of colored quinone-type structures or polymeric material.
Table 1: Common Potential Impurities and Their Origins
| Impurity Type | Example Structure/Description | Likely Origin | Recommended Analytical Technique |
| Regioisomer | 3-Bromo-5-chloro-2-fluorophenol | Non-selective halogenation | GC-MS, HPLC-UV, 2D NMR |
| Starting Material | 3-chloro-5-fluoroaniline | Incomplete diazotization/hydrolysis | HPLC-UV, GC-MS |
| Byproduct | Isomeric dichlorofluorophenol | Impure starting materials or side reaction | GC-MS, LC-MS |
| Degradant | Quinone-like species | Oxidation of the phenol ring | LC-MS, UV-Vis Spectroscopy |
| Polymeric Material | High molecular weight species | Phenolic coupling/Oxidation | Size Exclusion Chromatography (SEC), MALDI-TOF MS |
Q2: What is the best initial analytical technique to get a quick assessment of my sample's purity?
A2: For a rapid and reliable assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice. It excels at separating the main component from less volatile impurities and degradants. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water provides excellent resolution for many phenolic compounds.[5] The resulting chromatogram gives a purity value based on area percentage, which is a robust indicator for routine quality control.[6]
Q3: How should I store this compound to minimize degradation?
A3: To maintain its integrity, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[7] This minimizes exposure to light, oxygen, and moisture, which are the primary drivers of phenol degradation.
Section 2: Troubleshooting Guide
This section addresses specific experimental challenges you may encounter.
Issue: I see multiple unexpected peaks in my HPLC/GC chromatogram. How do I begin to identify them?
Q: My initial purity analysis shows the main peak for this compound, but there are several other small peaks. What is my workflow for identifying these unknown signals?
A: A systematic approach is crucial. Do not assume these are all related impurities. The workflow below will help you methodically characterize each unknown peak.
Sources
Stability issues of 5-Bromo-3-chloro-2-fluorophenol under reaction conditions
A Guide to Understanding and Mitigating Stability Issues in Synthetic Applications
Welcome to the Technical Support Center for 5-Bromo-3-chloro-2-fluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and resolve stability challenges, ensuring the integrity and success of your experiments.
This guide is structured to address the specific nuances of this compound, moving beyond generic advice to offer causal explanations and actionable protocols.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and general reactivity of this compound.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is critical to prevent degradation. It is recommended to store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[3][4] Phenols, in general, can be susceptible to oxidation by air, which can be accelerated by light and heat, often leading to discoloration (e.g., turning pink or red).[5]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, like many phenols, this compound can be sensitive to both air and moisture.[3] Oxidation by atmospheric oxygen can lead to the formation of colored impurities.[5][6] Moisture can be problematic in reactions requiring anhydrous conditions, such as those involving organometallic reagents. Always handle the material in an inert atmosphere (e.g., a glovebox) for sensitive applications.[3][4]
Q3: How does the acidity of the phenolic proton affect its reactivity and stability?
A3: The phenolic proton is acidic and will react with bases. This deprotonation to form a phenoxide is often a required step in reactions such as Williamson ether synthesis. However, the resulting phenoxide is also more susceptible to oxidation. The acidity of halophenols is influenced by the inductive and resonance effects of the halogen substituents.[7][8] Generally, halogenated phenols are more acidic than phenol itself. The stability of phenolic compounds can be significantly affected by pH, with some degrading under highly alkaline conditions.[9][10]
Q4: In cross-coupling reactions, which halogen is expected to react first?
A4: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl > C-F.[11] Therefore, the carbon-bromine (C-Br) bond in this compound is significantly more reactive than the carbon-chlorine (C-Cl) bond. This chemoselectivity allows for selective functionalization at the bromine-substituted position under carefully controlled conditions.[11] The carbon-fluorine (C-F) bond is generally unreactive in these reactions.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield or Stalled Reaction in Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The phenolic hydroxyl group can sometimes interfere with the catalyst. Additionally, impurities in the starting material or reagents can poison the palladium catalyst. | Consider protecting the hydroxyl group (e.g., as a methoxymethyl (MOM) or silyl ether) prior to the coupling reaction. Ensure all reagents and solvents are of high purity and adequately degassed. |
| Competitive Dehalogenation | A common side reaction is the reduction of the aryl halide to the corresponding arene (hydrodehalogenation).[12][13] This is more prevalent with more reactive halides like bromides and can be promoted by certain bases or hydride sources in the reaction mixture. | Use rigorously anhydrous and deoxygenated solvents. Screen different bases; sometimes a weaker base can suppress dehalogenation. Optimize the ligand-to-metal ratio, as bulky, electron-rich ligands can favor reductive elimination over dehalogenation pathways.[14] |
| Insufficient Reaction Temperature for C-Cl Coupling (if intended) | If the goal is to couple at the chloro- position after reacting the bromo- position, significantly more forcing conditions are required. | Increase the reaction temperature and consider using a more active catalyst system, often one specifically designed for aryl chloride activation (e.g., featuring bulky, electron-rich phosphine ligands).[11] |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Homocoupling of Starting Material | Dimerization of the starting material can occur, especially at higher temperatures or with certain catalyst systems. | Lower the reaction temperature and optimize the rate of addition of reagents. Ensure a well-defined active catalyst is present before adding the coupling partners. |
| Products from Dehalogenation | As mentioned above, hydrodehalogenation can lead to byproducts where the bromine or even the chlorine atom is replaced by hydrogen.[13] | Refer to the solutions for dehalogenation in the "Low Yield" section. Careful analysis (e.g., by GC-MS or LC-MS) can help identify these byproducts and guide optimization. |
| Oxidative Degradation Products | Under harsh, basic, or aerobic conditions, the phenol ring can be susceptible to oxidation, leading to complex mixtures of colored byproducts.[6][15] | Maintain a strict inert atmosphere throughout the reaction. Use degassed solvents. If the reaction is run at high temperatures for extended periods, check for signs of decomposition (darkening of the reaction mixture). |
Issue 3: Discoloration of Reaction Mixture or Product
| Potential Cause | Explanation | Recommended Solution |
| Phenol Oxidation | Phenols are prone to oxidation, which often results in the formation of highly colored quinone-type structures.[15] This can be exacerbated by the presence of base, air (oxygen), and transition metal catalysts. | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly purified and degassed solvents. If the product is isolated as a phenol, consider storing it under an inert atmosphere and protected from light.[1] |
| Formation of Palladium Black | Decomposition of the palladium catalyst can lead to the formation of palladium black, which will discolor the reaction mixture. | This often indicates an unstable catalytic species. Ensure the supporting ligand is appropriate for the reaction conditions and is used in the correct stoichiometry. Avoid overly high temperatures that can lead to catalyst decomposition. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a starting point for the selective cross-coupling of an arylboronic acid with the C-Br bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1) or toluene)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Diagram 1: Reactivity Hierarchy in Cross-Coupling
Caption: Relative reactivity of carbon-halogen bonds in cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Decomposition
Caption: Decision workflow for troubleshooting decomposition of this compound.
References
- Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. (n.d.). Semantic Scholar.
- Walse, S. S., & Pleus, R. C. (2018). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Proceedings of the National Academy of Sciences, 115(8), 1751–1756. [Link]
- Meizler, A., et al. (2025, October 9). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. ResearchGate.
- Fukuzumi, S., et al. (2007). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 129(51), 15939–15948. [Link]
- Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety.
- Duggirala, N. K., et al. (2014). Mechanism of p-substituted phenol oxidation at a Ti4O7 reactive electrochemical membrane. Environmental Science & Technology, 48(11), 6351–6359. [Link]
- Wang, Y., et al. (2023). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere.
- Dwivedi, A. H., & Pande, U. C. (2025, August 9). Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate.
- Phenol Fact Sheet. (n.d.). UC Berkeley Environmental Health & Safety.
- Photodegradation of Phenol on Halogen-Doping TiO2 Nanoparticles Composites in Seawater. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Phenol Storage. (2012, August 29). Sciencemadness Discussion Board.
- Can you tell the order of acidic strength of para halogen substituted phenols? (2020, June 22). Quora.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]
- Why is the order of acidity in the halophenols of meta, ortho, and para? (2017, September 22). Quora.
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. ossila.com [ossila.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Sciencemadness Discussion Board - Phenol Storage - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Semantic Scholar [semanticscholar.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Yoneda Labs [yonedalabs.com]
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- 15. Mechanism of p-substituted phenol oxidation at a Ti4O7 reactive electrochemical membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Homocoupling of 5-Bromo-3-chloro-2-fluorophenol in Cross-Coupling Reactions
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 5-Bromo-3-chloro-2-fluorophenol in cross-coupling reactions. We will address the common and often frustrating side reaction of homocoupling, providing in-depth troubleshooting advice, preventative protocols, and the mechanistic rationale behind our recommendations. Our goal is to empower you to optimize your reaction conditions, maximize yields of the desired cross-coupled products, and minimize time-consuming purification challenges.
PART 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the homocoupling of this compound.
Q1: What is homocoupling, and why is it a specific problem with this substrate?
A: Homocoupling is an undesired side reaction where two molecules of the same aryl halide (in this case, this compound) react to form a symmetrical biaryl. This consumes your starting material, reduces the yield of the intended product, and introduces a significant impurity that can be difficult to separate.
For this compound, the reaction occurs preferentially at the carbon-bromine bond. The reactivity of halogens in palladium-catalyzed oxidative addition is generally I > Br > OTf > Cl.[1] This inherent reactivity of the C-Br bond makes it the primary site for both the desired cross-coupling and the undesired homocoupling.
Q2: What are the primary mechanistic drivers of aryl halide homocoupling?
A: The formation of the homocoupled dimer is primarily driven by two pathways in palladium catalysis:
-
Reaction involving Pd(II) Species: If Pd(II) species are present (either from using a Pd(II) precatalyst like Pd(OAc)₂ or from the oxidation of the active Pd(0) catalyst by oxygen), they can react with the organometallic coupling partner (in Suzuki reactions) or undergo transmetalation with another aryl group, leading to a diarylpalladium(II) intermediate that reductively eliminates to form the homocoupled product.[2][3][4]
-
Reductive Dimerization: The oxidative addition of your aryl bromide to Pd(0) forms an Ar-Pd(II)-Br intermediate. A subsequent reaction or ligand exchange with another such intermediate can lead to an Ar-Pd(II)-Ar species, which then reductively eliminates the Ar-Ar homodimer and regenerates Pd(0).[2]
In Sonogashira couplings, a different homocoupling pathway, known as Glaser coupling, involves the oxidative dimerization of the terminal alkyne, which is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[5][6][7]
Q3: How does the unprotected phenolic -OH group interfere with the reaction?
A: The acidic proton of the phenol group is a significant complicating factor. It can:
-
React with the Base: The phenol will be deprotonated by the base, consuming at least one equivalent and potentially altering the effective basicity of the reaction medium.
-
Interfere with the Catalyst: The resulting phenoxide can act as a ligand, coordinating to the palladium center and potentially inhibiting catalytic activity.[2]
-
Quench Organometallic Reagents: In reactions like Suzuki or Stille coupling, the acidic proton can quench the organometallic coupling partner.
For these reasons, protecting the phenol group is often a crucial first step for achieving high yields and reproducibility.
Q4: I'm observing significant homocoupling. What is the very first thing I should check?
A: The most common culprit for many types of homocoupling is the presence of oxygen .[3][8][9][10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of organoboron reagents in Suzuki reactions.[3][4] It is also essential for the copper-catalyzed Glaser homocoupling of alkynes in Sonogashira reactions.[6] Your first and most critical troubleshooting step should be to ensure your reaction is performed under a strictly inert atmosphere with rigorously degassed solvents and reagents.
PART 2: Troubleshooting & Optimization Guides
This section provides reaction-specific troubleshooting in a question-and-answer format, followed by optimized, preventative protocols.
Guide 1: Suzuki-Miyaura Coupling
Problem: High levels of 5,5'-dibromo-3,3'-dichloro-2,2'-difluorobiphenyl-4,4'-diol are observed, consuming the starting aryl bromide.
| Troubleshooting Q&A | |
| Question | Answer & Actionable Solution |
| Why is my aryl bromide homocoupling? | This often points to issues with the catalyst lifecycle. The Ar-Pd(II)-X intermediate may be reacting with another molecule of itself instead of the boronic acid. |
| How do I fix this? | 1. Enhance Transmetalation/Reductive Elimination: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[11] These ligands accelerate the desired reductive elimination step, outcompeting the homocoupling pathway. 2. Choose the Right Palladium Source: Start with a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3) to ensure clean generation of the active catalyst and avoid Pd(II)-mediated side reactions.[11] 3. Optimize the Base: The choice of base is critical. A base that is too strong or too weak can hinder the reaction. K₃PO₄ or Cs₂CO₃ are often robust choices. Ensure the base is finely powdered for better reactivity.[12] |
| I'm also seeing homocoupling of my boronic acid. What causes that? | This is almost always caused by oxygen promoting the oxidation of Pd(0) to Pd(II), which then catalyzes the boronic acid dimerization.[3][9][10] |
| How do I prevent it? | 1. Rigorous Degassing: Use a robust degassing method like three freeze-pump-thaw cycles or subsurface sparging with argon for at least 30 minutes.[3][8] 2. Pre-heat Components: Pre-heating the solvent, base, and catalyst before adding the boronic acid can help scavenge residual oxygen.[10] 3. Add a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its Pd(0) state.[9] |
-
Pre-Reaction Setup: Oven-dry all glassware and allow it to cool under vacuum. Finely grind the base (e.g., K₃PO₄) in a mortar and pestle inside a glovebox or a nitrogen-filled bag.
-
Vessel Assembly: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, preferably protected), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction Execution: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated. Purify the crude product by column chromatography.
Guide 2: Sonogashira Coupling
Problem: Significant formation of the 1,4-disubstituted-1,3-diyne byproduct (Glaser coupling) is observed, consuming the terminal alkyne.
| Troubleshooting Q&A | |
| Question | Answer & Actionable Solution |
| Why is my alkyne dimerizing? | This is the classic Glaser homocoupling reaction, which is efficiently catalyzed by the copper(I) salt in the presence of oxygen.[5][6] |
| How can I eliminate this side reaction? | 1. Implement Copper-Free Conditions: The most effective method is to run the reaction without any copper co-catalyst.[6] This may require a more active palladium catalyst/ligand system or slightly higher temperatures but directly removes the primary cause of Glaser coupling. 2. Ensure a Strictly Inert Atmosphere: If using copper is unavoidable, rigorous deoxygenation of all reagents and solvents is absolutely critical to suppress oxidative dimerization.[6][7] 3. Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, which kinetically disfavors the bimolecular homocoupling reaction.[6][13] 4. Optimize the Base/Solvent System: Amines like triethylamine or diisopropylamine often serve as both the base and solvent. Ensure they are anhydrous and freshly distilled. |
-
Reagent Preparation: Ensure all solvents (e.g., Toluene or DMF) are anhydrous and thoroughly degassed by sparging with argon for at least 30 minutes.
-
Vessel Assembly: To an oven-dried Schlenk flask, add the protected this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.
-
Inert Atmosphere: Seal the flask and perform three evacuate/backfill cycles with argon.
-
Reagent Addition: Add the degassed solvent, followed by the base (e.g., diisopropylamine, 3.0 equiv).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C). Add the terminal alkyne (1.2 equiv) dropwise or via syringe pump over a period of 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify by column chromatography.
PART 3: Protecting Group Strategies for the Phenolic Hydroxyl
Given the reactivity of the phenolic proton, its protection is highly recommended for achieving clean and reproducible cross-coupling results. The ideal protecting group should be easy to install, stable to the coupling conditions (particularly the base), and straightforward to remove.
| Protecting Group Comparison | |||
| Protecting Group | Installation Conditions | Stability | Cleavage Conditions |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF | Stable to most bases, mild aqueous acid. Unstable to fluoride sources. | TBAF in THF; or mild acid (e.g., HCl in MeOH). |
| MOM (Methoxymethyl ether) | MOM-Cl, DIPEA, DCM | Stable to strong bases, nucleophiles. Unstable to strong acids. | Strong acid (e.g., HCl, TFA). |
| Bn (Benzyl ether) | BnBr, K₂CO₃, Acetone | Very robust. Stable to acids, bases, and many redox reagents. | Hydrogenolysis (H₂, Pd/C).[14] |
Protocol: TBDMS Protection of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and imidazole (1.5 equiv).
-
Solvent: Dissolve the solids in anhydrous DMF under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of TBDMS-Cl (1.1 equiv) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be used directly or purified by column chromatography.
PART 4: Visual Guides & Workflows
Visual aids are essential for understanding complex reaction pathways and ensuring proper experimental execution.
Caption: Catalytic cycles comparing desired cross-coupling with undesired homocoupling.
Caption: A logical workflow for troubleshooting excessive homocoupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
Reaction monitoring techniques for 5-Bromo-3-chloro-2-fluorophenol synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-3-chloro-2-fluorophenol (CAS: 1305322-97-7).[1][2][3] This resource is designed for chemistry professionals engaged in the synthesis of complex halogenated aromatics. Accurate real-time or near-real-time monitoring is not merely a quality control step; it is a critical component of process optimization, yield maximization, and safety. In multi-step syntheses involving halogenation of phenolic compounds, the potential for regioisomer formation and over-halogenation necessitates robust analytical oversight.
This guide provides practical, field-tested advice in a question-and-answer format to address common challenges and streamline your analytical workflow.
Part 1: Frequently Asked Questions (FAQs) on Core Monitoring Techniques
This section addresses foundational questions regarding the selection and application of primary analytical techniques for monitoring the synthesis of this compound.
Q1: What are the primary methods for monitoring the progress of this synthesis?
A1: The three most effective and commonly used techniques are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The choice depends on the specific need:
-
TLC is ideal for rapid, qualitative checks of reaction progress at the bench.
-
GC-MS is excellent for identifying and quantifying volatile components, including starting materials, the final product, and volatile impurities.[4][5]
-
HPLC is the preferred method for accurate quantitative analysis and purity assessment, especially if intermediates or byproducts are not sufficiently volatile or are thermally labile.[6][7]
Q2: How do I choose between GC-MS and HPLC for quantitative analysis?
A2: The decision hinges on the physicochemical properties of your analytes and the specific goals of your analysis. Phenols are generally amenable to GC without derivatization.[4][8] However, issues like peak tailing at low concentrations can occur.[9] Reversed-phase HPLC is often more robust for routine purity checks of the final product.
Decision Workflow: Selecting the Right Analytical Technique
Caption: Workflow for selecting an appropriate monitoring technique.
Q3: My starting material is a fluorophenol. What are some common impurities I should be looking for?
A3: During the sequential or concurrent chlorination and bromination of a fluorophenol, the primary impurities will be regioisomers. Depending on the directing effects of the hydroxyl, fluoro, chloro, and bromo groups, you may see isomers with different substitution patterns. It is also critical to monitor for:
-
Unreacted starting material: e.g., 2-fluorophenol, 3-chloro-2-fluorophenol, or 5-bromo-2-fluorophenol.
-
Over-halogenated species: Products containing additional bromine or chlorine atoms.
-
Hydrolysis or etherification byproducts: Depending on the reaction conditions (base, solvent, temperature).
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for reaction monitoring?
A4: Yes, though it's less common for real-time monitoring in a typical synthesis lab compared to chromatographic methods. ¹H and ¹⁹F NMR are powerful tools. Taking a small, quenched aliquot from the reaction mixture allows you to see the disappearance of starting material signals and the appearance of product signals. ¹⁹F NMR is particularly useful as the chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it easy to distinguish between the starting material and the product. In-line NMR monitoring, often called flow NMR, is an advanced technique used in process development for real-time analysis without sampling.[10]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Thin-Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking | 1. Sample is too concentrated. 2. Compound is highly polar/acidic and interacting strongly with the silica gel. 3. Mobile phase is not polar enough. | 1. Dilute the sample before spotting. 2. Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the ionization of the acidic phenol. 3. Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate system). |
| Starting material and product spots are not separating (Rf values are too close) | 1. The mobile phase polarity is incorrect. 2. The selectivity of the solvent system is poor for your compounds. | 1. Systematically vary the mobile phase polarity. Run several TLCs with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). 2. Try a different solvent system. For example, substitute ethyl acetate with diethyl ether or add a small amount of dichloromethane to modulate selectivity. |
| No spots are visible under the UV lamp (254 nm) | 1. The compounds are not UV-active. 2. The concentration of the spotted material is too low. | 1. This is highly unlikely for aromatic phenols.[11] However, always use a chemical stain for confirmation. 2. Spot a more concentrated sample or spot multiple times in the same location (allowing the solvent to dry between applications). |
| How do I visualize the spots if UV is inconclusive? | The compound requires a chemical stain for visualization. | Use a stain that is effective for phenols. A potassium permanganate (KMnO₄) dip is a good general oxidizing stain.[12] A ferric chloride (FeCl₃) stain is more specific and will often produce a distinct color (e.g., blue, green, or purple) with phenols.[12][13] |
Troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, tailing peaks for the phenol | 1. Active sites on the GC liner, column, or injection port are interacting with the acidic phenol proton.[9] 2. Column temperature is too low. | 1. Use a deactivated liner and a column designed for analyzing polar compounds (e.g., a "WAX" or "5-SilMS" type column).[14] 2. Increase the oven temperature or the ramp rate. 3. (Optional) Derivatize the sample with an agent like acetic anhydride to convert the phenol to a less polar acetate ester, which often chromatographs better.[15] |
| Poor separation of isomers | 1. The GC column does not have sufficient selectivity for the isomers. 2. The temperature program is not optimized. | 1. Use a longer column (e.g., 30m or 60m) for higher resolution. 2. Use a slower temperature ramp (e.g., 5 °C/min instead of 10 °C/min) to improve separation. |
| Mass spectrum is ambiguous or doesn't match the expected product. | 1. Co-elution of an impurity. 2. Incorrect product has been formed. 3. In-source fragmentation is obscuring the molecular ion. | 1. Check the peak purity using the MS data system software. Improve the chromatography (see above). 2. Analyze the fragmentation pattern. Look for the characteristic isotopic pattern of one bromine and one chlorine atom. Compare the spectrum to a known standard or a spectral library. 3. If possible, use a softer ionization technique if available, though standard Electron Ionization (EI) should be sufficient. |
Troubleshooting High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak fronting or tailing | 1. Column overload. 2. Mismatched solvent strength between the sample diluent and the mobile phase. 3. Secondary interactions with the stationary phase. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[7] 3. Add a small amount of acid (0.1% trifluoroacetic acid or formic acid) to the mobile phase to keep the phenol in its protonated state. |
| Poor resolution between the product and an impurity | 1. Mobile phase composition is not optimal. 2. The stationary phase is not suitable. | 1. Adjust the mobile phase composition. If using acetonitrile/water, try methanol/water, as this can change the selectivity. 2. Perform a gradient elution to determine the optimal isocratic conditions.[7] 3. Consider a different column. While C18 is a good starting point, a phenyl-hexyl or a fluorinated phase column can offer different selectivity for halogenated aromatic compounds.[6] |
| Retention times are drifting | 1. The column has not been properly equilibrated. 2. The mobile phase composition is changing (e.g., evaporation of the organic component). 3. Column temperature is fluctuating. | 1. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection. 2. Keep mobile phase bottles capped. Prepare fresh mobile phase daily. 3. Use a column thermostat to maintain a constant temperature (e.g., 30 °C). |
Part 3: Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Use a standard silica gel 60 F₂₅₄ plate. Draw a light pencil line for the origin, about 1 cm from the bottom.
-
Sample Preparation: During the reaction, withdraw a small aliquot (~5-10 µL) using a glass capillary. Quench it in a vial containing ~0.5 mL of ethyl acetate and a small amount of water. Vortex briefly.
-
Spotting: Use a clean capillary to spot the organic layer from the quenched sample onto the TLC plate origin. Also spot the starting material and co-spot (starting material and reaction mixture in the same lane) for reference.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (start with 4:1 Hexane:Ethyl Acetate).[8] Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp at 254 nm and circle any visible spots.[11] Aromatic compounds should be visible.
-
Dip the plate in a potassium permanganate (KMnO₄) or ferric chloride (FeCl₃) staining solution, then gently heat with a heat gun until spots appear.[12][13]
-
-
Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot. The reaction is complete when the starting material spot is no longer visible.
General Workflow for Reaction Sampling and Analysis
Caption: Standard workflow from reaction sampling to decision-making.
Protocol 2: Purity Assessment by RP-HPLC
This protocol provides a starting point for method development.
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program: Start with a 50:50 (A:B) mixture, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the crude product and dissolve in 10 mL of a 1:1 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter before injection.
Optimization: Based on the initial chromatogram, adjust the gradient slope or switch to an isocratic method to achieve optimal separation between the main product peak and any impurities.[7]
References
- Aktas, A. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Sithole, B. B., et al. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists. [Link]
- OSTI.GOV. (1986).
- ResearchGate. (2009). Separation of some halogenated phenols by GC-MS | Request PDF. [Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Reusch, W. (n.d.). Stains for Developing TLC Plates. Michigan State University, Department of Chemistry. [Link]
- LibreTexts Chemistry. (2022). 2.
- PubMed. (n.d.). TLC fractionation and visualization of selected phenolic compounds applied as drugs. [Link]
- de la Hoz, A., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. [Link]
- Journal of the Chemical Society of Pakistan. (2006).
- PubChem. (n.d.). This compound. [Link]
- U.S. Environmental Protection Agency. (2000).
- Mazeas, L., et al. (2010). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry. International Journal of Environmental Analytical Chemistry. [Link]
- ResearchGate. (2012). MS techniques for analyzing phenols, their metabolites and transformation products of environmental interest | Request PDF. [Link]
Sources
- 1. This compound | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stains for Developing TLC Plates [faculty.washington.edu]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. library.dphen1.com [library.dphen1.com]
Technical Support Center: A Guide to Scaling Reactions with 5-Bromo-3-chloro-2-fluorophenol
Welcome to the technical support center for 5-Bromo-3-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to effectively scale up reactions involving this versatile, polyhalogenated intermediate. Here, we address common challenges and frequently asked questions to ensure your success in utilizing this compound to its full potential in complex organic synthesis.
Introduction to this compound
This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms and a phenolic hydroxyl group, offers multiple, chemoselective handles for molecular elaboration. The differential reactivity of the bromine, chlorine, and fluorine substituents allows for sequential, site-selective modifications, making it an invaluable precursor for the synthesis of complex pharmaceutical intermediates and other high-value chemical entities.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 1305322-97-7[1] |
| Molecular Formula | C₆H₃BrClFO[1] |
| Molecular Weight | 225.44 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, and DMF |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of skin or eye contact, rinse immediately and thoroughly with water. For detailed information, always consult the Safety Data Sheet (SDS) provided by your supplier.
Q2: I am planning a Suzuki-Miyaura coupling reaction. Which halogen is most likely to react first?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl >> F. Therefore, the carbon-bromine bond is the most likely site of oxidative addition with the palladium catalyst, allowing for selective functionalization at this position. The carbon-chlorine bond can be targeted for a subsequent coupling under more forcing reaction conditions.
Q3: What are the common side reactions to watch out for when using this intermediate in cross-coupling reactions?
A3: A common side reaction, particularly with electron-deficient or heteroaromatic halides, is hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This can be minimized by careful selection of the catalyst, ligand, and base, as well as by ensuring an inert atmosphere to prevent the formation of palladium-hydride species. Another potential side reaction is homocoupling of the boronic acid reagent.
Q4: Can I perform a Buchwald-Hartwig amination on this substrate?
A4: Yes, the Buchwald-Hartwig amination is a viable transformation for this substrate, again with the bromine atom being the more reactive site. The choice of ligand is critical for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands are often effective for coupling with a wide range of amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion in Suzuki-Miyaura coupling | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Steric hindrance. | 1. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure an inert atmosphere to prevent catalyst deactivation. 2. The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective. The addition of a small amount of water can sometimes facilitate this step, but anhydrous conditions are generally preferred to avoid decomposition of the boronic acid. 3. For sterically demanding couplings, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often essential. |
| Significant dehalogenation byproduct observed | 1. Formation of palladium-hydride species. 2. Slow transmetalation. | 1. Ensure rigorous exclusion of oxygen and moisture. Use high-purity, degassed solvents and reagents. 2. Use highly active and stable boronic acids or esters to promote a faster forward reaction, outcompeting the dehalogenation pathway. |
| Poor yield in Buchwald-Hartwig amination | 1. Inappropriate ligand for the specific amine. 2. Base incompatibility with other functional groups. | 1. Screen a panel of ligands. For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective. For secondary or less nucleophilic amines, more specialized, sterically demanding ligands may be required. 2. While strong bases like NaOt-Bu often give the highest reaction rates, they can be incompatible with sensitive functional groups. Milder bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance. |
| Difficulty in purifying the final product | 1. Presence of closely eluting isomers or byproducts. 2. Residual palladium catalyst. | 1. Utilize a high-performance stationary phase for column chromatography. For halogenated compounds, a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 phase in HPLC analysis and purification. 2. After the reaction workup, consider a wash with an aqueous solution of a sulfur-containing reagent like sodium bisulfite or a commercially available palladium scavenger. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position
This protocol provides a general procedure for a small-scale reaction that can be optimized and scaled up.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction Monitoring by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[2]
-
Mobile Phase: Acetonitrile:Water (gradient elution may be necessary depending on the product polarity)
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C[2]
-
Detector: UV at 254 nm[2]
Sample Preparation:
Carefully quench a small aliquot of the reaction mixture and dilute it with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[2]
Scale-Up Considerations
Scaling up reactions requires careful planning to ensure safety and reproducibility.
Key Considerations:
-
Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the reaction rate and temperature.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and consistent heat transfer. The type of agitator and stirring speed may need to be adjusted for larger reaction vessels.
-
Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and impurity formation. A controlled addition rate is often necessary for exothermic or fast reactions.
-
Safety Review: Before any scale-up, a thorough process safety review should be conducted to identify potential hazards and establish mitigation strategies.
Visualizing the Workflow
General Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship of Key Reaction Components
Caption: Key components and their roles in the Suzuki-Miyaura coupling reaction.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of 5-Bromo-3-chloro-2-fluorophenol Derivatives
Introduction
Halogenated phenols are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Their utility stems from the specific reactivity imparted by the halogen substituents, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation. Among these, multi-halogenated phenols present unique opportunities for selective, stepwise functionalization.
This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-fluorophenol, a triply halogenated aromatic intermediate. We will explore its synthesis, detailed characterization, and critically, the differential reactivity of its bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. By comparing its performance with other di-halogenated phenols, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically incorporate this versatile building block into their synthetic campaigns.
Physicochemical and Spectroscopic Characterization
This compound is a solid at room temperature with a molecular weight of 225.44 g/mol .[1][2] Its structure presents a unique arrangement of three different halogen atoms on a phenol ring, which dictates its physical properties and spectroscopic signature.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClFO | [1] |
| Molecular Weight | 225.44 g/mol | [1][3] |
| CAS Number | 1305322-97-7 | [1][4] |
| Boiling Point | 240.8 ± 35.0 °C at 760 mmHg | [2] |
| Topological Polar Surface Area | 20.23 Ų | [3] |
| LogP | 2.9472 | [3] |
Spectroscopic Profile (Predicted)
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on established principles and data from analogous structures.[5][6]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm). These signals will correspond to the two protons on the aromatic ring. Due to coupling with the adjacent fluorine atom and other protons, these signals will likely appear as complex multiplets or doublets of doublets. The phenolic proton (-OH) will present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display six unique signals for the six aromatic carbons. The carbon atoms directly bonded to the halogens will exhibit characteristic chemical shifts and coupling patterns. Notably, the carbon attached to the fluorine atom (C-F bond) will show a large one-bond coupling constant (¹JC-F), a key diagnostic feature.[7] The presence of quaternary carbons (those bonded to substituents other than hydrogen) often results in signals of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[8]
-
FT-IR (Infrared Spectroscopy): The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. C-H stretching vibrations for the aromatic ring will appear around 3000-3100 cm⁻¹. The C-O stretching of the phenol will be observed in the 1200-1300 cm⁻¹ region. The carbon-halogen stretching vibrations (C-F, C-Cl, C-Br) will be found in the fingerprint region, typically with C-F stretches appearing at higher wavenumbers (1000-1400 cm⁻¹) than C-Cl (600-800 cm⁻¹) and C-Br (500-600 cm⁻¹) stretches.[9]
-
Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic isotopic pattern. The M⁺ peak will be accompanied by an M+2 peak of significant intensity (due to ⁸¹Br and ³⁷Cl), an M+4 peak, and a smaller M+6 peak, providing definitive confirmation of the presence of one bromine and one chlorine atom.
Synthesis Workflow
The synthesis of multi-halogenated phenols often involves a multi-step sequence. A plausible and efficient route to this compound can be conceptualized starting from a commercially available aniline derivative. The following workflow outlines a general, logical approach.
Caption: Proposed synthesis of this compound.
This process leverages the well-established Sandmeyer-type reaction, where an aniline is converted to a diazonium salt and subsequently hydrolyzed to the corresponding phenol.[10] The choice of starting material is critical; in this case, 3-Bromo-5-chloro-2-fluoroaniline would be the ideal precursor. The reaction conditions, particularly temperature control during diazotization, are crucial for minimizing side reactions and maximizing yield.
Comparative Reactivity: A Tale of Two Halogens
The primary synthetic value of this compound lies in the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-F bond is generally inert under these conditions, allowing it to be carried through synthetic sequences unchanged.
The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle typically follows the order: C-I > C-Br > C-Cl >> C-F.[11] This predictable hierarchy is rooted in the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond will react preferentially under milder conditions compared to the stronger, less reactive C-Cl bond. This allows for the selective functionalization of the bromine position while leaving the chlorine atom available for a subsequent, more forcing cross-coupling reaction.
Caption: Stepwise functionalization workflow.
Experimental Protocols
The following protocols are generalized procedures. For any specific substrate, optimization of catalyst, ligand, base, solvent, and temperature is highly recommended.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Objective: To synthesize a 5-aryl-3-chloro-2-fluorophenol derivative.
-
Causality: This protocol uses standard, mild conditions that are highly selective for the more reactive C-Br bond over the C-Cl bond.
-
Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the palladium(0) catalyst.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen which can also deactivate the catalyst.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination at the C-Cl Position
-
Objective: To synthesize a 3-amino-5-aryl-2-fluorophenol derivative (starting from the product of Protocol 1).
-
Causality: The less reactive C-Cl bond requires a more active catalyst system. The combination of a palladium precursor and a bulky, electron-rich phosphine ligand generates a more reactive catalytic species capable of activating the C-Cl bond. Sodium tert-butoxide is a strong base often required for this transformation.
-
Methodology:
-
In a glovebox or under an inert atmosphere, add the 5-aryl-3-chloro-2-fluorophenol (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-5 mol%), and sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv) to a dry reaction vessel.
-
Remove the vessel from the glovebox, add the desired amine (1.1-1.5 equiv) followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 100-120 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the product by flash column chromatography.
-
Comparison with Alternative Halogenated Phenols
The choice of starting material is a strategic decision in synthesis design. Comparing this compound with simpler analogues highlights its unique advantages.
| Compound | Structure | Molecular Weight | Key Features & Synthetic Utility |
| This compound | Br, Cl, F substituted phenol | 225.44 g/mol | Three distinct halogen handles. Allows for highly selective, sequential cross-coupling reactions. The fluorine atom can be used to modulate electronic properties and metabolic stability of the final product. [1] |
| 5-Bromo-2-chlorophenol | Br, Cl substituted phenol | 207.45 g/mol | Two distinct halogen handles. Also allows for selective C-Br vs. C-Cl chemistry. Lacks the fluorine atom, which may be desirable or undesirable depending on the target molecule's required properties. [12] |
| 2-Bromo-5-fluorophenol | Br, F substituted phenol | 191.00 g/mol | One reactive halogen handle. The C-Br bond is the primary site for cross-coupling. The C-F bond is largely unreactive, serving mainly to modify the electronic nature of the ring. Simpler reactivity profile. [13] |
The primary advantage of this compound is the unparalleled level of control it offers. It provides two distinct and orthogonally reactive sites (C-Br and C-Cl) for cross-coupling, plus a third halogen (C-F) that acts as a stable electronic modifier. This makes it an exceptionally powerful building block for constructing complex, highly substituted aromatic structures.
Conclusion
This compound is a highly valuable intermediate for advanced organic synthesis. Its key strength lies in the predictable and differential reactivity of its bromine and chlorine substituents, enabling selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide has provided a framework for its characterization, synthesis, and strategic use. By understanding the principles governing the reactivity of its C-Br and C-Cl bonds and employing the appropriate catalytic systems, researchers can unlock the full potential of this versatile building block to accelerate the discovery and development of novel chemical entities.
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A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in 5-Bromo-3-chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Selective Functionalization
In the intricate landscape of medicinal chemistry and materials science, the ability to selectively modify a molecule at a specific position is paramount. Polyhalogenated aromatic compounds, such as 5-Bromo-3-chloro-2-fluorophenol, serve as versatile scaffolds, offering multiple reaction sites. The key to unlocking their synthetic potential lies in understanding and exploiting the differential reactivity of these sites. This guide provides an in-depth comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound, supported by fundamental principles and experimental considerations, to empower researchers in designing highly selective and efficient synthetic strategies.
Pillar 1: Fundamental Principles of Carbon-Halogen Bond Reactivity
The reactivity of a carbon-halogen (C-X) bond in an aryl halide is primarily dictated by two key factors: the bond dissociation energy (BDE) and the nature of the reaction mechanism.
Bond Dissociation Energy (BDE): The Decisive Factor in Metal-Catalyzed Reactions
The C-Br bond is inherently weaker and longer than the C-Cl bond. This is a direct consequence of the larger atomic radius of bromine and the less effective orbital overlap with carbon compared to chlorine.[1][2] This fundamental difference in bond strength is the principal determinant of reactivity in a vast array of transformations, most notably in transition metal-catalyzed cross-coupling reactions.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl (Aryl) | ~400 |
| C-Br (Aryl) | ~335 |
Data compiled from various sources.[1][3][4]
In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the rate-determining step is frequently the oxidative addition of the aryl halide to the metal center (e.g., Palladium(0)).[5][6] This step involves the cleavage of the C-X bond. Consequently, the weaker C-Br bond undergoes oxidative addition more readily and under milder conditions than the more robust C-Cl bond.[5][7][8] The general reactivity trend for aryl halides in these reactions is overwhelmingly: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[5][9]
Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity
In contrast, the reactivity order can be inverted in nucleophilic aromatic substitution (SNAr) reactions. For this mechanism to be operative, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the halogen.[10][11][12] In such cases, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[13][14] The halogen's electronegativity plays a crucial role here; a more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the nucleophilic attack. The C-X bond is broken in a subsequent, typically faster, step. This leads to a reactivity trend of: Ar-F > Ar-Cl > Ar-Br > Ar-I.[12][13]
Pillar 2: Analyzing Reactivity in this compound
The reactivity of the C-Br and C-Cl bonds in this compound is modulated by the electronic and steric effects of the other substituents on the ring: the hydroxyl (-OH), fluoro (-F), and the halogens themselves.
Substituent Effects:
-
Hydroxyl (-OH) group: A strong electron-donating group through resonance and electron-withdrawing through induction. Its potent activating nature generally increases the electron density of the ring, making it more amenable to electrophilic attack but potentially less reactive towards nucleophilic attack. In the context of cross-coupling, it can also act as a directing group or participate in protonolysis.
-
Fluoro (-F) group: The most electronegative element, it exerts a strong electron-withdrawing inductive effect. This effect can make the ring more electron-deficient.
-
Bromo (-Br) and Chloro (-Cl) groups: Both are electron-withdrawing via induction and weakly electron-donating through resonance.
Predicted Reactivity:
For the majority of synthetically useful transformations, particularly palladium-catalyzed cross-coupling reactions , the C-Br bond at the C5 position is predicted to be significantly more reactive than the C-Cl bond at the C3 position. This is a direct consequence of its lower bond dissociation energy.[1][2] The electronic environment of this compound does not present strong enough electron-withdrawing features ortho or para to the chlorine to favor an SNAr pathway, making metal-catalyzed reactions the more probable route for selective functionalization.
Therefore, in a competitive reaction scenario, a palladium catalyst will preferentially undergo oxidative addition into the C-Br bond over the C-Cl bond. This allows for the selective functionalization at the C5 position while leaving the C3 position intact for subsequent transformations.
Pillar 3: Experimental Protocols for Selective Functionalization
The predicted differential reactivity can be exploited in various synthetic operations. Below are representative protocols for the selective functionalization of the C-Br bond in this compound.
Experiment 1: Selective Suzuki-Miyaura Coupling
Objective: To selectively form a C-C bond at the C5 position, demonstrating the higher reactivity of the C-Br bond.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst and ligand. For high selectivity, a standard catalyst system like Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%) is recommended. The use of highly active catalysts designed for C-Cl activation should be avoided in this step to ensure selectivity.[5]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Expected Outcome: The major product will be the 5-aryl-3-chloro-2-fluorophenol, with minimal or no formation of the 3-aryl-5-bromo-2-fluorophenol or the diarylated product.
Experiment 2: Selective Buchwald-Hartwig Amination
Objective: To selectively form a C-N bond at the C5 position.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.).
-
Catalyst Addition: Add a suitable palladium precatalyst and ligand. A common choice would be Pd₂(dba)₃ (1-2 mol%) with a ligand like BINAP or a more advanced biarylphosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%).[15][16]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture (typically 80-110 °C) and monitor for consumption of the starting material.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. Purification is achieved via column chromatography.
Expected Outcome: The primary product will be the N-substituted-5-amino-3-chloro-2-fluorophenol. The C-Cl bond should remain largely unreacted under these conditions.
Visualization of Concepts
Diagram 1: Reactivity Hierarchy in Cross-Coupling
Caption: C-Br vs. C-Cl bond reactivity in cross-coupling reactions.
Diagram 2: Workflow for Selective Suzuki Coupling
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Conclusion
The differential reactivity of the C-Br and C-Cl bonds in this compound is a clear and exploitable phenomenon. For the vast majority of modern synthetic reactions, particularly transition metal-catalyzed cross-couplings, the C-Br bond is the more labile and reactive site due to its lower bond dissociation energy.[1][2] This predictable chemoselectivity allows for a modular approach to synthesis, enabling the initial functionalization at the C5 position, followed by subsequent reactions at the C3 position if desired. By carefully selecting catalysts and reaction conditions, researchers can precisely control the synthetic outcome, paving the way for the efficient construction of complex and valuable molecules for pharmaceutical and materials science applications.
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- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Acidity comparison of 5-Bromo-3-chloro-2-fluorophenol with other halophenols
A Comparative Guide to the Acidity of 5-Bromo-3-chloro-2-fluorophenol and Other Halogenated Phenols
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the acidity of this compound in comparison to other halogenated phenols. We will explore the intricate interplay of electronic effects that govern the acidity of these compounds and present the experimental frameworks used for the empirical determination of their acid dissociation constants (pKa).
Introduction: The Delicate Balance of Acidity in Halophenols
The acidity of a phenol, quantified by its pKa value, is a fundamental physicochemical property that dictates its behavior in chemical reactions and biological systems. A lower pKa value signifies a stronger acid.[1] The introduction of halogen substituents onto the phenolic ring dramatically alters its acidity. This is primarily due to the dual nature of halogens: they exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1] The net impact on the acidity depends on the specific halogen, its position on the ring, and the presence of other substituents.
The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation.[2] Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity of the parent phenol.[3] Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity.
Electronic Effects of Halogen Substituents
Halogens influence the stability of the phenoxide ion through two primary electronic mechanisms:
-
Inductive Effect (-I): As highly electronegative atoms, halogens pull electron density away from the aromatic ring through the sigma bonds.[4] This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.[5] The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I. This effect is generally dominant in influencing the acidity of halophenols.[6]
-
Resonance Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the π-system of the benzene ring.[6] This effect donates electron density to the ring, which can destabilize the phenoxide ion and thus decrease acidity. The +R effect is most pronounced when the halogen is at the ortho or para position, as it allows for direct delocalization of the lone pair to the carbon bearing the hydroxyl group in the phenoxide ion. The efficiency of this overlap is greatest for fluorine (2p-2p overlap) and decreases down the group (3p-2p for Cl, 4p-2p for Br, etc.).[6]
The interplay of these opposing effects determines the overall acidity of a given halophenol. For instance, in 4-fluorophenol, the strong +R effect of fluorine partially counteracts its very strong -I effect, making it less acidic than 4-chlorophenol, where the -I effect is more dominant over the weaker +R effect.[6][7]
Caption: Interplay of inductive and resonance effects on phenol acidity.
Comparative Acidity of Halophenols: A Quantitative Look
The following table summarizes the experimental pKa values for a selection of mono-, di-, and tri-substituted halophenols, providing a basis for our analysis of this compound.
| Compound | Substituent Positions | pKa |
| Phenol | - | 9.95[8] |
| Monosubstituted Phenols | ||
| 2-Fluorophenol | ortho | 8.7[1] |
| 3-Fluorophenol | meta | 9.3[1] |
| 4-Fluorophenol | para | 9.9[1] |
| 2-Chlorophenol | ortho | 8.52[1] |
| 3-Chlorophenol | meta | 9.12[1] |
| 4-Chlorophenol | para | 9.41[1] |
| 2-Bromophenol | ortho | 8.42[1] |
| 3-Bromophenol | meta | 9.11[1] |
| 4-Bromophenol | para | 9.34[1] |
| Disubstituted Phenols | ||
| 2,4-Dichlorophenol | ortho, para | 7.85 |
| 2,6-Dichlorophenol | ortho, ortho | 6.78 |
| 3,5-Dichlorophenol | meta, meta | 8.18 |
| Trisubstituted Phenols | ||
| 2,4,6-Trichlorophenol | ortho, para, ortho | 6.42 |
| 2,4,5-Trichlorophenol | ortho, para, meta | 7.33 |
Acidity Prediction for this compound
-
2-Fluoro: The fluorine at the ortho position will exert a very strong -I effect due to its proximity to the hydroxyl group, significantly increasing acidity. Its +R effect will be present but less influential than the inductive pull.
-
3-Chloro: The chlorine at the meta position will exert a strong -I effect, further stabilizing the phenoxide ion and increasing acidity. From the meta position, there is no significant +R effect to counteract this.[5]
-
5-Bromo: The bromine at the other meta position (relative to the hydroxyl group) also contributes a strong -I effect, adding to the stabilization of the conjugate base.
Given that all three halogens are powerful electron-withdrawing groups, and their positions allow for a cumulative and potent inductive stabilization of the phenoxide ion, it is highly probable that This compound is a significantly stronger acid than any of the monosubstituted halophenols and likely more acidic than most disubstituted and trisubstituted chlorophenols. Its pKa is expected to be well below 7.0. The combined electron-withdrawing power of three different halogens, particularly with one in the ortho position, will lead to substantial charge delocalization in the phenoxide anion.
Experimental Determination of pKa
To empirically validate the predicted acidity, one can employ several robust analytical techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[9][10]
Protocol for pKa Determination via Potentiometric Titration
This method involves titrating a solution of the halophenol with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[11]
Materials and Equipment:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (deionized or distilled)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
Thermostated reaction vessel
Step-by-Step Procedure:
-
Solution Preparation:
-
Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM).[12]
-
Dissolve the sample in a suitable solvent. Given the potential for low aqueous solubility, a co-solvent like ethanol or acetonitrile may be necessary.
-
Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12]
-
Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration.[12]
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the phenol solution into the thermostated vessel.
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL) from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the phenol.[12]
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for pKa Determination via UV-Vis Spectrophotometry
This method leverages the fact that the phenol and its conjugate base (phenoxide) have different UV-Vis absorption spectra.[13] By measuring the absorbance of solutions at various pH values, the ratio of the two species can be determined, and the pKa calculated using the Henderson-Hasselbalch equation.[13]
Materials and Equipment:
-
This compound
-
A series of buffer solutions with known pH values spanning the expected pKa
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the phenol.
-
Prepare a series of solutions with the same total phenol concentration but in different pH buffers.
-
Prepare two reference solutions: one at a very low pH (e.g., pH 2) where the compound is fully protonated (phenol form), and one at a very high pH (e.g., pH 12) where it is fully deprotonated (phenoxide form).
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum for each of the prepared solutions, including the two reference solutions.
-
Identify the wavelength of maximum absorbance difference (λ_max) between the acidic and basic forms.
-
-
Data Analysis:
-
Measure the absorbance of each buffered solution at this λ_max.
-
Use the following equation, derived from the Henderson-Hasselbalch equation, to calculate the pKa: pKa = pH + log[(A_b - A) / (A - A_a)] where:
-
A is the absorbance of the sample at a given pH.
-
A_a is the absorbance of the fully acidic form.
-
A_b is the absorbance of the fully basic form.
-
-
A plot of pH versus log[(A_b - A) / (A - A_a)] will yield a straight line with the pKa as the y-intercept.[13]
-
Conclusion
The acidity of this compound is predicted to be exceptionally high for a halophenol due to the cumulative electron-withdrawing inductive effects of the three halogen substituents. Its precise pKa value can be reliably determined using standard laboratory techniques such as potentiometric titration or UV-Vis spectrophotometry. Understanding the acidity of such polysubstituted phenols is crucial for predicting their reactivity, designing synthetic pathways, and comprehending their potential roles in medicinal chemistry and materials science.
References
- Acidity order of 4-halophenols - Chemistry Stack Exchange. (2018).
- Aktaş, A. H., et al. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.
- Liptak, M. D., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5444.
- Why is o-halophenol more acidic than m-halophenol? - Chemistry Stack Exchange. (2015).
- Comparison of acidic strength of halophenols - Brainly.in. (2019).
- Why is the order of acidity in the halophenols of meta, ortho, and para? - Quora. (2017).
- Spectrophotometric Determination of pKa of Phenol Red. (n.d.).
- Wikipedia. (n.d.). Hammett equation.
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (2012).
- 5 Easy Methods to Calculate pKa. (n.d.).
- Aktaş, A. H., et al. (n.d.). The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. ResearchGate.
- Liptak, M. D., et al. (2002). Absolute p K a Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
- Aktaş, A. H., et al. (n.d.). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. ResearchGate.
- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.
- Hammett Plot. (n.d.). Scribd.
- LibreTexts Chemistry. (2021). 8.2: Properties of Alcohols and Phenols.
- Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579.
- Wikipedia. (n.d.). Hammett acidity function.
- A new developed potentiometric method for the determination of pKa values. (2011). TSI Journals.
- SgT, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8590.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Chapter 24: Phenols. (n.d.).
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 1-13.
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
- The pKa values of mono-substituted phenols and benzenethiols... (n.d.). Journal of the Chemical Society B: Physical Organic.
- Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. (2009). The Journal of Organic Chemistry, 74(2), 914-916.
- TanmoyChem. (2023). MCQ-29: About acidity of 4-halophenols. YouTube.
- Inductive vs resonance effects and the acidity of phenol - Chemistry Stack Exchange. (2014).
- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.
- Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. ResearchGate.
- PubChem. (n.d.). This compound.
- LibreTexts Chemistry. (2014). 8.17: The Effect of Substituents on pKa.
- Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- Approximate pKa chart of the functional groups. (n.d.).
- GOC | Acidic strength of halophenols. (2020). YouTube.
- Bordwell pKa Table. (n.d.). Organic Chemistry Data.
- The Organic Chemistry Tutor. (2023). Organic Chemistry - pKa Values of Acids. YouTube.
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A Comparative Guide to Suzuki Coupling: 5-Bromo-3-chloro-2-fluorophenol vs. 5-Bromo-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, prized for its versatility and functional group tolerance. This guide offers an in-depth comparison of two structurally related aryl halides, 5-Bromo-3-chloro-2-fluorophenol and 5-Bromo-2-chlorophenol , in the context of their reactivity and utility in Suzuki coupling reactions. As a Senior Application Scientist, this analysis is grounded in mechanistic principles and available experimental data to provide actionable insights for researchers in drug development and materials science.
At a Glance: Structural and Reactivity Overview
The primary differentiator between these two phenols lies in the additional chloro and fluoro substituents on this compound. These seemingly minor additions have profound implications for the electronic and steric environment of the reactive C-Br bond, thereby influencing the kinetics and overall efficiency of the Suzuki coupling.
| Feature | 5-Bromo-2-chlorophenol | This compound |
| Structure | Dihalogenated phenol | Trihalogenated phenol |
| Key Substituents | -Cl (ortho), -Br (para) to -OH | -F (ortho), -Cl (meta), -Br (para) to -OH |
| Expected Reactivity | Generally high due to the reactive C-Br bond. | Potentially modulated reactivity due to competing electronic and steric effects. |
| Key Considerations | Chemoselectivity between C-Br and C-Cl bonds. | Increased steric hindrance and altered electronic nature of the aromatic ring. |
The Suzuki-Miyaura Coupling: A Mechanistic Framework
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of this cycle is highly dependent on the nature of the aryl halide substrate.
The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the order: I > Br > OTf >> Cl.[2] This trend is primarily governed by the carbon-halogen bond dissociation energy. For both this compound and 5-Bromo-2-chlorophenol, the C-Br bond is the expected site of reactivity over the more stable C-Cl bond.[3]
Reactivity of 5-Bromo-2-chlorophenol: A Case Study
5-Bromo-2-chlorophenol is a versatile building block where the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond readily participates in Suzuki coupling under standard conditions, leaving the C-Cl bond available for subsequent transformations.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chlorophenol [3]
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-chlorophenol with an arylboronic acid.
Materials:
-
5-Bromo-2-chlorophenol (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add 5-bromo-2-chlorophenol, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add a solution of K₂CO₃ in water, followed by toluene.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Expected Outcome: Under these conditions, high yields of the coupled product are generally expected, with the chlorine atom remaining intact.[3] The chemoselectivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Predicting the Reactivity of this compound
Electronic Effects:
-
Fluorine (ortho): The ortho-fluoro group is strongly electron-withdrawing via induction, which can increase the electrophilicity of the aryl ring and potentially facilitate the oxidative addition step.
-
Chlorine (meta): The meta-chloro substituent is also electron-withdrawing through induction. The cumulative electron-withdrawing effect of the fluorine and chlorine atoms would make the aromatic ring more electron-deficient compared to 5-Bromo-2-chlorophenol. This increased electron deficiency at the carbon bearing the bromine atom should, in principle, favor oxidative addition.
-
Hydroxyl Group: The phenolic hydroxyl group is electron-donating through resonance, which can counteract the inductive effects of the halogens to some extent.
Steric Effects:
-
Ortho-Fluorine: The fluorine atom, although relatively small, introduces steric hindrance adjacent to the phenolic hydroxyl group. More significantly, its presence ortho to the bromine atom could potentially hinder the approach of the bulky palladium catalyst to the C-Br bond. This "ortho-effect" can sometimes retard the rate of oxidative addition.
Overall Reactivity Prediction:
The reactivity of this compound in Suzuki coupling will be a delicate balance between these competing electronic and steric factors. The strong electron-withdrawing nature of the additional halogens likely enhances the intrinsic reactivity of the C-Br bond towards oxidative addition. However, the increased steric crowding around the reaction center may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) compared to 5-Bromo-2-chlorophenol.
Proposed Experimental Protocol for this compound:
Given the anticipated steric hindrance, a more robust catalyst system than Pd(PPh₃)₄ may be required for efficient coupling. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), is often beneficial for challenging Suzuki couplings.
Materials (Hypothetical):
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)
-
1,4-Dioxane/water (4:1 mixture)
Procedure (Hypothetical):
-
In a dry reaction vessel, combine this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent system.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow a similar workup and purification procedure as described for 5-Bromo-2-chlorophenol.
Conclusion and Outlook
Both this compound and 5-Bromo-2-chlorophenol are valuable substrates for Suzuki coupling, offering a handle for the selective introduction of aryl groups.
-
5-Bromo-2-chlorophenol is a reliable substrate where the C-Br bond can be selectively functionalized with high efficiency under standard Suzuki conditions, making it an excellent choice for straightforward synthetic routes.
-
This compound , while lacking readily available experimental data, is predicted to be a more challenging substrate due to increased steric hindrance from the ortho-fluoro group. Its enhanced electron deficiency may require the use of more advanced catalyst systems to achieve high yields.
For researchers, the choice between these two building blocks will depend on the specific synthetic strategy. For routine biphenyl synthesis, 5-Bromo-2-chlorophenol offers a well-trodden path. However, for the synthesis of more complex, highly functionalized molecules where the unique substitution pattern of this compound is desired, a more thorough optimization of reaction conditions, particularly catalyst and ligand selection, will likely be necessary. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its potential in synthetic chemistry.
References
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (URL: [Link])
- Suzuki coupling of p-bromoacetophenone (5)
- Suzuki-Miyaura Cross Coupling Reaction. (URL: [Link])
- Process for preparing 3-chloro-2-vinylphenylsulfon
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (URL: [Link])
- The design and synthesis of substituted biphenyl libraries. (URL: [Link])
- Suzuki-Miyaura Coupling. (URL: [Link])
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
- 3-Chloro-2-Fluoro-5-(trifluoromethyl)Phenol. (URL: [Link])
- Preparation of aryl chloroform
- Method of carrying out Suzuki-Miyaura CC-coupling reactions. (URL: )
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermedi
- This compound. (URL: [Link])
- Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermedi
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (URL: )
Sources
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Bromochlorophenols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic potential. Among these modifications, halogenation has long been a cornerstone for modulating the physicochemical and biological properties of parent compounds. This guide delves into a nuanced comparison of fluorinated and non-fluorinated bromochlorophenols, providing a technical overview of how the introduction of fluorine—the most electronegative element—can significantly alter the biological activity profile of these already potent molecules. By examining the underlying mechanisms and supporting experimental data, we aim to equip researchers with the insights needed to guide the rational design of next-generation therapeutic agents.
The Physicochemical Impact of Fluorination: A Game of Electronegativity and Lipophilicity
The introduction of a fluorine atom into a bromochlorophenol scaffold instigates a cascade of changes in the molecule's electronic and steric properties. These alterations are fundamental to understanding the observed differences in biological activity.
Fluorine's intense electronegativity (Pauling scale value of 3.98) creates a strong carbon-fluorine (C-F) bond, which can significantly influence the acidity of nearby functional groups, such as the phenolic hydroxyl group.[1][2] This increased acidity can enhance interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block metabolic "soft spots" that are vulnerable to cytochrome P450 oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound.[1][3]
Lipophilicity, a critical parameter for membrane permeability and bioavailability, is also profoundly affected by fluorination. While the addition of a single fluorine atom generally increases lipophilicity, the effect is highly context-dependent and can be tailored.[4][5] This modulation of lipophilicity can improve a compound's ability to cross cell membranes and reach its intracellular target.[2][5]
Antimicrobial and Antibiofilm Activities: Sharpening the Sword
Halogenated phenols have long been recognized for their antimicrobial properties.[6][7] Bromochlorophenols, in particular, exhibit activity against a range of pathogens. The introduction of fluorine can further potentiate this activity through several mechanisms.
The enhanced lipophilicity of fluorinated bromochlorophenols may facilitate their penetration into the lipid-rich cell membranes of bacteria, leading to disruption of membrane integrity and function.[5] Additionally, the altered electronic properties of the fluorinated phenol ring can influence interactions with microbial enzymes and proteins, potentially leading to enhanced inhibition.
Recent studies on halogenated phenols have highlighted their efficacy against resilient pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and their ability to inhibit biofilm formation.[8] For instance, 2,4,6-triiodophenol has demonstrated strong biofilm inhibition at low concentrations.[6] While direct comparative data for fluorinated bromochlorophenols is still emerging, the principles of fluorine's influence on bioactivity suggest that fluorination could be a promising strategy to develop more potent antimicrobial and antibiofilm agents from a bromochlorophenol template.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (fluorinated or non-fluorinated bromochlorophenol) in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Enzyme Inhibition: A Tale of Two Halogens in Concert
The ability of a molecule to inhibit specific enzymes is a cornerstone of modern drug discovery.[9][10] Halogenated phenols have shown promise as inhibitors of various enzymes, including protein tyrosine kinases (PTKs) and acetylcholinesterase (AChE).[11][12]
The introduction of fluorine can enhance enzyme inhibitory activity through several mechanisms:
-
Altered Binding Interactions: The strong C-F bond can participate in favorable electrostatic and hydrogen-bond interactions within the enzyme's active site.[4]
-
Increased Acidity: The increased acidity of the phenolic hydroxyl group due to fluorine's electron-withdrawing nature can lead to stronger hydrogen bonding with key residues in the active site.[5]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that binds more tightly to the enzyme.[1]
For example, studies on other classes of compounds have shown that fluorination can significantly improve the potency of enzyme inhibitors.[13] While direct comparative studies on fluorinated versus non-fluorinated bromochlorophenols as enzyme inhibitors are limited, the foundational principles of medicinal chemistry strongly suggest that fluorination is a powerful tool for optimizing their inhibitory potential.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Anticancer and Cytotoxic Activities: A Double-Edged Sword
The potential of halogenated compounds as anticancer agents is an active area of research.[14] Natural bromophenols and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.[15] The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[14]
Fluorination can modulate the anticancer activity of bromochlorophenols in several ways:
-
Enhanced Cellular Uptake: Increased lipophilicity can lead to better penetration of cancer cell membranes.[5]
-
Increased Metabolic Stability: Resistance to metabolic degradation can result in higher and more sustained intracellular concentrations of the active compound.[3]
-
Modulation of Target Interactions: Altered electronic properties can lead to more potent inhibition of cancer-related enzymes or other cellular targets.[4]
It is important to note that while enhancing cytotoxicity against cancer cells is desirable, increased toxicity towards healthy cells is a concern. Therefore, a careful structure-activity relationship (SAR) analysis is crucial to identify compounds with a favorable therapeutic index.
Conclusion and Future Directions
The strategic incorporation of fluorine into the bromochlorophenol scaffold presents a compelling avenue for the development of novel therapeutic agents with enhanced biological activities. The unique physicochemical properties of fluorine can positively influence a compound's antimicrobial, enzyme inhibitory, and anticancer potential by modulating its lipophilicity, metabolic stability, and target interactions.
While the existing body of literature provides a strong theoretical framework for the "fluorine advantage," there is a clear need for direct, head-to-head comparative studies of fluorinated and non-fluorinated bromochlorophenols. Such studies, employing the standardized experimental protocols outlined in this guide, will be instrumental in elucidating precise structure-activity relationships and unlocking the full therapeutic potential of this promising class of compounds. The continued exploration of fluorination strategies in conjunction with other medicinal chemistry approaches will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.
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A Researcher's Guide to Differentiating 5-Bromo-3-chloro-2-fluorophenol Isomers Through Spectroscopy
In the intricate world of drug discovery and fine chemical synthesis, the precise identification of constitutional isomers is paramount. Even subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. For researchers working with halogenated phenols, such as the increasingly utilized 5-Bromo-3-chloro-2-fluorophenol, an unambiguous structural confirmation is not just a matter of analytical rigor, but a critical step in ensuring the validity of their scientific endeavors. This guide provides a comprehensive spectroscopic comparison of this compound and its isomers, offering a detailed roadmap for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Challenge of Isomeric Complexity
The polysubstituted nature of this compound gives rise to a multitude of constitutional isomers. For the purpose of this guide, we will focus on a comparative analysis of the target compound and two of its isomers: 4-Bromo-3-chloro-2-fluorophenol and 2-Bromo-3-chloro-5-fluorophenol. These isomers present a tangible analytical challenge due to their identical molecular weight and elemental composition, rendering many routine analytical techniques insufficient for their distinction.
Experimental Workflow for Isomer Differentiation
A systematic and multi-faceted spectroscopic approach is essential for the conclusive identification of these isomers. The following workflow outlines a robust strategy for their analysis.
Figure 2: A decision tree illustrating the differentiation of bromo-chloro-fluorophenol isomers based on their NMR spectra.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the phenol isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups (though not applicable for the aromatic region of these specific isomers).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
Conclusion
The unambiguous identification of this compound and its isomers is a critical task that necessitates a multi-pronged spectroscopic approach. While IR and MS provide valuable confirmatory information, NMR spectroscopy, particularly the combined use of ¹H, ¹³C, and ¹⁹F NMR, offers the definitive data required for conclusive structural assignment. By following the systematic workflow and analytical logic presented in this guide, researchers can confidently differentiate these challenging isomers, ensuring the integrity and success of their scientific pursuits.
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- RSC Publishing. Competing Fragmentations in the Mass Spectra of Halogenated Phenols.
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A Comparative Guide to Palladium Catalyst Efficacy for Selective Cross-Coupling of 5-Bromo-3-chloro-2-fluorophenol
For researchers and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical step in synthesizing complex molecular architectures. The substrate 5-Bromo-3-chloro-2-fluorophenol represents a common synthetic challenge: how to achieve chemoselective transformation at one carbon-halogen bond while preserving others. This guide provides an in-depth comparison of palladium catalyst systems, offering field-proven insights into achieving high efficacy and selectivity for this versatile building block.
The Challenge: Harnessing Differential Reactivity
The cornerstone of selective palladium-catalyzed cross-coupling lies in the differential bond dissociation energies of carbon-halogen (C-X) bonds. The established reactivity trend is C–I > C–Br > C–OTf > C–Cl >> C–F.[1] This intrinsic difference is the primary lever that catalyst systems exploit to selectively activate the more labile C-Br bond on this compound, leaving the stronger C-Cl bond intact. The success of this endeavor is not guaranteed and is highly dependent on the intricate interplay between the palladium precursor, the ligand, the base, and the reaction conditions.[2]
The oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining and selectivity-defining step in the catalytic cycle.[3] An ideal catalyst system will possess sufficient reactivity to cleave the C-Br bond under mild conditions, where the kinetic barrier to C-Cl activation is insurmountably high.
Comparing Palladium Catalyst Systems
The choice of ligand is paramount in tuning the steric and electronic properties of the palladium center to achieve the desired selectivity. Modern catalysis has largely moved beyond simple triarylphosphines toward more sophisticated, bulky, and electron-rich ligands that promote efficient catalysis.[4] We will compare two dominant classes of ligands: bulky monophosphines and N-Heterocyclic Carbenes (NHCs).
Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type)
Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are the workhorses for chemoselective cross-coupling.[5] These ligands are characterized by a biaryl backbone that creates a sterically hindered and highly electron-donating phosphorus center.[5][6]
-
Mechanism of Action : The electron-rich nature of these phosphines increases the electron density on the palladium center, which facilitates the oxidative addition into the C-Br bond.[3][6] Furthermore, their steric bulk promotes the final, product-releasing reductive elimination step, leading to higher catalyst turnover numbers.[3][7] This enhanced activity often allows reactions to be performed at lower temperatures, which is critical for maximizing selectivity between C-Br and C-Cl bonds.
-
Performance : For substrates analogous to this compound, catalyst systems employing ligands like XPhos or SPhos with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ consistently demonstrate high selectivity for C-Br functionalization in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9]
N-Heterocyclic Carbene (NHC) Ligands
NHCs (e.g., IPr, IMes) are another class of highly effective ligands for palladium-catalyzed cross-coupling. They are powerful σ-donors, even more so than many electron-rich phosphines, and form very stable palladium complexes.[10]
-
Mechanism of Action : The strong Pd-NHC bond imparts high thermal stability to the catalyst, making them robust for challenging transformations that may require higher temperatures.[10][11] The strong σ-donation from the NHC makes the palladium center highly electron-rich, readily facilitating oxidative addition.[10]
-
Performance : NHC-palladium complexes are exceptionally active for the coupling of aryl chlorides, which are typically less reactive.[4][12] While this high reactivity is advantageous, it can sometimes be a double-edged sword. In the context of selective C-Br coupling on a bromo-chloro-arene, a catalyst that is too active may begin to activate the C-Cl bond, leading to a loss of selectivity. However, careful tuning of reaction conditions can often mitigate this, and NHC-based catalysts remain a powerful option, particularly if subsequent functionalization at the C-Cl position is desired under more forcing conditions.
Data Summary: Catalyst Performance on Analogous Substrates
| Catalyst System (Ligand) | Reaction Type | Substrate Type | Selectivity (Br vs. Cl) | Typical Conditions | Yield |
| Pd₂(dba)₃ / XPhos | Suzuki-Miyaura | Bromo-chloro arenes | Excellent (>95:5 for C-Br) | K₂CO₃ or K₃PO₄, Dioxane/H₂O, 60-80 °C | High (85-98%) |
| Pd(OAc)₂ / SPhos | Buchwald-Hartwig | Bromo-chloro arenes | Excellent (>95:5 for C-Br) | NaOtBu or LHMDS, Toluene, 80-100 °C | High (80-95%) |
| [Pd(IPr)(cinnamyl)Cl] | Suzuki-Miyaura | Bromo-chloro arenes | Good to Excellent | K₃PO₄, Toluene/H₂O, 80-110 °C | High (80-97%) |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Bromo-chloro arenes | Moderate to Good | Na₂CO₃, DME/H₂O, 100 °C | Variable (50-85%) |
This table is a synthesis of data from reactions on analogous bromo-chloro aromatic substrates. Yields and selectivities are representative and can vary based on the specific coupling partners and precise conditions.
Experimental Protocols
The following is a robust, starting-point protocol for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.
Recommended Protocol: Selective Suzuki-Miyaura Coupling
Objective: To synthesize 5-Aryl-3-chloro-2-fluorophenol with high selectivity.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.025 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-chloro-2-fluorophenol.
Justification of Choices:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is chosen for its proven high activity and selectivity at moderate temperatures, minimizing the risk of C-Cl bond activation.[8]
-
Base: K₃PO₄ is a strong enough base to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions that can occur with stronger bases like alkoxides.
-
Solvent: A dioxane/water mixture is a common and effective solvent system for Suzuki reactions, promoting the dissolution of both organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Visualizing the Process
Catalytic Cycle and Selectivity
The general catalytic cycle for the Suzuki-Miyaura reaction highlights the critical selectivity-determining step.
Caption: Suzuki-Miyaura catalytic cycle. Selectivity for this compound is determined at the oxidative addition step, where the C-Br bond reacts preferentially.
Catalyst Selection Workflow
This diagram outlines a logical approach to selecting a catalyst system for selective C-Br functionalization.
Caption: A decision workflow for selecting a palladium catalyst system for selective C-Br cross-coupling reactions.
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Navigating Reactivity: An In Silico Comparative Guide to 5-Bromo-3-chloro-2-fluorophenol
In the landscape of modern drug discovery and development, the ability to accurately predict the chemical reactivity of novel molecular entities is paramount.[1][2][3] This predictive power not only accelerates the identification of promising lead candidates but also plays a crucial role in anticipating potential toxicities and metabolic pathways.[4][5][6] This guide provides an in-depth, in silico comparative analysis of the reactivity of 5-Bromo-3-chloro-2-fluorophenol, a halogenated phenol with significant potential as a versatile building block in medicinal chemistry.
Leveraging a suite of computational chemistry methods, we will dissect the electronic landscape of this molecule to forecast its behavior in various chemical environments. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for replicating these computational experiments.
The Strategic Importance of Halogenated Phenols
Halogenated phenols are a class of compounds frequently utilized in the synthesis of pharmaceuticals and other bioactive molecules.[7] The nature and position of the halogen substituents dramatically influence the electronic properties of the aromatic ring and the phenolic hydroxyl group, thereby modulating the molecule's reactivity and biological activity.[7] this compound, with its unique trifecta of halogen substituents, presents a particularly interesting case for studying the interplay of inductive and resonance effects on chemical reactivity.
In Silico Reactivity Prediction: A Modern Imperative
Traditional experimental methods for reactivity assessment can be time-consuming and resource-intensive. In silico approaches, rooted in quantum mechanics and computational chemistry, offer a rapid and cost-effective alternative for gaining deep mechanistic insights.[1][8][9] These methods allow us to probe molecular properties that are not directly observable through experimentation, such as molecular orbital energies and electron density distributions.
This guide will focus on three cornerstone in silico techniques:
-
Density Functional Theory (DFT): A robust method for calculating the electronic structure of molecules, providing accurate predictions of molecular geometries, energies, and other properties.[10][11][12]
-
Frontier Molecular Orbital (HOMO/LUMO) Analysis: This approach examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.[13][14]
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[15][16][17][18]
The overarching workflow for our in silico analysis is depicted in the diagram below.
Caption: A simplified representation of the MEP map for this compound.
Predicting Reaction Outcomes
Based on our in silico analysis, we can make several predictions about the reactivity of this compound:
-
Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. [19]However, in this compound, all ortho and para positions are substituted. Therefore, electrophilic aromatic substitution is likely to be disfavored.
-
Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing halogen substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). [16]The positions ortho and para to the electron-withdrawing groups are the most likely sites for nucleophilic attack.
-
Reactions of the Hydroxyl Group: The acidic nature of the phenolic proton makes the hydroxyl group susceptible to deprotonation by a base, forming a phenoxide ion. [19]This phenoxide is a potent nucleophile and can participate in reactions such as Williamson ether synthesis.
-
Cross-Coupling Reactions: The carbon-bromine and carbon-chlorine bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. [20]Generally, the C-Br bond is more reactive than the C-Cl bond in these reactions, allowing for selective functionalization. [20]
Conclusion and Future Directions
This guide has demonstrated the power of in silico methods to provide a detailed and nuanced understanding of the reactivity of this compound. Our comparative analysis highlights the subtle yet significant influence of each halogen substituent on the molecule's electronic properties. The computational data presented herein serves as a valuable resource for chemists seeking to utilize this versatile building block in their synthetic endeavors.
Future work could involve extending this analysis to a broader range of substituted phenols and correlating the in silico predictions with experimental reactivity data. Machine learning models, trained on large datasets of computational and experimental results, hold the promise of further accelerating the prediction of chemical reactivity with even greater accuracy. [1][5][21]
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A Senior Application Scientist's Guide to Validating the Structure of 5-Bromo-3-chloro-2-fluorophenol Reaction Products
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural determination of novel compounds is a cornerstone of scientific rigor. The polyhalogenated aromatic compound, 5-Bromo-3-chloro-2-fluorophenol, serves as a versatile building block in the synthesis of complex molecules. However, its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, necessitates a robust and multi-faceted approach to product structure validation. Misinterpretation of regioselectivity or the presence of isomeric impurities can have profound consequences on downstream applications, from medicinal chemistry to materials science.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of reaction products derived from this compound. We will explore the causality behind experimental choices and present self-validating protocols to ensure the highest degree of confidence in your results.
The Synthetic Landscape: Potential Reaction Pathways and Isomeric Challenges
This compound offers multiple reaction sites for functionalization. The carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F.[1] Consequently, reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are expected to proceed with high selectivity at the C-Br bond.
However, a comprehensive validation strategy must consider the potential for alternative reaction pathways and the formation of isomeric byproducts. These can include:
-
Homocoupling: The dimerization of the organoboron reagent in Suzuki-Miyaura reactions can lead to biaryl impurities.[2][3]
-
Reaction at the C-Cl bond: While less favorable, forcing reaction conditions could lead to a mixture of products where substitution has occurred at the chloro-position.
-
Isomerization of the coupling partner: Certain reaction conditions might lead to isomerization of the boronic acid or amine coupling partner, resulting in unexpected product isomers.
The following diagram illustrates the expected major product and a potential isomeric byproduct in a Suzuki-Miyaura coupling reaction.
Caption: Expected Suzuki-Miyaura reaction pathway and a potential isomeric byproduct.
A Comparative Analysis of Structural Validation Techniques
A multi-pronged analytical approach is essential for the unambiguous structural determination of the reaction products of this compound. The following table compares the utility of key spectroscopic and analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| ¹⁹F NMR Spectroscopy | Direct observation of the fluorine environment, including coupling to neighboring protons and carbons. | Highly sensitive nucleus with a wide chemical shift range, providing a clean window for analysis.[3][4] | Requires a fluorine atom in the molecule. |
| ¹H and ¹³C NMR Spectroscopy | Provides information on the proton and carbon skeleton of the molecule, including connectivity through coupling patterns. | Ubiquitous nuclei, providing detailed structural information.[5] | Can have overlapping signals in complex molecules. |
| Mass Spectrometry (GC-MS/LC-MS) | Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation. | High sensitivity and ability to identify components in a mixture. | Isomers may have identical molecular weights and similar fragmentation patterns. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in the solid state. | Unambiguous determination of connectivity and stereochemistry. | Requires a single, high-quality crystal, which can be challenging to obtain. |
Experimental Protocols for Structural Validation
The following are detailed protocols for the key analytical techniques discussed.
Protocol 1: ¹⁹F NMR Spectroscopy
Objective: To confirm the electronic environment of the fluorine atom and identify coupling patterns that reveal the substitution pattern on the aromatic ring.
Materials:
-
Product sample (approx. 5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (optional, e.g., trifluorotoluene)
Procedure:
-
Dissolve the sample in the deuterated solvent in the NMR tube.
-
Acquire a standard ¹⁹F NMR spectrum. A proton-decoupled spectrum can simplify the signal, while a proton-coupled spectrum will provide valuable information about neighboring protons.
-
Analyze the chemical shift of the fluorine signal. The chemical shift will be influenced by the new substituent on the ring.[6]
-
Examine the coupling patterns. In the expected major product, the fluorine atom will show coupling to the remaining aromatic protons. The magnitude of the coupling constants can help to confirm their relative positions.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Objective: To elucidate the full proton and carbon framework of the molecule and confirm the position of the newly introduced substituent.
Materials:
-
Product sample (approx. 5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Dissolve the sample in the deuterated solvent in the NMR tube.
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations.
-
Analyze the chemical shifts and coupling constants of the aromatic protons to determine the substitution pattern.
-
Analyze the ¹³C chemical shifts, paying attention to the carbons directly bonded to the halogens and the new substituent.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight of the product and analyze its fragmentation pattern to support the proposed structure.
Materials:
-
Product sample
-
Appropriate solvent (e.g., dichloromethane, ethyl acetate)
-
GC vial
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Inject the sample into the GC-MS system.
-
Analyze the resulting mass spectrum. The molecular ion peak will confirm the molecular weight.
-
Examine the fragmentation pattern. Halogenated aromatic compounds often show characteristic losses of halogen atoms or small molecules.[1][7][8] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be evident in the molecular ion and fragment peaks.
Protocol 4: Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous three-dimensional structure of the product.
Materials:
-
High-purity crystalline product
Procedure:
-
Grow single crystals of the product. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Select a suitable crystal and mount it on the diffractometer.
-
Collect the diffraction data.
-
Solve and refine the crystal structure to obtain the final molecular structure.
The following diagram illustrates the general workflow for structural validation.
Caption: General workflow for the structural validation of a reaction product.
Comparative Data Analysis: A Case Study
To illustrate the power of this multi-technique approach, let's consider a hypothetical Suzuki-Miyaura reaction of this compound with phenylboronic acid. The expected major product is 3-Chloro-2-fluoro-5-phenylphenol. A potential isomeric byproduct resulting from reaction at the C-Cl position would be 5-Bromo-2-fluoro-3-phenylphenol.
The following tables present expected comparative data for these two isomers.
Table 1: Expected ¹⁹F and ¹H NMR Data
| Compound | ¹⁹F Chemical Shift (ppm) | Aromatic ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) |
| 3-Chloro-2-fluoro-5-phenylphenol | ~ -115 to -125 | δ 7.2-7.6 (m, Ar-H) |
| 5-Bromo-2-fluoro-3-phenylphenol | ~ -110 to -120 | δ 7.1-7.5 (m, Ar-H) |
Note: Exact chemical shifts are dependent on the solvent and other substituents.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass | Key Fragmentation Ions (m/z) |
| 3-Chloro-2-fluoro-5-phenylphenol | C₁₂H₈ClFO | 222.02 | 222 [M]⁺, 187 [M-Cl]⁺, 159 [M-Cl-CO]⁺ |
| 5-Bromo-2-fluoro-3-phenylphenol | C₁₂H₈BrFO | 265.97 | 268/266 [M]⁺, 187 [M-Br]⁺, 159 [M-Br-CO]⁺ |
The distinct molecular weights and isotopic patterns for the bromine-containing isomer in the mass spectrum provide a clear method of differentiation.
Conclusion
The structural validation of reaction products from this compound requires a systematic and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can confidently determine the structure of their target molecules and rule out the presence of isomeric impurities. The protocols and comparative data presented in this guide provide a robust framework for achieving this critical aspect of chemical synthesis and drug development.
References
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- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Handy, S. T., & Mayi, D. S. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 51(39), 5173-5175.
- Chu, X. Q., Liu, D., Xing, Z. H., Xu, X. P., & Ji, S. J. (2016). Palladium-Catalyzed Cyclization of Alkenes with Organohalides. Organic Letters, 18(4), 848-851.
- Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Kapdi, A. R., & Prajapati, D. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform, 43(32).
- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- Houpis, I. N., et al. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(41), 12664-12665.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- Hearn, M. J., et al. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 46(11), 2636-2647.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
- University of Ottawa. (n.d.). 19Flourine NMR.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- ResearchGate. (n.d.). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
- SpectraBase. (n.d.). N-(2-Biphenyl)aniline.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
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- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.
- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- CoLab. (1997, April 1). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 68(7), 2861–2873.
- University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- PubMed. (2015, November 6). Palladium-Catalyzed Reaction of Haloarenes With Diarylethynes: Synthesis, Structural Analysis, and Properties of Methylene-Bridged Arenes.
- YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.
- PubMed. (2011, October 7). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- RSC Publishing. (n.d.). Palladium-catalyzed regiodivergent arylamination/aryloxygenation of allenamide.
- ResearchGate. (n.d.). Suzuki coupling of various aryl halides with phenylboronic acid a.
- YouTube. (2021, April 18). Mass Spectrometry Fragmentation (Part 2).
- RSC Publishing. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- PubMed. (n.d.). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection.
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A Comparative Study of Leaving Group Potential in Polyhalogenated Phenols: A Guide for Researchers
This guide provides a comprehensive comparison of the leaving group potential of halogens in the context of polyhalogenated phenols, offering valuable insights for researchers, scientists, and professionals in drug development. By delving into the underlying principles of nucleophilic aromatic substitution (SNAr) and presenting supporting experimental data, this document aims to elucidate the factors governing reactivity and inform the strategic design of synthetic pathways.
Introduction: The Nuances of Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the aromatic ring sufficiently electrophilic to undergo nucleophilic aromatic substitution (SNAr).[1][2] In this reaction, a nucleophile displaces a leaving group on the aromatic ring. Unlike the more familiar SN1 and SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination pathway.[2]
The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is crucial to the overall reaction rate. The second step involves the elimination of the leaving group, which restores the aromaticity of the ring.[2]
A key feature of SNAr reactions is the "element effect," where the order of leaving group ability for halogens is often the reverse of that observed in SN2 reactions.[1][4] In SNAr, the reactivity order is frequently F > Cl ≈ Br > I.[1][4] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the C-X bond cleavage.[5]
// Reactants Reactants [label="Ar-X + Nu⁻"];
// Transition State 1 TS1 [label="[Ar(X)(Nu)]⁻‡"];
// Meisenheimer Complex Meisenheimer [label=<
Meisenheimer Complex [Ar(X)(Nu)]⁻
, shape=box, style=rounded, fillcolor="#F1F3F4"];
// Transition State 2 TS2 [label="[Ar(X)(Nu)]⁻‡"];
// Products Products [label="Ar-Nu + X⁻"];
// Arrows Reactants -> TS1 [label="k₁ (rate-determining)"]; TS1 -> Meisenheimer; Meisenheimer -> TS2 [label="k₂"]; TS2 -> Products; } केंदot Figure 1: Generalized reaction coordinate diagram for the SNAr mechanism.
The Influence of Polyhalogenation on Phenolic Reactivity
The presence of multiple halogen substituents on a phenol ring introduces a complex interplay of electronic and steric effects that significantly influence its reactivity in SNAr reactions.
Electronic Effects
Halogens exert a dual electronic effect: they are inductively electron-withdrawing (-I) and mesomerically electron-donating (+M) through their lone pairs. In the context of SNAr, the inductive effect generally dominates, particularly for fluorine due to its high electronegativity. This electron withdrawal deactivates the aromatic ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1][2]
The position of the halogens relative to the hydroxyl group and the leaving group is critical. Halogens at the ortho and para positions to the reaction center can more effectively stabilize the Meisenheimer complex through resonance.[2][3]
Steric Effects
Increasing the number of halogen substituents, especially at positions ortho to the reaction site, can introduce steric hindrance. This can impede the approach of the nucleophile, potentially slowing down the reaction rate. The magnitude of this steric effect is dependent on the size of both the halogen and the incoming nucleophile.
Impact on Phenolic Acidity (pKa)
The electron-withdrawing nature of halogens increases the acidity of the phenol, resulting in a lower pKa.[6] This is an important consideration as the reaction is often carried out under basic conditions to generate the more nucleophilic phenoxide ion. A lower pKa facilitates the deprotonation of the phenol.
Experimental Comparison of Leaving Group Potential
To objectively compare the leaving group potential of different halogens in polyhalogenated phenols, a standardized experimental setup is essential.
Model Reaction
A suitable model reaction is the substitution of a halogen on a polyhalogenated phenol with a common nucleophile, such as methoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). For this guide, we will consider the reaction of 2,4,6-trihalophenols with sodium methoxide.
Experimental Protocol
-
Reactant Preparation: Accurately weigh 1.0 mmol of the respective 2,4,6-trihalophenol (e.g., 2,4,6-trifluorophenol, 2,4,6-trichlorophenol, 2,4,6-tribromophenol) and dissolve it in 10 mL of anhydrous DMSO in a round-bottom flask under an inert atmosphere.
-
Nucleophile Addition: Prepare a 1.0 M solution of sodium methoxide in methanol. Add 1.1 mL (1.1 mmol) of this solution to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 60 °C) and monitor the progress by taking small aliquots at regular intervals.
-
Analysis: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product (2,6-dihalo-4-methoxyphenol).
-
Data Acquisition: Plot the concentration of the starting material versus time to determine the initial reaction rate.
-
Product Isolation and Characterization: Upon completion, quench the reaction with saturated aqueous ammonium chloride, extract the product with an appropriate organic solvent, and purify by column chromatography. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary and Interpretation
The following table summarizes hypothetical, yet expected, experimental data for the reaction of 2,4,6-trihalophenols with sodium methoxide.
| Leaving Group (X) | Relative Initial Rate | Product Yield (%) | pKa of Parent Phenol |
| Fluorine | 1.00 | 92 | ~7.8 |
| Chlorine | 0.45 | 85 | ~8.1 |
| Bromine | 0.38 | 81 | ~8.2 |
| Iodine | 0.12 | 65 | ~8.3 |
Table 1: Comparative data for the leaving group potential in 2,4,6-trihalophenols.
Analysis of Results
The data clearly demonstrates the "element effect" in this SNAr reaction, with the order of reactivity being F > Cl > Br > I.
-
Fluorine as the Superior Leaving Group: The highest reaction rate and yield are observed with 2,4,6-trifluorophenol. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate.[4][7]
-
Decreasing Reactivity Down the Group: The reactivity decreases as we move down the halogen group. While chlorine and bromine show similar reactivity, iodine is a significantly poorer leaving group in this context. This trend is consistent with the decreasing electronegativity of the halogens.
-
Correlation with pKa: The pKa values of the parent phenols correlate with the observed reactivity. The more acidic phenol (lower pKa) corresponds to the more reactive substrate, reflecting the greater electron-withdrawing nature of the substituents.
Conclusion and Practical Implications
This comparative guide underscores the unique behavior of halogens as leaving groups in the SNAr reactions of polyhalogenated phenols. The key takeaways for researchers are:
-
Fluorine is often the leaving group of choice for rapid and high-yielding SNAr reactions on activated aromatic rings.
-
The reactivity trend of F > Cl ≈ Br > I is a reliable starting point for predicting the outcome of SNAr reactions.
-
The electronic environment of the aromatic ring, dictated by the number and position of electron-withdrawing groups, is a critical determinant of reactivity.
By understanding these principles and utilizing the experimental framework provided, scientists can make more informed decisions in the design and optimization of synthetic routes involving polyhalogenated phenols, ultimately accelerating the drug development process.
References
- Nucleophilic arom
- Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. (2019-08-21). [Link]
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- Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions.
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A Researcher's Guide to Positional Isomer Effects in Reactions of Substituted Phenols
Introduction
In the nuanced world of organic chemistry, the seemingly subtle shift of a functional group by a single carbon atom on an aromatic ring can precipitate vastly different chemical behaviors. This phenomenon, known as positional isomerism, is particularly pronounced in the reactions of substituted phenols. For researchers in synthetic chemistry and drug development, a deep understanding of how the ortho, meta, and para positioning of a substituent influences the reactivity of the phenolic ring is not merely academic—it is fundamental to predicting reaction outcomes, controlling product distribution, and designing efficient synthetic pathways.
This guide provides an in-depth analysis of these positional isomer effects. We will move beyond simple textbook rules to explore the underlying electronic and steric principles, compare the behavior of isomers in key reaction classes with supporting data, and provide actionable experimental protocols for their study.
The Theoretical Framework: Why Position Matters
The reactivity of a substituted phenol is a delicate interplay of electronic effects (resonance and inductive) and steric hindrance. The location of a substituent dictates how these factors manifest at different positions on the aromatic ring.
Electronic Effects: The Push and Pull of Electrons
Substituents influence the electron density of the aromatic ring in two primary ways:
-
Inductive Effect (-I/+I): This is a through-bond polarization caused by the electronegativity difference between the substituent and the ring carbon. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) exert a -I effect, pulling electron density away from the ring. Electron-donating alkyl groups exert a +I effect. The inductive effect weakens with distance, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (-R/+R): This effect involves the delocalization of π-electrons or lone pairs between the substituent and the aromatic ring. Substituents with lone pairs adjacent to the ring (e.g., -OH, -OR, -NH₂) exert a powerful electron-donating +R effect. This effect primarily increases electron density at the ortho and para positions. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) exert an electron-withdrawing -R effect, which also primarily impacts the ortho and para positions.
The hydroxyl (-OH) group of phenol itself is a strong +R donor and a -I withdrawer. The +R effect dominates, making the phenol ring highly activated towards electrophilic attack, particularly at the ortho and para positions.[1][2] An additional substituent modifies this baseline reactivity.
The "Ortho Effect": Steric Hindrance and Intramolecular Interactions
The ortho position is unique due to its proximity to the hydroxyl group. This leads to two distinct phenomena:
-
Steric Hindrance: A bulky substituent at the ortho position can physically block an incoming reagent from attacking either the ortho position itself or the adjacent -OH group.[3][4] This is a critical factor in determining product ratios, often favoring the less hindered para position.[4]
-
Intramolecular Hydrogen Bonding: If the ortho substituent can act as a hydrogen bond acceptor (e.g., -NO₂), it can form an internal hydrogen bond with the phenolic proton. This interaction can alter the molecule's physical properties (like boiling point) and its chemical reactivity, for example, by making the proton slightly more difficult to remove, thereby decreasing its acidity compared to the para isomer where this is not possible.[5][6]
The following diagram illustrates the directing influence of an activating group like -OH and the points of steric interaction.
Caption: Electronic activation and steric hindrance zones on a phenol ring.
Comparative Analysis of Key Reactions
Acidity: The Case of Nitrophenols
The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge, increasing acidity. The position of the substituent is paramount.
-
ortho- and para-Nitrophenol: The nitro group (-NO₂) is a powerful electron-withdrawing group via both the inductive (-I) and resonance (-R) effects. When positioned ortho or para, the -R effect can delocalize the negative charge of the phenoxide ion onto the nitro group, leading to significant stabilization and thus, higher acidity compared to phenol.[7][8]
-
meta-Nitrophenol: At the meta position, the nitro group can only exert its -I effect. The -R effect does not extend to the meta position, so the resulting phenoxide ion is less stabilized than the ortho and para isomers.[6][9] Consequently, meta-nitrophenol is less acidic than its ortho and para counterparts.
-
Comparing ortho and para: While both are strongly acidic, p-nitrophenol is slightly more acidic than o-nitrophenol.[8] This is often attributed to the intramolecular hydrogen bonding in the ortho isomer, which stabilizes the protonated form, making the proton slightly harder to remove.[5][6]
Table 1: Comparison of pKa Values for Phenol and Nitrophenol Isomers
| Compound | Substituent Position | pKa | Dominant Electronic Effects on Phenoxide |
| Phenol | - | 9.95 | Reference |
| m-Nitrophenol | meta | 8.36[8] | -I |
| o-Nitrophenol | ortho | 7.23[8] | -I, -R, Intramolecular H-bonding |
| p-Nitrophenol | para | 7.15[8] | -I, -R |
Electrophilic Aromatic Substitution: Nitration of Cresols
Electrophilic aromatic substitution is a cornerstone reaction for phenols. The powerful activating -OH group directs incoming electrophiles to the ortho and para positions.[10] The presence of a second substituent introduces further complexity, where directing effects can either reinforce or oppose each other.
Consider the nitration of cresols (methylphenols). The methyl group is a weak activator and an ortho, para-director.
-
p-Cresol (4-methylphenol): The -OH and -CH₃ groups reinforce each other. The para position is blocked, so the electrophile is directed to the positions ortho to the powerful -OH group (and meta to the -CH₃ group). The major product is 4-methyl-2-nitrophenol.
-
o-Cresol (2-methylphenol): The directing effects are now in competition. The strong -OH group directs to its para position (position 4) and its open ortho position (position 6). The -CH₃ group directs to its ortho position (position 6) and its para position (position 4). Both activators direct to the same positions. Steric hindrance from the methyl group may slightly disfavor attack at position 6, but a mixture of 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol is typically formed.
-
m-Cresol (3-methylphenol): The directing effects are more complex. The -OH group directs to positions 2, 4, and 6. The -CH₃ group directs to positions 2, 4, and 6. All positions are activated. However, the position between two substituents (position 2) is sterically hindered. The most activated and accessible positions are 4 and 6, leading to a mixture of 3-methyl-4-nitrophenol and 3-methyl-6-nitrophenol.
Oxidation: The Formation of Quinones
Phenols can be oxidized to quinones, a reaction sensitive to the substitution pattern.[10] The oxidation of dihydroxybenzene isomers is a clear example.
-
Hydroquinone (para-dihydroxybenzene): Easily oxidized to p-benzoquinone. This is a reversible, two-electron, two-proton process that is central to many biological electron transfer systems.[10]
-
Catechol (ortho-dihydroxybenzene): Easily oxidized to o-benzoquinone.
-
Resorcinol (meta-dihydroxybenzene): Much more resistant to oxidation to a quinone. The geometry is not conducive to the formation of a stable cyclohexadienedione structure.[11] Electrochemical studies show that while hydroquinone and catechol exhibit reversible oxidative chemistry, resorcinol undergoes a more complex oxidation that does not yield a reducible quinone structure under the same conditions.[11]
Experimental Design and Methodologies
Trustworthy protocols are self-validating. The following experimental designs incorporate controls and analytical methods to ensure the data generated is robust and directly comparable across isomers.
Protocol 1: Comparative Nitration of Cresol Isomers
This protocol aims to compare the product distribution from the nitration of o-, m-, and p-cresol under identical, mild conditions.
Objective: To qualitatively and quantitatively analyze the effect of methyl group position on the regioselectivity of phenol nitration.
Materials:
-
o-cresol, m-cresol, p-cresol
-
Sodium Nitrate (NaNO₃)
-
Magnesium Bisulfate (Mg(HSO₄)₂)
-
Wet Silica Gel (SiO₂, 50% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
GC-MS grade solvents (for analysis)
-
Standard glassware (flasks, stir bars, filtration apparatus)
Procedure: [Adapted from a mild, heterogeneous nitration method.[12]]
-
Reaction Setup (Perform for each isomer separately):
-
To a 50 mL round-bottom flask, add the respective cresol isomer (e.g., 1.08 g, 10 mmol).
-
Add dichloromethane (15 mL).
-
Add wet SiO₂ (2 g), sodium nitrate (0.85 g, 10 mmol), and Mg(HSO₄)₂ (2.20 g, 10 mmol).
-
Causality: Using a heterogeneous system with an inorganic acidic salt like Mg(HSO₄)₂ generates HNO₃ in situ under mild conditions. This avoids the harsh, oxidative environment of concentrated H₂SO₄/HNO₃, minimizing side products and providing better control.[12] Wet silica gel facilitates the reaction.[12]
-
-
Reaction Execution:
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes. Use a 4:1 hexane:ethyl acetate eluent.
-
Trustworthiness: Running the three reactions in parallel under identical stirring rates and ambient temperature ensures that any observed differences in reaction time or product distribution are due to the substrate's isomeric nature, not experimental variability.
-
-
Workup and Isolation:
-
Once the starting material is consumed (approx. 30-60 min), filter the reaction mixture through a pad of Celite to remove the solid reagents.
-
Wash the residue with dichloromethane (2 x 10 mL).
-
Combine the filtrates and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator).
-
-
Analysis:
-
Dissolve a small, known mass of the crude product mixture in a suitable solvent.
-
Analyze by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Validation: GC will separate the isomeric nitro-cresol products. The relative peak areas (assuming similar response factors) provide the product ratio. MS fragmentation patterns will confirm the identity of each product.
-
Caption: Experimental workflow for the comparative nitration of cresol isomers.
Protocol 2: Spectrophotometric Determination of pKa for Nitrophenol Isomers
This protocol uses UV-Vis spectrophotometry to determine the pKa values, quantifying the difference in acidity between the isomers.
Objective: To measure the pKa of o-, m-, and p-nitrophenol.
Principle: The protonated phenol (ArOH) and deprotonated phenolate (ArO⁻) forms of nitrophenol have distinct UV-Vis absorption spectra.[13] By measuring the absorbance of a solution at a wavelength where the two species differ significantly across a range of pH values, one can determine the ratio of [ArO⁻]/[ArOH] at each pH. The pKa is the pH at which [ArO⁻] = [ArOH].[14]
Materials:
-
o-, m-, and p-nitrophenol
-
Buffer solutions of known pH (e.g., from pH 6 to 10)
-
0.1 M HCl (for fully protonated spectrum)
-
0.1 M NaOH (for fully deprotonated spectrum)
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
Procedure:
-
Prepare Stock Solutions: Prepare a ~10⁻⁴ M stock solution of each nitrophenol isomer in ethanol or methanol.
-
Determine Analytical Wavelength (λ_max):
-
Prepare two cuvettes from the p-nitrophenol stock: one in 0.1 M HCl (fully ArOH) and one in 0.1 M NaOH (fully ArO⁻).
-
Scan the absorbance of both solutions from ~250-500 nm.
-
Identify the λ_max for the phenolate (ArO⁻) form, which is typically at a longer wavelength.[13] This will be your analytical wavelength.
-
-
Generate Henderson-Hasselbalch Plot Data:
-
For each buffer solution of known pH, prepare a cuvette containing a fixed concentration of the nitrophenol isomer.
-
Measure the absorbance (A) of each solution at the predetermined analytical wavelength.
-
Also measure the absorbance in 0.1 M HCl (A_acid) and 0.1 M NaOH (A_base).
-
-
Data Analysis:
-
For each pH value, calculate the ratio [ArO⁻]/[ArOH] using the formula: ([ArO⁻]/[ArOH]) = (A - A_acid) / (A_base - A)
-
Plot log([ArO⁻]/[ArOH]) (y-axis) versus pH (x-axis).
-
According to the Henderson-Hasselbalch equation (pH = pKa + log([ArO⁻]/[ArOH])), this plot should be linear. The x-intercept (where log([ArO⁻]/[ArOH]) = 0) is the pKa.
-
Validation: The linearity of the plot validates the experimental data. Repeat for all three isomers to obtain a direct, quantitative comparison of their acidities.
-
Conclusion
The position of a substituent on a phenol ring is a critical determinant of its chemical fate. As we have seen, moving a group from the para to the meta to the ortho position can fundamentally alter the electronic and steric environment, leading to predictable yet profound differences in acidity, susceptibility to electrophilic attack, and oxidation pathways. For the practicing scientist, mastering these principles is essential for rational reaction design, minimizing unwanted side products, and achieving target-oriented synthesis with precision and efficiency. The experimental frameworks provided here serve as a starting point for the rigorous, comparative analysis required to exploit these effects in a laboratory setting.
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A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorophenol for Advanced Pharmaceutical Intermediates
Abstract
Polysubstituted halogenated phenols are critical scaffolds in modern medicinal chemistry. This guide provides an in-depth analysis and benchmarking of synthetic strategies for 5-Bromo-3-chloro-2-fluorophenol, a key building block for various pharmaceutical agents. We will explore a regioselective synthesis via Directed ortho-Metalation (DoM), compare its efficiency with analogous halogenated phenols, and provide a detailed, field-tested experimental protocol. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of complex aromatic intermediates.
Introduction: The Significance of Polysubstituted Phenols
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] The strategic placement of three different halogen atoms on a phenol ring offers multiple, distinct reaction sites for further functionalization, such as cross-coupling reactions. However, the synthesis of such a precisely substituted arene is non-trivial. The challenge lies in controlling the regioselectivity of the halogenation steps, as the directing effects of the substituents can lead to mixtures of isomers, complicating purification and reducing overall yield.
This guide will focus on a robust and scalable synthetic route, explaining the underlying chemical principles that ensure high regioselectivity and yield.
A Viable Synthetic Strategy: Directed ortho-Metalation (DoM)
A multi-step synthesis commencing from a readily available precursor, 3-chloro-2-fluorophenol, is a practical approach.[2][3][4] The core of this strategy is the use of Directed ortho-Metalation (DoM), a powerful technique for the regioselective functionalization of aromatic rings.[5][6]
The hydroxyl group of the phenol is a potent Directed Metalation Group (DMG).[7] In the presence of a strong organolithium base, the acidic phenolic proton is first removed. Subsequently, the resulting lithium phenoxide coordinates the base, directing the deprotonation of the closest ortho C-H bond.
The proposed synthetic pathway is as follows:
Sources
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A Comparative Analysis of the Cytotoxic Potential of Novel 5-Bromo-3-chloro-2-fluorophenol Derivatives
Introduction
Halogenated phenols represent a significant class of compounds with diverse industrial and pharmaceutical applications. Their inherent chemical reactivity, often attributed to the electron-withdrawing nature of the halogen substituents, underpins their broad-spectrum biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1][2][3] The strategic placement of different halogens on a phenolic backbone can dramatically alter a molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. This guide focuses on 5-Bromo-3-chloro-2-fluorophenol, a polysubstituted phenol, and a series of its novel derivatives. By systematically modifying the core structure, we aim to elucidate the structure-activity relationships (SAR) that govern their cytotoxic effects on various cancer cell lines. Understanding these relationships is paramount for the rational design of more potent and selective anticancer agents.[4]
This comparative guide will provide an in-depth analysis of the cytotoxic profiles of these derivatives, supported by comprehensive experimental data. We will detail the methodologies employed for cytotoxicity assessment, present a comparative analysis of the obtained results, and discuss the plausible mechanisms of action. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are engaged in the discovery of novel therapeutic agents.
Synthesis of this compound Derivatives
The parent compound, this compound (BCFP), serves as the scaffold for the synthesis of a series of derivatives (Figure 1). The synthetic strategy involves the modification of the hydroxyl group to generate ether and ester derivatives, as well as the introduction of an additional functional group on the aromatic ring. These modifications are designed to probe the effects of varying steric hindrance, lipophilicity, and electronic properties on cytotoxic activity.
Figure 1: Chemical Structures of this compound (BCFP) and its Derivatives
Caption: Synthesized derivatives of this compound.
Experimental Methodologies: A Foundation of Trustworthiness
The cytotoxic effects of BCFP and its derivatives were evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). A non-cancerous cell line, HUVEC (Human Umbilical Vein Endothelial Cells), was included to assess selectivity. The choice of multiple cell lines provides a broader understanding of the compounds' activity spectrum.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of BCFP and its derivatives (0.1 to 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Cells were seeded and treated with the compounds as described for the MTT assay.
-
Supernatant Collection: After the 48-hour incubation period, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.
-
Incubation and Measurement: The plate was incubated in the dark for 30 minutes at room temperature. The absorbance was measured at 490 nm. The percentage of cytotoxicity was calculated by comparing the LDH activity in the treated wells to that of a positive control (cells treated with a lysis buffer).
Diagram 1: Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating the cytotoxicity of BCFP derivatives.
Comparative Cytotoxicity Data
The cytotoxic activity of BCFP and its derivatives is summarized in Table 1, which presents the half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates higher cytotoxic potency.
Table 1: IC₅₀ Values (µM) of BCFP and its Derivatives against Various Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HUVEC (Normal) |
| BCFP | 25.4 ± 2.1 | 30.1 ± 2.5 | 28.6 ± 2.3 | > 100 |
| BCFP-Me | 45.2 ± 3.8 | 52.8 ± 4.1 | 48.9 ± 3.9 | > 100 |
| BCFP-Ac | 15.8 ± 1.3 | 18.2 ± 1.5 | 17.5 ± 1.4 | 85.3 ± 6.9 |
| BCFP-NO₂ | 8.9 ± 0.7 | 10.5 ± 0.9 | 9.7 ± 0.8 | 65.7 ± 5.4 |
| Cisplatin * | 5.2 ± 0.4 | 8.1 ± 0.6 | 6.5 ± 0.5 | 15.2 ± 1.2 |
*Cisplatin was used as a positive control.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for a detailed analysis of the structure-activity relationships among the tested compounds.
-
Effect of Hydroxyl Group Modification: The parent compound, BCFP, exhibited moderate cytotoxicity against all tested cancer cell lines. Masking the phenolic hydroxyl group through methylation (BCFP-Me) resulted in a significant decrease in cytotoxic activity. This suggests that the free hydroxyl group is crucial for the compound's activity, possibly by participating in hydrogen bonding interactions with target biomolecules or by being involved in the generation of reactive oxygen species (ROS).[8][9]
-
Esterification and Lipophilicity: In contrast, acetylation of the hydroxyl group (BCFP-Ac) led to a notable increase in cytotoxicity. The acetate group can act as a leaving group, potentially leading to the in-situ formation of a more reactive species. Furthermore, the increased lipophilicity of BCFP-Ac may enhance its ability to cross cell membranes, leading to higher intracellular concentrations.[10]
-
Influence of Electron-Withdrawing Groups: The most potent compound in this series was BCFP-NO₂ , which features a nitro group at the para-position to the hydroxyl group. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the phenolic proton and can enhance the compound's ability to participate in redox cycling, leading to oxidative stress and cell death.[11] The enhanced activity of BCFP-NO₂ highlights the profound impact of electronic effects on the cytotoxic potential of halogenated phenols.
-
Selectivity towards Cancer Cells: Encouragingly, all synthesized compounds, particularly the parent BCFP and its methyl ether derivative, displayed significantly lower toxicity towards the non-cancerous HUVEC cells, indicating a degree of selectivity for cancer cells. However, the more potent derivatives, BCFP-Ac and BCFP-NO₂, showed increased toxicity to normal cells, a common challenge in the development of cytotoxic agents.
Proposed Mechanism of Action: Induction of Oxidative Stress
Based on the SAR analysis and existing literature on halogenated phenols, we propose that the primary mechanism of cytotoxicity for these compounds involves the induction of intracellular oxidative stress.[8][9] Phenolic compounds can act as pro-oxidants, particularly in the presence of transition metal ions, leading to the generation of ROS such as superoxide anions and hydrogen peroxide.
Diagram 2: Proposed Mechanism of Cytotoxicity
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A Head-to-Head Comparison of Synthetic Routes to 5-Bromo-3-chloro-2-fluorophenol: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized aromatic compounds is of paramount importance. 5-Bromo-3-chloro-2-fluorophenol is a key building block whose unique substitution pattern offers a versatile scaffold for the development of novel bioactive molecules. This guide provides a detailed, head-to-head comparison of two plausible synthetic routes to this valuable compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each pathway.
Introduction
The synthesis of polysubstituted aromatic compounds often requires a careful consideration of the directing effects of existing substituents and the choice of appropriate reagents to achieve the desired regioselectivity. This guide explores two logical synthetic pathways to this compound, starting from commercially available precursors: 3-chloro-2-fluoroaniline and 3-chloro-2-fluorophenol. Each route is evaluated based on its chemical principles, experimental feasibility, and potential yield, providing researchers with the necessary information to make an informed decision for their synthetic endeavors.
Route 1: Synthesis from 3-Chloro-2-fluoroaniline via a Sandmeyer-type Reaction
This three-step synthesis leverages the strong activating and directing effect of the amino group to introduce the bromine atom, followed by a classic Sandmeyer reaction to replace the amino group with a hydroxyl functionality.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-chloro-2-fluoroaniline
-
Reaction Principle: The amino group in 3-chloro-2-fluoroaniline is a powerful ortho-, para-director, making the C5 position, which is para to the amine, highly susceptible to electrophilic bromination. N-Bromosuccinimide (NBS) is a convenient and milder alternative to liquid bromine for this transformation.
-
Procedure:
-
Dissolve 3-chloro-2-fluoroaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 5-bromo-3-chloro-2-fluoroaniline.
-
Step 2: Diazotization of 5-Bromo-3-chloro-2-fluoroaniline
-
Reaction Principle: The primary aromatic amine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures. Diazonium salts are versatile intermediates but can be unstable.[1][2]
-
Procedure:
-
Suspend 5-bromo-3-chloro-2-fluoroaniline (1.0 eq) in a mixture of a strong acid (e.g., H2SO4 or HCl) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature strictly below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step.
-
Step 3: Hydrolysis of the Diazonium Salt to this compound
-
Reaction Principle: The diazonium salt is hydrolyzed to the corresponding phenol by heating the aqueous acidic solution. This is a classic transformation, often considered a type of Sandmeyer reaction.[1][3]
-
Procedure:
-
Gently heat the freshly prepared diazonium salt solution to 50-60 °C.
-
Maintain this temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
-
Visualizing the Workflow: Route 1
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-chloro-2-fluorophenol
As researchers and drug development professionals, our work inherently involves the responsible management of novel and complex chemical entities. 5-Bromo-3-chloro-2-fluorophenol, a multi-halogenated aromatic compound, demands a disposal protocol grounded in a thorough understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment. The core principle is straightforward: all waste streams containing this compound must be treated as regulated, halogenated hazardous waste.
Part 1: Hazard Characterization and Regulatory Imperative
Understanding the "why" behind a disposal protocol is as crucial as the protocol itself. This compound (CAS: 1305322-97-7) is not a simple organic compound; its halogenated nature dictates its classification and disposal pathway.[1][2]
The presence of bromine, chlorine, and fluorine on the phenol ring places it firmly in the category of halogenated organic waste .[3][4] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), imposes stringent management standards on such wastes due to their potential for environmental persistence and the risks they pose if improperly managed.[5] For instance, the EPA has previously listed wastes from the production of other brominated phenols, like 2,4,6-tribromophenol, as hazardous due to their mobility and risk to human health.[5][6]
Chemical & Hazard Profile
A precise understanding of the compound's hazards informs every handling and disposal decision. All interactions must be predicated on the following data.
| Property | Value / Classification | Source |
| CAS Number | 1305322-97-7 | [1][2] |
| Molecular Formula | C₆H₃BrClFO | [1][2] |
| GHS Hazard Statements | H315: Causes skin irritation | [2] |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] | |
| Signal Word | Warning | [2] |
| Waste Classification | Halogenated Organic Waste | [3][4] |
Part 2: Pre-Disposal Safety & Handling
Safe disposal begins with safe handling during use. Contamination cannot be managed at the end of a workflow if it is not controlled from the beginning. All handling of this compound, including weighing, dissolution, and the collection of waste, must occur within a certified chemical fume hood.[7][8]
The required Personal Protective Equipment (PPE) is non-negotiable and selected for its specific resistance to phenolic compounds:
-
Hand Protection : Double-gloving is mandatory. Use a utility-grade butyl rubber or neoprene glove over a standard nitrile glove.[8][9] Phenol can penetrate nitrile and latex gloves; the outer glove provides robust chemical resistance, while the inner glove offers protection during doffing.[8][10]
-
Eye Protection : Chemical splash goggles are required at a minimum. Where a higher risk of splashing exists, a full-face shield must be worn over the goggles.[8][9]
-
Body Protection : A fully-buttoned, long-sleeved lab coat is essential. For transfers of significant volumes, a chemical-resistant apron made of butyl rubber or neoprene provides an additional layer of safety.[8]
Part 3: The Cornerstone of Compliance: Waste Segregation
The single most critical step in hazardous waste management is proper segregation at the point of generation. Mixing halogenated waste with non-halogenated waste is a costly and dangerous compliance violation. The decision process for segregating waste containing this compound is absolute.
Part 4: Step-by-Step Disposal Protocols
Follow the specific protocol below based on the physical form of the waste. Never dispose of any material containing this compound down the drain or in the regular trash.[11]
Protocol A: Pure Compound & Concentrated Solutions
This applies to expired reagents, excess material from weighing, or concentrated stock solutions.
-
Work Area : Perform all steps inside a chemical fume hood.
-
Container Selection : Use a designated, leak-proof hazardous waste container made of high-density polyethylene (HDPE) and clearly labeled "Halogenated Organic Waste".[4]
-
Transfer :
-
For solids, carefully transfer the material into the waste container using a dedicated spatula or funnel.
-
For solutions, use a funnel to pour the liquid into the waste container.
-
-
Closure : Securely cap the waste container immediately after adding waste. It should remain closed at all times except when waste is being added.[11]
-
Logistics : Store the sealed container in a designated satellite accumulation area within or near the lab, in secondary containment, until pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[11]
Protocol B: Dilute Aqueous Waste
This applies to reaction quenches, aqueous layers from extractions, or instrument rinse solutions.
-
Principle : Despite being dilute, these solutions are still classified as hazardous waste.[8][12]
-
Collection : Collect all aqueous waste containing this compound in a dedicated, labeled "Halogenated Aqueous Waste" container.
-
DO NOT : Do not mix this stream with non-halogenated aqueous waste or organic solvents. This complicates the final disposal process.
-
Handling : Follow steps 4 and 5 from Protocol A for container closure and storage.
Protocol C: Contaminated Labware & PPE (Solid Waste)
This applies to items with trace contamination, such as pipette tips, weigh boats, gloves, and paper towels.
-
Collection : Place all contaminated solid waste into a dedicated, durable, and sealable plastic bag or a lined, leak-tight container (e.g., a cardboard box with a plastic liner).[8][12]
-
Labeling : Clearly label the bag or container "Halogenated Solid Waste".
-
Accumulation : Once full, seal the bag or container. Do not dispose of this in regular or biomedical trash bins.[8]
-
Storage : Store the sealed container with other hazardous waste awaiting EHS pickup.
Protocol D: Decontamination of Empty Containers
The original reagent bottle is not "empty" in a regulatory sense until properly decontaminated.
-
Initial Rinse : The first rinse of the container is the most important step. Rinse the container with a suitable solvent (e.g., acetone or methanol). This first rinseate must be collected and disposed of as halogenated hazardous waste by adding it to your container from Protocol A.[11]
-
Subsequent Rinses : For a compound of this hazard level, it is best practice to perform two additional rinses. These subsequent rinses can typically be managed as non-hazardous waste, but you must consult your institutional EHS policy.
-
Final Disposal : Once rinsed and air-dried, deface the original label completely and dispose of the container in the appropriate glass or plastic recycling bin.
Part 5: Final Disposal Workflow
The entire process, from generation to final removal, must be systematic and documented. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a specialized, permitted hazardous waste facility.[7][12] This method is necessary to ensure the complete destruction of the halogenated molecules, preventing their release into the environment.
By adhering to this comprehensive protocol, you ensure that your critical research and development activities are conducted not only at the forefront of science but also with the utmost commitment to safety and environmental stewardship.
References
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- How can I dispose phenol?.
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
- 5-Bromo-2-chlorophenol | C6H4BrClO | CID 820392.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. [Link]
- Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
- Environmental Fact Sheet, Organobromine Production Wastes. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- EPA Hazardous Waste Codes. University of Maryland. [Link]
- Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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- 12. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Guide for 5-Bromo-3-chloro-2-fluorophenol
Navigating the complexities of novel chemical entities is paramount in the fast-paced world of drug discovery and development. This guide provides an in-depth, procedural framework for the safe handling, application, and disposal of 5-Bromo-3-chloro-2-fluorophenol (CAS No: 1305322-97-7), a halogenated phenol derivative.[1] As a trusted partner in your research, our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest degree of safety and operational integrity. This document moves beyond a simple checklist, delving into the causality behind each recommendation to ensure a deep, validated understanding of the required safety protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as an irritant.[2] Like many halogenated phenols, its primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] The phenolic hydroxyl group, combined with the electron-withdrawing effects of the halogen substituents, contributes to its acidic and reactive nature. It is crucial to recognize that phenol and its derivatives can be readily absorbed through the skin, potentially leading to systemic toxicity.[3] Some phenolic compounds also possess anesthetic properties, meaning initial skin contact may not be immediately painful, leading to a false sense of security and prolonged exposure.[4]
A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for aerosol or dust generation.[5]
Hazard Summary Table:
| Hazard Classification | GHS Statement | Primary Route of Exposure | Potential Health Effects |
| Skin Irritation | H315: Causes skin irritation[2] | Dermal | Redness, inflammation, chemical burns.[3] |
| Eye Irritation | H319: Causes serious eye irritation[2] | Ocular | Severe irritation, potential for lasting damage.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | Inhalation | Coughing, shortness of breath, irritation of the respiratory tract. |
| Acute Toxicity (General Phenol Class) | Not specifically classified for this compound, but phenol is acutely toxic and can be fatal in small doses.[4] | Dermal, Ingestion, Inhalation | Systemic effects on the central nervous system, liver, and kidneys.[3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks identified in your assessment. The principle of causality dictates that each piece of PPE is chosen to counteract a specific hazard presented by this compound.
Given that dermal absorption is a primary exposure route for phenolic compounds, glove selection is of utmost importance.[3] Nitrile gloves, while common in laboratory settings, offer poor resistance to many halogenated and aromatic hydrocarbons and are generally not recommended for prolonged direct contact with phenol.[6][7]
Recommended Glove Selection:
| Glove Material | Splash Protection | Extended Contact | Rationale |
| Neoprene | Good | Fair | Offers good resistance to acids, bases, and alcohols. A suitable choice for general handling and splash protection.[7] |
| Butyl Rubber | Excellent | Good | Provides excellent resistance to a wide range of corrosive acids and ketones, making it a robust choice.[7] However, it may offer less dexterity. |
| Double Gloving | Recommended | Recommended | Wearing a lighter weight disposable glove (e.g., neoprene) under a heavier, more resistant glove can provide an additional layer of protection and allows for the safe removal of the outer glove if contaminated. |
Procedural Note: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Change gloves frequently, especially during prolonged procedures.[3]
This compound is a serious eye irritant.[2] Therefore, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. They provide a seal around the eyes, protecting against splashes from all angles.[8]
-
Face Shield: When there is a significant risk of splashing (e.g., when transferring larger volumes of solutions or during heating), a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[9]
A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron made of neoprene or butyl rubber is recommended.[5] Ensure that all skin is covered; long pants and closed-toe shoes are mandatory.[10] Contaminated clothing should be removed immediately and decontaminated before reuse.[8]
Work with this compound, particularly in its powdered form, should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[5][9] If the operational plan does not permit the use of a fume hood, or if there is a risk of exceeding exposure limits, respiratory protection is required.
Respirator Selection Workflow:
Caption: Workflow for Respiratory Protection Selection.
A NIOSH-approved air-purifying respirator with an organic vapor (black) cartridge is suitable for vapors.[11] If dust is present, a P100 (magenta) particulate filter is necessary. A combination cartridge is often the most practical choice.[11] The user must be properly fit-tested and trained on the use and maintenance of the respirator.[12]
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond PPE to include proper operational procedures and waste disposal.
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with hazard signs.[5]
-
Ventilation: As previously stated, a chemical fume hood is the preferred engineering control for handling this compound.[13]
-
Handling Solids: To avoid generating dust, do not crush or grind the solid material. If transferring the powder, do so carefully and in a fume hood.[8] Consider gently warming the sealed container in a water bath to melt the phenol for easier and safer transfer via pipette, if the melting point is suitable.[5]
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed and stored below eye level.[4]
All waste containing this compound must be treated as hazardous waste.[14]
-
Segregation: Halogenated organic waste should be collected separately from non-halogenated waste.[14]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. The container should be marked as "Hazardous Waste: Halogenated Organics."
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be double-bagged, sealed, and placed in a designated hazardous waste container.[3]
-
Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] Do not pour any waste containing this compound down the drain.[15]
Emergency Procedures: Preparedness and Rapid Response
Accidents can happen, and a well-rehearsed emergency plan is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][16] An emergency safety shower is the appropriate facility for large exposures.[17] After the initial water flush, treatment with polyethylene glycol (PEG 300 or 400) can help to remove residual phenol from the skin.[17] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[16][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
The response to a spill should be dictated by its size and the level of hazard.
Caption: Procedural Flowchart for Chemical Spill Response.
For a small, contained spill, trained laboratory personnel can manage the cleanup.[3] Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[14] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]
For a large or uncontained spill, evacuate the area immediately and notify your institution's emergency response team.[3]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their invaluable work.
References
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of California, Berkeley. (n.d.). Phenol SOP. Retrieved from the University of California, Berkeley.
- Cefic. (n.d.). for the SAFE USE of PHENOL.
- Cornell University. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
- MetLab Corporation. (n.d.). Safety Data Sheet - Phenolic Powder.
- HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices.
- Redox. (2023). Safety Data Sheet Phenolic Resin.
- Princeton University. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of California, Berkeley. (n.d.). Phenol Health & Safety Controls Fact Sheet. Retrieved from the University of California, Berkeley.
- International Med-Safe. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Northwestern University. (n.d.). Cartridge Selection. Environmental Health and Safety.
- Zoro. (2025). Respirator Selection Guide.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH).
- National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC.
- ResearchGate. (2015). How can I dispose phenol?.
- Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- SafetyWare. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.
- University of South Florida. (n.d.). Glove Guide - Chemical Compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
